1-Phenyl-1-hexyn-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenylhex-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUIQUVFOYTZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342562 | |
| Record name | 1-Phenyl-1-hexyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-51-2 | |
| Record name | 1-Phenyl-1-hexyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Phenyl-1-hexyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of 1-phenyl-1-hexyn-3-ol. The information is intended to support research and development activities by providing detailed experimental methodologies and structured data for easy reference.
Chemical and Physical Properties
This compound is a secondary propargyl alcohol characterized by the presence of a phenyl group and a hydroxyl group attached to a hexynyl carbon chain. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1817-51-2 | [1][2] |
| Molecular Formula | C₁₂H₁₄O | [2] |
| Molecular Weight | 174.24 g/mol | [1][2] |
| Appearance | Yellow oil | [3] |
| Density | 0.949 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.549 | [1] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |
| Storage Class | Combustible liquids | [1] |
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a phenylethynyl Grignard reagent with butyraldehyde.
Materials:
-
Magnesium turnings
-
Ethyl bromide (for initiation, if necessary)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phenylacetylene
-
Butyraldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (flame-dried)
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
Procedure:
-
Preparation of the Grignard Reagent (Phenylethynylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen or argon inlet, place magnesium turnings.
-
Add a small crystal of iodine or a few drops of ethyl bromide to initiate the reaction.
-
Prepare a solution of phenylacetylene in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the phenylacetylene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.
-
Once the reaction has started, add the remaining phenylacetylene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear cloudy and gray.
-
-
Reaction with Butyraldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve butyraldehyde in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the butyraldehyde solution dropwise to the stirred Grignard reagent at 0 °C. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This should be done carefully as it is an exothermic process.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two to three times with diethyl ether.
-
Combine the organic layers and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
-
Caption: Workflow for the Meyer-Schuster rearrangement.
Spectroscopic Data
-
¹H NMR: Signals for the phenyl protons, the proton on the carbon bearing the hydroxyl group (carbinol proton), the methylene and methyl protons of the propyl group, and the hydroxyl proton.
-
¹³C NMR: Signals for the carbons of the phenyl ring, the two sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the carbons of the propyl group.
-
IR Spectroscopy: A broad O-H stretching band around 3300 cm⁻¹, C-H stretching bands for the aromatic and aliphatic protons, and a C≡C stretching band around 2200 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (174.24 g/mol ) and characteristic fragmentation patterns.
Safety Information
This compound is a combustible liquid. [1]Appropriate personal protective equipment (PPE), including eyeshields, faceshields, and gloves, should be worn when handling this compound. [1]Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile synthetic intermediate. Its preparation via the Grignard reaction is a standard and reliable method. The compound's reactivity is highlighted by its ability to undergo the Meyer-Schuster rearrangement to form α,β-unsaturated ketones, which are themselves valuable synthetic precursors. The experimental protocols and data presented in this guide are intended to facilitate the use of this compound in further research and development.
References
An In-depth Technical Guide to 1-Phenyl-1-hexyn-3-ol (CAS: 1817-51-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1-hexyn-3-ol is a propargyl alcohol derivative characterized by the presence of a phenyl group and a hydroxyl group attached to a hexynyl carbon chain. Its unique chemical structure, featuring a reactive alkyne and a chiral center, makes it a molecule of interest in organic synthesis and potentially in medicinal chemistry. This guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological activities of this compound, serving as a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1817-51-2 | Sigma-Aldrich, PubChem, Thermo Fisher |
| Molecular Formula | C₁₂H₁₄O | Sigma-Aldrich, PubChem, Thermo Fisher |
| Molecular Weight | 174.24 g/mol | Sigma-Aldrich, PubChem, Thermo Fisher |
| Appearance | Not specified, likely a liquid | General knowledge for similar compounds |
| Density | 0.949 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.549 | Sigma-Aldrich |
| Flash Point | >110 °C (>230 °F) - closed cup | Sigma-Aldrich |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified | |
| InChI Key | HGUIQUVFOYTZNC-UHFFFAOYSA-N | Sigma-Aldrich, PubChem |
| SMILES | CCCC(O)C#Cc1ccccc1 | Sigma-Aldrich, PubChem |
Synthesis and Reactivity
Proposed Synthesis Workflow
The synthesis of this compound can be envisioned through the reaction of phenylacetylene with a strong base to form the corresponding acetylide, which then acts as a nucleophile, attacking butanal.
In-depth Technical Guide: Physicochemical Properties of 1-Phenyl-1-hexyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for 1-Phenyl-1-hexyn-3-ol, a compound of interest in organic synthesis and medicinal chemistry. The primary focus of this guide is to present the molecular weight and constituent elemental composition in a clear and accessible format.
Molecular Weight and Composition
The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization. It is determined by the sum of the atomic weights of its constituent atoms.
The molecular formula for this compound is C12H14O.[1][2] This indicates that each molecule is composed of 12 carbon atoms, 14 hydrogen atoms, and one oxygen atom. Based on this composition, the molecular weight is 174.24 g/mol .[2][3][4][5]
The table below summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C12H14O | [1][2] |
| Molecular Weight | 174.24 g/mol | [2][3][4][5] |
| IUPAC Name | 1-phenylhex-1-yn-3-ol | [1][2] |
| CAS Number | 1817-51-2 | [1][3] |
Logical Relationship of Molecular Weight Calculation
The calculation of molecular weight is a foundational concept in chemistry, directly derived from the molecular formula and the atomic weights of the constituent elements. The logical flow for determining the molecular weight of this compound is illustrated in the diagram below.
Caption: Logical workflow for calculating the molecular weight of this compound.
This guide provides the fundamental physicochemical data for this compound. For experimental protocols or signaling pathway information related to specific applications of this molecule, further targeted literature review is recommended.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound | C12H14O | CID 582987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-苯基-1-己炔-3-醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cenmed.com [cenmed.com]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Spectroscopic and Synthetic Profile of 1-Phenyl-1-hexyn-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and synthetic methodology for the aromatic acetylenic alcohol, 1-phenyl-1-hexyn-3-ol. The information is curated to support research and development activities where this molecule may serve as a key intermediate or a target compound.
Core Spectral Data
The following tables summarize the key spectral data for this compound (CAS No: 1817-51-2), a compound with the molecular formula C₁₂H₁₄O and a molecular weight of 174.24 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) in ppm | Assignment |
| 131.61 | C (aromatic, substituted) |
| 128.28 | C (aromatic) |
| 128.21 | C (aromatic) |
| 122.60 | C (aromatic, ipso) |
| 90.16 | C (alkynyl) |
| 84.73 | C (alkynyl) |
| 62.69 | CH-OH |
| 39.90 | CH₂ |
| 18.47 | CH₂ |
| 13.75 | CH₃ |
Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.
Table 2: ¹H NMR Spectral Data of this compound (Predicted)
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | Multiplet | 5H | Aromatic protons |
| ~4.5 | Triplet | 1H | CH-OH |
| ~2.0 | Singlet (broad) | 1H | OH |
| ~1.8 | Multiplet | 2H | CH₂ |
| ~1.5 | Sextet | 2H | CH₂ |
| ~1.0 | Triplet | 3H | CH₃ |
Note: The predicted ¹H NMR data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Mass Spectrometry (MS)
Table 3: GC-MS Fragmentation Data for this compound [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |
| 174 | Low | [M]⁺ (Molecular Ion) |
| 131 | High | [M - C₃H₇]⁺ |
| 103 | Moderate | [C₈H₇]⁺ |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3350 (broad) | O-H | Alcohol, H-bonded |
| ~3050 | C-H | Aromatic stretch |
| ~2950, ~2870 | C-H | Aliphatic stretch |
| ~2230 | C≡C | Alkyne stretch |
| ~1600, ~1490 | C=C | Aromatic ring stretch |
| ~1050 | C-O | Alcohol stretch |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the addition of a Grignard reagent, propylmagnesium bromide, to phenylpropynal.
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Anhydrous diethyl ether
-
Phenylpropynal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.
-
Addition Reaction: The Grignard solution is cooled in an ice bath. A solution of phenylpropynal in anhydrous diethyl ether is added dropwise with continuous stirring.
-
Quenching: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is used.
Mass Spectrometry:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is employed. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation.
-
MS Conditions: The mass spectrometer is operated in full scan mode over a mass range of m/z 40-400.
Infrared Spectroscopy:
-
Sample Preparation: A thin film of the liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
References
In-Depth Technical Guide to 13C NMR Analysis of 1-Phenyl-1-hexyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of 1-Phenyl-1-hexyn-3-ol. This document details the expected chemical shifts, a thorough experimental protocol for data acquisition, and visual aids to understand the molecular structure and its corresponding spectral data.
Molecular Structure and Carbon Numbering
This compound is a secondary alcohol containing a phenyl group and a terminal alkyne. The structure and IUPAC numbering of the carbon atoms are crucial for the assignment of NMR signals.
Caption: Molecular structure of this compound with carbon numbering.
Quantitative 13C NMR Data
The following table summarizes the approximate 13C NMR chemical shifts for this compound. The data is compiled from spectral databases and may vary slightly depending on the solvent and experimental conditions. The spectrum is typically recorded in deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as the internal standard (0.00 ppm).
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Notes |
| C1' (ipso) | ~122.6 | Singlet (s) | Quaternary carbon attached to the alkyne. |
| C2'/C6' | ~131.6 | Doublet (d) | Aromatic CH carbons. |
| C3'/C5' | ~128.3 | Doublet (d) | Aromatic CH carbons. |
| C4' (para) | ~128.2 | Doublet (d) | Aromatic CH carbon. |
| C1 | ~84.7 | Singlet (s) | Alkyne carbon attached to the phenyl group. |
| C2 | ~90.2 | Singlet (s) | Alkyne carbon attached to the carbinol carbon. |
| C3 | ~62.7 | Doublet (d) | Carbinol carbon (CH-OH). |
| C4 | ~39.9 | Triplet (t) | Methylene carbon (CH2). |
| C5 | ~18.5 | Triplet (t) | Methylene carbon (CH2). |
| C6 | ~13.8 | Quartet (q) | Methyl carbon (CH3). |
Detailed Experimental Protocol
This section outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Use a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of CDCl3.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Alternatively, the residual solvent peak of CDCl3 (δ = 77.16 ppm) can be used for calibration.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz (or higher) NMR spectrometer:
-
Nucleus: 13C
-
Experiment: Proton-decoupled 1D 13C NMR (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Spectral Width (SW): 0 to 220 ppm.
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for accurate integration of quaternary carbon signals.
-
Pulse Angle: 30-45 degrees.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.
-
Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the central peak of the CDCl3 triplet to 77.16 ppm.
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integration is generally not quantitative in standard proton-decoupled 13C NMR due to the Nuclear Overhauser Effect (NOE) and differences in relaxation times.
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow for the complete 13C NMR analysis of this compound.
Caption: Workflow for the 13C NMR analysis of this compound.
FT-IR Spectroscopic Analysis of 1-Phenyl-1-hexyn-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-Phenyl-1-hexyn-3-ol. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis process. The information presented herein is intended to support research, quality control, and drug development activities involving this compound.
Core Concept: FT-IR Spectroscopy of this compound
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, with the chemical structure C₆H₅-C≡C-CH(OH)-CH₂-CH₂-CH₃, the key functional groups that produce characteristic absorption bands are the hydroxyl (-OH) group, the internal carbon-carbon triple bond (-C≡C-), the monosubstituted phenyl group (aromatic C-H and C=C bonds), and the aliphatic carbon-hydrogen bonds (C-H). The analysis and interpretation of these bands provide a molecular fingerprint of the compound.
Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. The wavenumber ranges and intensities are based on established spectroscopic principles for the constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3600 - 3200 | Strong, Broad | O-H Stretch | Secondary Alcohol (Intermolecular H-bonding) |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic (Phenyl Ring) |
| ~3000 - 2850 | Medium to Strong | C-H Stretch | Aliphatic (Propyl Chain) |
| ~2260 - 2100 | Weak to Medium | C≡C Stretch | Internal Alkyne |
| ~1600, ~1585, ~1500, ~1450 | Medium to Weak | C=C Stretch | Aromatic (Phenyl Ring) |
| ~1470 - 1450 | Medium | C-H Bend | Aliphatic (CH₂ Scissoring) |
| ~1375 | Medium | C-H Bend | Aliphatic (CH₃ Symmetric Bending) |
| ~1250 - 1000 | Strong | C-O Stretch | Secondary Alcohol |
| ~770 - 730 and ~710 - 690 | Strong | C-H Out-of-Plane Bend | Monosubstituted Phenyl Ring |
Experimental Protocol: FT-IR Analysis of Liquid this compound
This section details the methodology for acquiring a high-quality FT-IR spectrum of this compound, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) sampling technique is recommended for its simplicity and minimal sample preparation.
I. Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample of this compound
-
Volumetric pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free laboratory wipes
II. Instrument Preparation and Background Collection
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Install the ATR accessory in the sample compartment of the spectrometer.
-
Before introducing the sample, the ATR crystal surface must be meticulously cleaned. Apply a small amount of a volatile solvent like isopropanol or acetone to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This is a crucial step to account for the absorbance of ambient atmospheric components (e.g., CO₂ and water vapor) and any intrinsic signals from the ATR crystal. The background spectrum is stored in the instrument's software and automatically subtracted from the sample spectrum.
III. Sample Analysis
-
Using a clean volumetric pipette or dropper, place a small drop of this compound onto the center of the ATR crystal. Ensure the crystal is fully covered by the liquid sample.
-
Acquire the FT-IR spectrum of the sample. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
After data acquisition, remove the sample from the ATR crystal using a clean, dry, lint-free wipe.
-
Thoroughly clean the ATR crystal with an appropriate solvent and a lint-free wipe to prevent cross-contamination of subsequent samples.
IV. Data Processing and Interpretation
-
The acquired spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Perform peak picking to identify the exact wavenumbers of the absorption maxima.
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound, as detailed in the data table above.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for FT-IR analysis and the relationship between the molecular structure of this compound and its expected FT-IR spectrum.
Caption: Workflow for FT-IR analysis of a liquid sample.
Navigating the Fragmentation Landscape of 1-Phenyl-1-hexyn-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 1-phenyl-1-hexyn-3-ol (C₁₂H₁₄O, Molecular Weight: 174.24 g/mol ). Understanding the fragmentation behavior of this propargylic alcohol is essential for its unambiguous identification in complex matrices, aiding in metabolite profiling, and guiding synthetic chemistry efforts in drug discovery and development. This document outlines the core fragmentation mechanisms, presents quantitative data on key fragment ions, details a generalized experimental protocol for its analysis, and provides a visual representation of the fragmentation cascade.
Core Fragmentation Mechanisms
The mass spectrum of this compound is characterized by fragmentation patterns typical of secondary alcohols and phenylalkynes. The molecular ion peak ([M]⁺˙ at m/z 174) is often of low abundance or absent in the spectra of alcohols due to the lability of the molecule upon electron ionization.[1][2][3] The primary fragmentation routes are dominated by cleavages adjacent to the hydroxyl group (α-cleavage) and rearrangements involving the phenyl and alkynyl functionalities, leading to the formation of stable carbocations.
Two principal fragmentation pathways are proposed to account for the major observed ions:
-
Alpha-Cleavage: The bond between the carbinol carbon (C3) and the adjacent carbon of the propyl group (C4) undergoes homolytic cleavage. This is a common fragmentation pathway for alcohols, driven by the formation of a resonance-stabilized oxonium ion.[2][4] For this compound, this cleavage results in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment ion.
-
Propargylic Cleavage and Rearrangement: Cleavage of the bond between the carbinol carbon (C3) and the alkynyl carbon (C2) can occur, facilitated by the stability of the resulting propargylic cation. Subsequent rearrangements can lead to the formation of other stable ionic species.
Quantitative Fragmentation Data
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The following table summarizes the most significant peaks, their proposed ionic structures, and the fragmentation pathways responsible for their formation.
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 174 | [C₁₂H₁₄O]⁺˙ | C₁₂H₁₄O | Molecular Ion |
| 131 | [C₉H₇O]⁺ | C₉H₇O | α-Cleavage: Loss of •C₃H₇ |
| 103 | [C₈H₇]⁺ | C₈H₇ | Loss of CO from m/z 131 |
| 102 | [C₈H₆]⁺˙ | C₈H₆ | Rearrangement and loss of C₃H₄O |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |
Proposed Fragmentation Pathway
The fragmentation of this compound upon electron ionization can be visualized as a cascade of events initiated by the formation of the molecular ion. The following diagram illustrates the proposed pathways leading to the major observed fragment ions.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following provides a generalized experimental protocol for the analysis of this compound using GC-MS. This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.
1. Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
2. GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
3. Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
4. Sample Preparation:
-
Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection if particulates are present.
This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The detailed fragmentation pathways, quantitative data, and experimental protocol serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug metabolism, and synthetic chemistry.
References
Synthesis of 1-Phenyl-1-hexyn-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-hexyn-3-ol, a propargyl alcohol of interest in organic synthesis and as a potential building block in medicinal chemistry. The primary focus of this document is the widely employed Grignard reaction, offering a detailed experimental protocol, expected quantitative data, and visual representations of the reaction pathway and experimental workflow.
Core Synthesis Pathway: Grignard Reaction
The most common and efficient method for the synthesis of this compound is the nucleophilic addition of a phenylacetylide Grignard reagent to butanal. This reaction forms a new carbon-carbon bond between the terminal alkyne carbon and the carbonyl carbon of the aldehyde, resulting in the desired secondary alcohol.
The reaction proceeds in two main stages:
-
Formation of the Grignard Reagent: Phenylacetylene is deprotonated by a strong Grignard reagent, typically an alkylmagnesium halide such as ethylmagnesium bromide, to form the nucleophilic phenylacetylide magnesium bromide.
-
Nucleophilic Addition: The generated phenylacetylide attacks the electrophilic carbonyl carbon of butanal. Subsequent acidic workup protonates the resulting alkoxide to yield this compound.
Quantitative Data
The following table summarizes the key physical and chemical properties of the starting materials and the final product, along with expected data for the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number | Expected Yield |
| Phenylacetylene | C₈H₆ | 102.13 | 142-143 | 0.93 | 536-74-3 | - |
| Ethylmagnesium Bromide (in THF) | C₂H₅BrMg | ~133.27 | - | ~1.01 | 925-90-6 | - |
| Butanal | C₄H₈O | 72.11 | 74.8 | 0.804 | 123-72-8 | - |
| This compound | C₁₂H₁₄O | 174.24 [1] | ~135-140 (at reduced pressure) | 0.949 | 1817-51-2 [1] | 75-85% |
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃): Expected chemical shifts (δ) in ppm: ~7.4-7.2 (m, 5H, Ar-H), ~4.5 (t, 1H, CH-OH), ~2.5 (br s, 1H, OH), ~1.8-1.6 (m, 2H, CH₂), ~1.5-1.3 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃).
-
¹³C NMR (CDCl₃): Expected chemical shifts (δ) in ppm: ~131.7 (Ar-C), ~128.3 (Ar-C), ~122.8 (Ar-C), ~90.5 (C≡C), ~85.0 (C≡C), ~62.8 (CH-OH), ~39.8 (CH₂), ~18.5 (CH₂), ~13.8 (CH₃).[2]
-
IR (neat): Expected characteristic peaks in cm⁻¹: ~3350 (broad, O-H stretch), ~3060 (sp² C-H stretch), ~2960-2870 (sp³ C-H stretch), ~2230 (C≡C stretch, weak), ~1600, 1490 (C=C aromatic stretch), ~1050 (C-O stretch).
Experimental Protocol
This protocol details the synthesis of this compound via the Grignard reaction. Crucially, all glassware must be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture. The entire procedure should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Phenylacetylene
-
Ethylmagnesium bromide (1.0 M solution in THF)
-
Butanal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Assemble the dry three-necked flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are well-sealed. Purge the entire apparatus with inert gas for at least 15-20 minutes.
-
Formation of Phenylacetylide Grignard: To the reaction flask, add phenylacetylene (1.0 eq) dissolved in anhydrous THF. Cool the flask to 0 °C using an ice bath.
-
Slowly add ethylmagnesium bromide (1.0 M in THF, 1.05 eq) to the stirred solution of phenylacetylene via the dropping funnel over 30 minutes. A gentle evolution of ethane gas should be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional hour to ensure the complete formation of the phenylacetylide Grignard reagent.
-
Reaction with Butanal: Cool the reaction mixture back down to 0 °C.
-
Add a solution of butanal (1.0 eq) in anhydrous THF dropwise to the Grignard reagent over 30 minutes, maintaining the temperature below 5 °C.
-
Once the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield pure this compound.[3][4]
Mandatory Visualizations
Reaction Pathway
Caption: Grignard reaction pathway for this compound synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis and purification.
References
The Meyer-Schuster Rearrangement of 1-Phenyl-1-hexyn-3-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Meyer-Schuster rearrangement of 1-Phenyl-1-hexyn-3-ol, a key transformation in organic synthesis for the formation of α,β-unsaturated ketones. This document outlines the core principles of the reaction, detailed experimental protocols, comparative quantitative data, and mechanistic insights to support research and development in the chemical and pharmaceutical sciences.
Introduction to the Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is a classical acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. The reaction proceeds through a formal 1,3-shift of the hydroxyl group, followed by tautomerization of the resulting allenol intermediate. While traditionally carried out under harsh acidic conditions, modern catalytic methods, particularly those employing gold(I) catalysts, offer milder reaction conditions, broader functional group tolerance, and enhanced stereoselectivity.
The rearrangement of this compound to 1-phenylhex-2-en-1-one is a representative example of this transformation, yielding a valuable enone moiety that serves as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for the acid-catalyzed Meyer-Schuster rearrangement involves three main steps:
-
Protonation of the hydroxyl group: The reaction is initiated by the protonation of the alcohol, forming a good leaving group (water).
-
Formation of an allene intermediate: A 1,3-shift of the protonated hydroxyl group leads to the formation of a carbocationic intermediate which then rearranges to a protonated allene.
-
Tautomerization: The allenol intermediate undergoes tautomerization to the more stable α,β-unsaturated ketone.
In the case of gold-catalyzed rearrangements, the gold(I) species acts as a π-acid, activating the alkyne functionality towards nucleophilic attack by the hydroxyl group. This facilitates the rearrangement under significantly milder conditions.
The stereochemical outcome of the rearrangement, yielding either the (E)- or (Z)-isomer of the enone, is influenced by factors such as the catalyst, solvent, and reaction temperature. For the rearrangement of this compound, the (E)-isomer is generally the major product due to its greater thermodynamic stability.
Caption: Gold-Catalyzed Meyer-Schuster Rearrangement Mechanism.
Quantitative Data Summary
The efficiency and stereoselectivity of the Meyer-Schuster rearrangement of this compound are highly dependent on the chosen catalytic system and reaction conditions. The following table summarizes key quantitative data from a representative gold-catalyzed protocol.
| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | (E):(Z) Ratio | Reference |
| PPh₃AuNTf₂ | Methanol / Toluene | 60 | Not Specified | 64.22 | 5.2 : 1 | [1] |
Experimental Protocols
This section provides a detailed methodology for the gold-catalyzed Meyer-Schuster rearrangement of this compound.
Gold-Catalyzed Rearrangement of this compound
Objective: To synthesize 1-phenylhex-2-en-1-one from this compound using a gold(I) catalyst.
Reagents and Materials:
-
This compound
-
(Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂)
-
Methanol (MeOH)
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Solvent and Catalyst Addition: Dissolve the starting material in toluene. To this solution, add methanol followed by the gold catalyst, (PPh₃AuNTf₂). The typical catalyst loading is in the range of 1-5 mol%.
-
Reaction Execution: Heat the reaction mixture to 60 °C with vigorous stirring.[2]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent (e.g., 9:1 v/v). The starting material and the product should have distinct Rf values.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel.[3] A gradient elution system of hexanes and ethyl acetate is typically employed to separate the (E)- and (Z)-isomers of 1-phenylhex-2-en-1-one from any remaining starting material and non-polar impurities.[3] The fractions containing the desired product are combined and the solvent is removed in vacuo to yield the purified product as a yellow oil.[2]
Characterization:
The structure and purity of the product, 1-phenylhex-2-en-1-one, can be confirmed by standard spectroscopic methods:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the vinylic protons of the enone system, with distinct coupling constants for the (E)- and (Z)-isomers. The aromatic protons and the aliphatic chain protons will also be present in their expected regions.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the enone, typically in the range of 190-200 ppm, as well as signals for the vinylic, aromatic, and aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the conjugated carbonyl group (C=O) around 1660-1680 cm⁻¹ and a band for the carbon-carbon double bond (C=C) around 1620-1640 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for the synthesis and analysis of 1-phenylhex-2-en-1-one via the Meyer-Schuster rearrangement.
References
Gold-Catalyzed Transformation of 1-Phenyl-1-hexyn-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the gold-catalyzed reactions of 1-phenyl-1-hexyn-3-ol, a versatile substrate in modern organic synthesis. Gold catalysis offers mild and efficient pathways to valuable chemical intermediates, and understanding the nuances of these reactions is crucial for their application in research and drug development. This document details the primary transformation, the Meyer-Schuster rearrangement, and touches upon other potential reactions. It includes a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support synthetic efforts.
Introduction to Gold-Catalyzed Reactions of Propargyl Alcohols
Propargyl alcohols, such as this compound, are key building blocks in organic synthesis. The presence of both a hydroxyl group and an alkyne functionality allows for a variety of chemical transformations. Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for activating the alkyne moiety, facilitating a range of reactions under mild conditions.[1] This high affinity of gold for carbon-carbon triple bonds enables transformations that are often difficult to achieve with other catalysts, avoiding the use of harsh reagents like strong acids or toxic metals such as mercury.[1]
The primary gold-catalyzed reaction of this compound is the Meyer-Schuster rearrangement, which converts the propargyl alcohol into an α,β-unsaturated ketone, specifically 1-phenylhex-2-en-1-one.[2][3] This rearrangement is a highly atom-economical process that proceeds with high efficiency under gold catalysis. Other potential gold-catalyzed reactions of propargyl alcohols include hydration, cyclization, and addition reactions.
The Meyer-Schuster Rearrangement: Mechanism and Visualization
The gold-catalyzed Meyer-Schuster rearrangement of this compound proceeds through a well-defined mechanism initiated by the coordination of the gold(I) catalyst to the alkyne. This coordination activates the triple bond, making it susceptible to nucleophilic attack.
Reaction Pathway:
Caption: Gold-catalyzed Meyer-Schuster rearrangement of this compound.
The key steps of the mechanism are as follows:
-
Coordination: The cationic gold(I) catalyst coordinates to the alkyne of this compound, forming a π-complex. This activation polarizes the alkyne.
-
[2][3]-Hydroxyl Shift: The hydroxyl group attacks the internal carbon of the activated alkyne in an intramolecular fashion, leading to the formation of a cyclic oxonium ion intermediate.
-
Formation of the Allene: The oxonium ion undergoes ring-opening to form a gold-containing allene intermediate.
-
Nucleophilic Attack and Tautomerization: Nucleophilic attack by water or an alcohol (like methanol, which can act as a co-catalyst) on the central carbon of the allene, followed by tautomerization, yields the final α,β-unsaturated ketone product, 1-phenylhex-2-en-1-one.[1]
Quantitative Data
The yield and stereoselectivity of the Meyer-Schuster rearrangement of this compound are influenced by the specific gold catalyst, solvent, and reaction temperature. Below is a summary of reported quantitative data.
| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (trans:cis) | Reference |
| PPh₃AuNTf₂ | Methanol / Toluene | 60 | 64.22 | 1:1 | [2] |
| Gold(I) catalyst | Methanol / Toluene | Heat | - | 5.2:1 | [1] |
Note: The exact reaction time and concentration can also affect the yield and isomer ratio. The trans (E) isomer is generally more stable.[1]
Experimental Protocols
This section provides a detailed experimental protocol for the gold-catalyzed Meyer-Schuster rearrangement of this compound.
General Experimental Workflow
Caption: General workflow for the gold-catalyzed reaction.
Detailed Protocol for Meyer-Schuster Rearrangement
Reagents and Materials:
-
This compound
-
(Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound.
-
Dissolve the starting material in anhydrous toluene.
-
Add methanol (as a co-catalyst).[1]
-
Add the gold catalyst, PPh₃AuNTf₂, to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 10:1 hexanes/ethyl acetate eluent system.[1][2] The starting material (more polar) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent, yielding a yellow oil.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a 10:1 mixture of hexanes and ethyl acetate.[2] The less polar product will elute first.
-
Collect the fractions containing the product (as identified by TLC).
-
-
Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to obtain the purified 1-phenylhex-2-en-1-one as a yellow oil.[2]
-
Characterization: Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Conclusion
The gold-catalyzed Meyer-Schuster rearrangement of this compound is a robust and efficient method for the synthesis of 1-phenylhex-2-en-1-one. The mild reaction conditions and high catalytic efficiency make this a valuable transformation for organic synthesis. This guide provides the necessary theoretical and practical information for researchers to successfully implement this reaction in their synthetic endeavors. The detailed protocols and mechanistic insights should serve as a valuable resource for the scientific community. Further optimization of reaction conditions, including the exploration of different gold catalysts and ligands, may lead to even higher yields and stereoselectivities.
References
Biological Activity of 1-Phenyl-1-hexyn-3-ol Derivatives: A Technical Overview and Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-Phenyl-1-hexyn-3-ol represent a class of organic compounds with significant potential in medicinal chemistry. While comprehensive biological activity data for this specific scaffold and its direct derivatives are not extensively available in publicly accessible literature, analysis of structurally related aryl alkynols provides a strong rationale for their investigation as potential therapeutic agents. This technical guide summarizes the known biological activities of analogous compounds, offering insights into the potential antimicrobial, antifungal, and cytotoxic properties of this compound derivatives. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of key experimental workflows and potential signaling pathways, to facilitate further research and development in this promising area.
Introduction
The search for novel bioactive molecules is a cornerstone of drug discovery. Aryl alkynol scaffolds, characterized by a phenyl ring directly attached to an alkyne group and a hydroxyl functionality, have emerged as a promising area of investigation. The unique electronic and steric properties conferred by the alkyne moiety can lead to specific interactions with biological targets, making these compounds interesting candidates for the development of new therapeutic agents.
This guide focuses on the potential biological activities of this compound and its derivatives. Due to the limited availability of specific data on this particular chemical series, this document presents a comprehensive overview based on the reported activities of structurally similar compounds. The primary biological activities explored include antimicrobial, antifungal, and cytotoxic effects.
Potential Biological Activities and Data from Related Compounds
The biological activities of aryl alkynol derivatives are influenced by the nature and position of substituents on both the phenyl ring and the alkyl chain. The following sections summarize the observed activities of compounds structurally related to this compound, providing a basis for predicting the potential of this class of molecules.
Antimicrobial and Antifungal Activity
Derivatives of various aromatic and heterocyclic compounds containing alkyne functionalities have demonstrated notable antimicrobial and antifungal properties. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 1: Antimicrobial and Antifungal Activity of Selected Phenyl- and Alkyne-Containing Compounds
| Compound Class | Test Organism | Activity Metric | Value | Reference |
| Phenylthiazole Acylhydrazone Derivatives | Magnaporthe oryzae | EC50 | 1.29 - 2.65 µg/mL | [1] |
| Quinazolinone Derivatives | Staphylococcus aureus | MIC | 16 - 32 µg/mL | [2] |
| 3-Alkylidene-2-indolone Derivatives | Staphylococcus aureus | MIC | 0.5 µg/mL | |
| Phenylacetamide Derivative (A1Cl) | Aspergillus flavus | MIC | 16 - 256 µg/mL | |
| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Various pathogenic fungi | MIC | 0.0625-4 µg/ml | [3] |
Cytotoxic Activity
Numerous synthetic derivatives containing phenyl and alkyne groups have been evaluated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways.
Table 2: Cytotoxic Activity of Selected Phenyl- and Alkyne-Containing Compounds
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Phenylacetamide Derivatives | MDA-MB-468, PC-12 | IC50 | 0.6 ± 0.08 µM | [4] |
| Phenylpironetin Analogs | OVCAR5, A2780 | GI50 | 16.5 - 29.7 nM | [5] |
| Phenyl Alkene Derivative | HL-60 | IC50 | 8.1 µM | [6] |
| 3-Acyl-2,5-bis(phenylamino)-1,4-benzoquinones | T24, DU-145 | IC50 | Variable | [7] |
Enzyme Inhibitory Activity
The rigid structure of the alkyne group makes these compounds interesting candidates for enzyme inhibitors, as they can orient functional groups in a precise manner to interact with active sites.
Table 3: Enzyme Inhibitory Activity of Selected Phenyl- and Alkyne-Containing Compounds
| Compound Class | Enzyme Target | Activity Metric | Value | Reference |
| 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives | COX-2 | IC50 | 0.07 - 0.22 µM | [8] |
| 7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one Derivatives | Cholinesterase | IC50 | 6.084 ± 0.26 μM | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound derivatives.
Synthesis of this compound Derivatives
A common method for the synthesis of propargyl alcohols and their derivatives is the nucleophilic addition of a terminal alkyne to an aldehyde or ketone. For the synthesis of this compound, phenylacetylene can be deprotonated with a strong base like n-butyllithium to form the corresponding acetylide, which then reacts with butyraldehyde.
-
Materials: Phenylacetylene, n-butyllithium, butyraldehyde, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve phenylacetylene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Add n-butyllithium dropwise and stir the mixture for 30 minutes.
-
Add a solution of butyraldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Materials: Test compound, bacterial or fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, sterile saline, McFarland turbidity standards.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to the final concentration.
-
Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Cancer cell line(s), complete cell culture medium, 96-well plates, test compound, MTT solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[10]
-
Enzyme Inhibition Assay (Example: Cyclooxygenase-2, COX-2)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific enzyme.
-
Materials: Purified enzyme (e.g., recombinant human COX-2), substrate (e.g., arachidonic acid), assay buffer, test compound, detection reagent (e.g., a fluorescent probe that reacts with the product), 96-well plates.
-
Procedure:
-
Prepare a stock solution of the test compound and perform serial dilutions.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Incubate for a short period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated for cytotoxic this compound derivatives.
Caption: Generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Hypothetical intrinsic apoptosis signaling pathway induced by a cytotoxic this compound derivative.
Conclusion
While direct and extensive biological data for this compound and its immediate derivatives are currently limited in the public domain, the analysis of structurally related aryl alkynol compounds strongly suggests a promising potential for this chemical class in the development of new antimicrobial, antifungal, and cytotoxic agents. The provided experimental protocols and conceptual frameworks for understanding their mechanism of action are intended to serve as a valuable resource for researchers and drug development professionals. Further synthesis and comprehensive biological screening of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial evaluation of some new quinazolin-4(3H)-one derivatives | European Journal of Chemistry [eurjchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel natural phenyl alkene with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Gold-Catalyzed Cyclization of 1-Phenyl-1-hexyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the gold-catalyzed cyclization of 1-Phenyl-1-hexyn-3-ol, a reaction that proceeds via a Meyer-Schuster rearrangement to yield a mixture of (E)- and (Z)-1-phenylhex-2-en-1-one. This transformation is of significant interest due to the prevalence of α,β-unsaturated ketones as structural motifs in biologically active compounds and as versatile intermediates in organic synthesis.
Introduction
The gold-catalyzed rearrangement of propargyl alcohols, such as this compound, offers a mild and efficient alternative to traditional acid-catalyzed methods which often require harsh conditions and toxic reagents like mercury.[1][2] Gold(I) catalysts, in particular, act as powerful π-acids to activate the alkyne functionality, facilitating an intramolecular rearrangement to the corresponding enone.[2] This protocol details the synthesis, purification, and characterization of the resulting isomeric mixture of 1-phenylhex-2-en-1-one.
Data Presentation
Table 1: Physicochemical Properties and Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | ||
| Name | This compound | [3] |
| CAS Number | 1817-51-2 | [3] |
| Molecular Formula | C₁₂H₁₄O | [3] |
| Molecular Weight | 174.24 g/mol | [3] |
| Appearance | Not specified | |
| Density | 0.949 g/mL at 25 °C | |
| Refractive Index | n20/D 1.549 | |
| Reaction Products | ||
| Name | (E)- and (Z)-1-phenylhex-2-en-1-one | [4] |
| Total Yield | 64.22% | [4] |
| Isomer Ratio (E:Z) | ~1:1 | [4] |
| TLC Parameters | ||
| Eluent | 10:1 Hexanes/Ethyl Acetate | [4] |
| Rf (trans-isomer) | 0.53 | [4] |
| Rf (cis-isomer) | 0.26 | [4] |
Table 2: Spectroscopic Data for Starting Material and Products
| Compound | 1H NMR (CDCl₃) δ [ppm] | 13C NMR (CDCl₃) δ [ppm] | IR (cm⁻¹) |
| This compound | 7.45-7.30 (m, 5H, Ar-H), 4.55 (t, J=6.6 Hz, 1H, CH-OH), 2.15 (br s, 1H, OH), 1.85-1.75 (m, 2H, CH₂), 1.60-1.45 (m, 2H, CH₂), 0.98 (t, J=7.4 Hz, 3H, CH₃) | 131.7, 128.3, 128.2, 122.9, 90.4, 85.0, 63.0, 39.9, 18.5, 13.8 | 3400-2900 (br, OH), 2250-2100 (C≡C), 1500 (aromatic C=C)[2] |
| (E)-1-phenylhex-2-en-1-one | 7.95-7.92 (m, 2H), 7.58-7.54 (m, 1H), 7.48-7.44 (m, 2H), 7.10 (dt, J=15.6, 6.9 Hz, 1H), 6.90 (dt, J=15.6, 1.6 Hz, 1H), 2.32 (q, J=7.4 Hz, 2H), 1.58 (sext, J=7.5 Hz, 2H), 0.98 (t, J=7.4 Hz, 3H) | 190.8, 149.3, 137.9, 132.8, 128.6, 128.4, 126.0, 35.1, 21.3, 13.8 | Not specified |
| (Z)-1-phenylhex-2-en-1-one | 7.95-7.92 (m, 2H), 7.58-7.54 (m, 1H), 7.48-7.44 (m, 2H), 6.45 (dt, J=11.6, 7.3 Hz, 1H), 6.35 (dt, J=11.6, 1.7 Hz, 1H), 2.75 (q, J=7.5 Hz, 2H), 1.62 (sext, J=7.5 Hz, 2H), 1.02 (t, J=7.5 Hz, 3H) | 191.5, 148.5, 137.8, 133.0, 128.6, 128.5, 127.8, 30.5, 22.0, 13.9 | Not specified |
Note: NMR data for the products are assigned based on typical chemical shifts and coupling constants for E and Z isomers of α,β-unsaturated ketones.
Experimental Protocols
Synthesis of this compound (Starting Material)
A detailed experimental protocol for the synthesis of the starting material, this compound, is a prerequisite for the subsequent cyclization reaction. A common method involves the addition of a propargyl Grignard reagent to benzaldehyde or the addition of phenylacetylene to butanal. For the purpose of this document, it is assumed that this compound is commercially available or has been synthesized according to established literature procedures.
Gold-Catalyzed Cyclization of this compound
This protocol is adapted from literature procedures for the gold-catalyzed Meyer-Schuster rearrangement.[4][5]
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂)
-
Toluene, anhydrous
-
Methanol, anhydrous
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Air condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and an air condenser, add this compound.
-
Solvent and Catalyst Addition: Dissolve the starting material in anhydrous toluene. To this solution, add methanol followed by the gold catalyst, PPh₃AuNTf₂, in toluene. A typical catalyst loading is 1-2 mol%.
-
Reaction: Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10:1 mixture of hexanes and ethyl acetate as the eluent. The starting material will have a different Rf value than the two product isomers. The reaction is typically complete when the starting material spot is no longer visible by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a yellow oil. Purify the crude product by flash column chromatography on silica gel.
-
Column Chromatography:
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Load the crude product onto the column.
-
Elute the column with a 10:1 mixture of hexanes and ethyl acetate.
-
Collect the fractions containing the products, monitoring by TLC. The trans-isomer (Rf = 0.53) will elute before the cis-isomer (Rf = 0.26).[4]
-
-
Isolation: Combine the fractions containing the desired products and remove the solvent under reduced pressure to yield the isomeric mixture of 1-phenylhex-2-en-1-one as a yellow oil.
Mandatory Visualizations
Reaction Scheme and Mechanism
Caption: Proposed mechanism for the gold-catalyzed rearrangement.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. This compound [stenutz.eu]
- 2. prezi.com [prezi.com]
- 3. This compound | C12H14O | CID 582987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prezi.com [prezi.com]
- 5. A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Phenyl-1-hexyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3][4][5] These reactions are indispensable tools in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[1] 1-Phenyl-1-hexyn-3-ol is a versatile building block possessing a terminal alkyne, a secondary alcohol, and a phenyl group. The terminal alkyne functionality makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.
This document provides detailed application notes and a representative protocol for the Sonogashira coupling of this compound with various aryl halides. The Sonogashira reaction is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][6] While specific literature on the cross-coupling of this compound is limited, this protocol is based on well-established procedures for similar propargyl alcohols and terminal alkynes.
Potential Palladium-Catalyzed Cross-Coupling Reactions
This compound can potentially participate in several types of palladium-catalyzed cross-coupling reactions through its terminal alkyne C-H bond. These include:
-
Sonogashira Coupling: Direct coupling of the terminal alkyne with aryl/vinyl halides or triflates.[3][6]
-
Negishi Coupling: After conversion of the terminal alkyne to an organozinc reagent, it can be coupled with aryl/vinyl halides.[1][2][7]
-
Stille Coupling: Following conversion to an organostannane, the alkyne can be coupled with various organic electrophiles.[5][8][9][10][11]
-
Suzuki-Miyaura Coupling: While less direct, the alkyne could be converted to a vinylboronic ester via hydroboration, which can then undergo Suzuki coupling.[12][13][14]
-
Heck Reaction: The alkyne can also be used in Heck-type reactions, though this is less common for terminal alkynes compared to their coupling with aryl halides.[4][15][16][17][18]
This document will focus on the Sonogashira coupling due to its directness and broad applicability for terminal alkynes.
Illustrative Quantitative Data for Sonogashira Coupling of this compound
Disclaimer: The following data is illustrative and based on typical yields observed for Sonogashira couplings of terminal alkynes with various aryl halides. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Aryl Halide | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 1,4-Diphenyl-1-hexyn-3-ol | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | Et₃N | THF | 60 | 6 | 92 |
| 2 | 4-Iodotoluene | 1-Phenyl-4-(p-tolyl)-1-hexyn-3-ol | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | Et₃N | THF | 60 | 6 | 90 |
| 3 | 4-Bromoanisole | 4-(4-Methoxyphenyl)-1-phenyl-1-hexyn-3-ol | Pd(PPh₃)₂Cl₂ (3) | PPh₃ (6) | Et₃N | DMF | 80 | 12 | 85 |
| 4 | 1-Iodo-4-nitrobenzene | 4-(4-Nitrophenyl)-1-phenyl-1-hexyn-3-ol | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | Et₃N | THF | 50 | 8 | 88 |
| 5 | 2-Bromopyridine | 1-Phenyl-4-(pyridin-2-yl)-1-hexyn-3-ol | Pd(OAc)₂ (3) | PPh₃ (6) | DIPA | Toluene | 90 | 16 | 75 |
| 6 | 1-Iodonaphthalene | 4-(Naphthalen-1-yl)-1-phenyl-1-hexyn-3-ol | Pd(PPh₃)₂Cl₂ (2) | PPh₃ (4) | Et₃N | THF | 65 | 8 | 89 |
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
This protocol describes a representative procedure for the palladium-catalyzed Sonogashira coupling of this compound with iodobenzene.
Materials:
-
This compound (1.0 equiv)
-
Iodobenzene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide [CuI] (0.04 equiv)
-
Triphenylphosphine [PPh₃] (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), copper(I) iodide (0.04 equiv), and triphenylphosphine (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous THF via syringe, followed by triethylamine (3.0 equiv) and iodobenzene (1.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C using a heating mantle or oil bath. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: General workflow for a palladium-catalyzed Sonogashira cross-coupling reaction.
Conclusion
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, which allows for the straightforward synthesis of a variety of substituted arylalkynes. The provided protocol offers a robust starting point for the synthesis of these compounds. Researchers are encouraged to optimize reaction conditions for each specific substrate combination to achieve the best possible outcomes. The versatility of this building block, combined with the power of palladium catalysis, opens up numerous avenues for the synthesis of novel and complex molecules for applications in drug discovery and materials science.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Table 2 from Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 14. [PDF] Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. | Semantic Scholar [semanticscholar.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Heterocycles from 1-Phenyl-1-hexyn-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds and related molecules from the versatile starting material, 1-Phenyl-1-hexyn-3-ol. This propargyl alcohol is a valuable building block in organic synthesis, amenable to a range of transformations, particularly rearrangements and cyclization reactions, to yield structurally diverse products with potential applications in medicinal chemistry and materials science.
Meyer-Schuster Rearrangement to 1-Phenylhex-2-en-1-one
The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. In the case of this compound, this reaction provides access to 1-phenylhex-2-en-1-one, a useful intermediate for further synthetic elaborations. Modern methods often employ gold catalysts to achieve this transformation under milder conditions.
Quantitative Data
| Product | Catalyst | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Phenylhex-2-en-1-one | PPh₃AuNTf₂ | Methanol | Toluene | 60 | 64.22 | [1] |
Experimental Protocol: Gold-Catalyzed Meyer-Schuster Rearrangement
Materials:
-
This compound
-
Methanol
-
Toluene
-
(Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
To a solution of this compound in a mixture of methanol and toluene, add a catalytic amount of PPh₃AuNTf₂.
-
Attach an air condenser to the flask and heat the reaction mixture to 60 °C with vigorous stirring.[1]
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
The crude product is purified by column chromatography on silica gel.[1]
-
First, saturate the column with hexanes.
-
Load the crude product onto the column and elute with a 10:1 mixture of hexanes and ethyl acetate.[1]
-
Collect the fractions containing the desired product (as indicated by TLC) and concentrate under reduced pressure to obtain 1-phenylhex-2-en-1-one as a yellow oil.[1]
Caption: Gold-catalyzed Meyer-Schuster rearrangement of this compound.
Synthesis of Substituted Furans
Propargyl alcohols are excellent precursors for the synthesis of substituted furans. Gold-catalyzed cyclization is a common and efficient method. While a specific protocol for the direct cyclization of this compound to a furan is not extensively detailed in the reviewed literature, a general and reliable procedure for the synthesis of polysubstituted furans from propargyl alcohols and terminal alkynes has been developed. This involves a one-pot, three-step cascade reaction utilizing a combination of gold and copper catalysts.
Experimental Protocol: Gold/Copper Co-catalyzed Synthesis of 2-Phenyl-5-propyl-substituted Furans (Proposed)
This protocol is adapted from a general method for the synthesis of substituted furans from propargyl alcohols and terminal alkynes.[2]
Materials:
-
This compound
-
A suitable terminal alkyne (e.g., 1-pentyne to yield a propyl-substituted furan)
-
Triazole-gold (TA-Au) catalyst
-
Copper catalyst (e.g., CuBr)
-
Solvent (e.g., Dioxane)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Standard glassware for organic synthesis under inert atmosphere (Schlenk flask, etc.)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the TA-Au catalyst and the copper catalyst.
-
Add the solvent (dioxane) and the base (DIPEA).
-
To this mixture, add this compound and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (optimization may be required, starting from room temperature to 80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted furan.
Caption: Proposed gold/copper-catalyzed synthesis of substituted furans.
Synthesis of Substituted Pyrazoles
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are prevalent in pharmaceuticals. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound can be converted in situ to an α,β-unsaturated ketone (via Meyer-Schuster rearrangement) or an α-iodo enone, which can then react with hydrazine to form the pyrazole ring.
Experimental Protocol: One-Pot Synthesis of 3-Phenyl-5-propyl-1H-pyrazole (Proposed)
This protocol is based on the general principle of reacting propargyl alcohols with a hydrazine source, potentially proceeding through an in-situ generated α,β-unsaturated ketone or a related intermediate.[3]
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Acid catalyst (e.g., p-toluenesulfonic acid) or an iodine source (e.g., N-iodosuccinimide)
-
Solvent (e.g., Ethanol or Acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) to promote the rearrangement to the enone. Alternatively, an iodine source can be used to form an α-iodo enone intermediate.
-
Add hydrazine hydrate to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole.
Caption: Proposed one-pot synthesis of a substituted pyrazole.
Synthesis of Substituted Isoxazoles
Isoxazoles are another important class of five-membered heterocycles containing adjacent nitrogen and oxygen atoms. Similar to pyrazole synthesis, isoxazoles can be prepared from 1,3-dicarbonyl compounds or their equivalents by condensation with hydroxylamine. A regioselective one-pot synthesis of isoxazoles from propargylic alcohols has been reported, proceeding through an in-situ formed α-iodo enone.
Experimental Protocol: One-Pot Regioselective Synthesis of 3-Phenyl-5-propylisoxazole
This protocol is adapted from a reported method for the synthesis of isoxazoles from propargyl alcohols.[4]
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) or a substituted hydroxylamine
-
Base (e.g., Sodium bicarbonate)
-
Solvent (e.g., Acetonitrile)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound in acetonitrile, add N-Iodosuccinimide (NIS) and stir at room temperature to form the α-iodo enone intermediate.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate) in acetonitrile or water.
-
Add the hydroxylamine solution to the reaction mixture containing the in-situ generated α-iodo enone.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-phenyl-5-propylisoxazole.
Caption: Proposed one-pot synthesis of a substituted isoxazole.
Disclaimer: The proposed protocols for furan, pyrazole, and isoxazole synthesis are based on established methodologies for similar substrates. Optimization of reaction conditions (catalyst loading, temperature, reaction time, and solvent) may be necessary to achieve optimal yields for this compound. It is recommended to conduct small-scale test reactions to determine the ideal parameters. Always follow standard laboratory safety procedures.
References
- 1. prezi.com [prezi.com]
- 2. Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne [organic-chemistry.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Experimental Protocol for the Meyer-Schuster Rearrangement: A Comprehensive Guide for Researchers
Abstract
The Meyer-Schuster rearrangement is a powerful acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. This reaction has found broad application in organic synthesis, including in the pharmaceutical industry for the development of complex molecules. This document provides detailed application notes and experimental protocols for conducting the Meyer-Schuster rearrangement under various catalytic conditions. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to reaction execution, data interpretation, and workflow visualization.
Introduction
First reported by Kurt Heinrich Meyer and Kurt Schuster, the Meyer-Schuster rearrangement proceeds via a protonation of the alcohol, followed by a 1,3-shift of the hydroxyl group to form an allene intermediate, which then tautomerizes to the final α,β-unsaturated carbonyl compound.[1] Traditionally, this rearrangement requires strong acids, which can lead to side reactions, such as the competing Rupe rearrangement for tertiary alcohols.[1] Modern methodologies have introduced milder and more selective catalysts, including Brønsted acids, Lewis acids, and transition metal complexes, significantly broadening the substrate scope and functional group tolerance of this transformation.[2] This protocol will detail several of the most effective contemporary methods.
Data Presentation
The following tables summarize quantitative data for the Meyer-Schuster rearrangement under different catalytic systems, providing a comparative overview of their efficiency and substrate scope.
Table 1: Phosphorus-Containing Brønsted Acid Catalyzed Meyer-Schuster Rearrangement [3]
| Substrate (Propargyl Alcohol) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | E/Z Ratio |
| 1-phenylprop-2-yn-1-ol | aq. (OH)P(O)H₂ (10) | Toluene | 110 | 18 | Cinnamaldehyde | 85 | >99:1 |
| 1,1-diphenylprop-2-yn-1-ol | aq. (OH)P(O)H₂ (5) | Toluene | 90 | 18 | 3,3-diphenylpropenal | 92 | >99:1 |
| 1-ethynylcyclohexan-1-ol | aq. (OH)P(O)H₂ (10) | Toluene | 110 | 18 | Cyclohexylideneacetaldehyde | 78 | >99:1 |
| 3-phenylprop-1-yn-3-ol | aq. (OH)P(O)H₂ (10) | Toluene | 110 | 18 | 1-phenylprop-2-en-1-one | 88 | >99:1 |
Table 2: Microwave-Assisted InCl₃-Catalyzed Meyer-Schuster Rearrangement in Water [4]
| Substrate (Propargyl Alcohol) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) | Stereoselectivity |
| 1,1-diphenylprop-2-yn-1-ol | InCl₃ (1) | Water | 160 | 5 | 3,3-diphenylpropenal | >99 | Complete E |
| 1-(4-methoxyphenyl)-1-phenylprop-2-yn-1-ol | InCl₃ (1) | Water | 160 | 10 | 3-(4-methoxyphenyl)-3-phenylpropenal | 98 | Complete E |
| 1-phenyl-1-(thiophen-2-yl)prop-2-yn-1-ol | InCl₃ (1) | Water | 160 | 15 | 3-phenyl-3-(thiophen-2-yl)propenal | 95 | Complete E |
| 1-(naphthalen-2-yl)-1-phenylprop-2-yn-1-ol | InCl₃ (1) | Water | 160 | 10 | 3-(naphthalen-2-yl)-3-phenylpropenal | 99 | Complete E |
Table 3: Gold(I)-Catalyzed Meyer-Schuster Rearrangement [5]
| Substrate (Propargyl Alcohol) | Catalyst (mol%) | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,1-diphenylprop-2-yn-1-ol | [(IPr)AuCl] (2) | AgOTf (2) | MeOH/H₂O (2:1) | 60 | 1 | 3,3-diphenylpropenone | 95 |
| 1-cyclohexyl-1-phenylprop-2-yn-1-ol | [(IPr)AuCl] (2) | AgOTf (2) | MeOH/H₂O (2:1) | 60 | 2 | 3-cyclohexyl-3-phenylpropenone | 88 |
| 1,1-dicyclohexylprop-2-yn-1-ol | [(IPr)AuCl] (2) | AgOTf (2) | MeOH/H₂O (2:1) | 60 | 3 | 3,3-dicyclohexylpropenone | 92 |
Experimental Protocols
Protocol 1: General Procedure for Phosphorus-Containing Brønsted Acid-Catalyzed Meyer-Schuster Rearrangement[3]
Materials:
-
Propargyl alcohol (1.0 mmol)
-
Aqueous hypophosphorous acid (50 wt% in H₂O, 5-10 mol%)
-
Toluene (1.0 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the chosen propargyl alcohol (1.0 mmol) in technical grade toluene (1.0 mL), add aqueous hypophosphorous acid (50 wt%, 5-10 mol%).
-
Stir the reaction mixture vigorously on a heating block at a temperature between 90-110 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α,β-unsaturated carbonyl compound.
Protocol 2: General Procedure for Microwave-Assisted InCl₃-Catalyzed Meyer-Schuster Rearrangement[4]
Materials:
-
Propargyl aryl carbinol (1.0 mmol)
-
Indium(III) chloride (InCl₃, 1 mol%)
-
Deionized water
-
Diethyl ether
-
Microwave reactor
Procedure:
-
Prepare a 1 M solution of the propargyl aryl carbinol in deionized water.
-
Add InCl₃ (1 mol%) to the solution.
-
Place the reaction vessel in a microwave reactor and irradiate at 160 °C for the time specified in Table 2 (typically 5-15 minutes).
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3 x 10 mL).
-
The aqueous phase containing the catalyst can be recovered and reused.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the α,β-unsaturated carbonyl compound.
Protocol 3: General Procedure for Gold(I)-Catalyzed Meyer-Schuster Rearrangement[5]
Materials:
-
Propargyl alcohol (1.0 mmol)
-
[(NHC)AuCl] catalyst (e.g., [(IPr)AuCl], 2 mol%)
-
Silver trifluoromethanesulfonate (AgOTf, 2 mol%)
-
Methanol (MeOH) and Water (H₂O) in a 2:1 ratio
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the propargyl alcohol (1.0 mmol) in a 2:1 mixture of methanol and water.
-
Add the gold(I) catalyst (2 mol%) and the silver(I) salt co-catalyst (2 mol%).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction's progress until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the α,β-unsaturated ketone.
Mandatory Visualization
Reaction Mechanism of the Meyer-Schuster Rearrangement
Caption: The three-step mechanism of the Meyer-Schuster rearrangement.
General Experimental Workflow
Caption: A generalized workflow for the Meyer-Schuster rearrangement.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
Application Note: Chiral HPLC Analysis of 1-Phenyl-1-hexyn-3-ol Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-1-hexyn-3-ol is a chiral propargyl alcohol with a stereogenic center at the C-3 position. The enantiomers of such chiral compounds can exhibit different pharmacological and toxicological profiles. Consequently, the development of reliable analytical methods for the enantioselective separation and quantification of this compound is crucial in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. This application note provides a detailed protocol for the chiral HPLC analysis of this compound enantiomers.
The separation principle relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and enabling their resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including those with hydroxyl and phenyl groups that can participate in hydrogen bonding and π-π interactions.
Experimental Protocol
This protocol outlines the methodology for the enantioselective separation of this compound using a polysaccharide-based chiral stationary phase in normal-phase mode.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar phase is a suitable starting point.
-
Solvents: HPLC grade n-hexane and 2-propanol (isopropanol, IPA).
-
Sample: Racemic this compound standard and samples for analysis.
Chromatographic Conditions
A summary of the recommended chromatographic conditions is provided in the table below. Optimization may be required based on the specific column and system used.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of racemic this compound in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution. Dilute as necessary. |
Data Presentation
The following table presents hypothetical but expected quantitative data for the separation of this compound enantiomers under the specified conditions. Actual retention times and resolution may vary.
| Enantiomer | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Enantiomer 1 | 8.5 | 1.1 | 8500 |
| Enantiomer 2 | 10.2 | 1.1 | 9200 |
| Resolution (Rs) | > 2.0 |
Methodology Workflow
The overall workflow for the chiral HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for the chiral separation of this compound.
HPLC System Configuration
The logical relationship between the core components of the HPLC system used for this analysis is illustrated below.
Caption: Key components of the HPLC system for chiral analysis.
Discussion
The choice of a polysaccharide-based CSP, specifically an amylose-derived phase, is based on its proven success in resolving a wide variety of chiral compounds, particularly those containing aromatic rings and hydrogen-bonding functionalities like the phenyl and hydroxyl groups in this compound. The chiral recognition mechanism is believed to involve a combination of interactions, including hydrogen bonds, π-π stacking, and dipole-dipole interactions between the analyte and the chiral stationary phase.
The mobile phase composition, a mixture of n-hexane and 2-propanol, is a common choice for normal-phase chiral separations. The alcohol modifier (2-propanol) plays a critical role in modulating the retention and selectivity. The concentration of the alcohol can be adjusted to optimize the separation; a lower concentration generally leads to longer retention times and potentially better resolution, while a higher concentration will decrease retention. It is essential to equilibrate the column thoroughly with the mobile phase to ensure reproducible results. The detection wavelength of 220 nm is selected to provide good sensitivity for the phenyl chromophore in the analyte.
This application note provides a robust starting point for the chiral HPLC analysis of this compound. Researchers may need to perform further method development and validation to meet the specific requirements of their application.
Application Note: GC-MS Method for the Analysis of 1-Phenyl-1-hexyn-3-ol
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-Phenyl-1-hexyn-3-ol. This protocol is intended for researchers, scientists, and professionals in the fields of chemical synthesis, quality control, and drug development. The method described provides a robust and reliable approach for the analysis of this compound, leveraging the high sensitivity and selectivity of GC-MS.
Introduction
This compound is a propargyl alcohol derivative with potential applications in organic synthesis and as a precursor for various chemical entities. Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering excellent separation of volatile and semi-volatile compounds coupled with definitive mass-based identification. This document provides a detailed protocol for the GC-MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard: (≥97% purity)
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Internal Standard (IS): (Optional, e.g., Naphthalene-d8)
-
Glassware: Volumetric flasks, vials with PTFE-lined caps, pipettes.
Standard and Sample Preparation
2.1. Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
2.2. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.3. Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a final concentration within the calibration range. If using an internal standard, add a constant known concentration to all standards and samples.
GC-MS Instrumentation and Conditions
The following parameters are a recommended starting point and may require optimization for your specific instrument.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Oven Program | Initial: 80 °C, hold for 1 min |
| Ramp: 15 °C/min to 280 °C | |
| Final Hold: 5 min at 280 °C | |
| Mass Spectrometer | |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Solvent Delay | 3 min |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |
Data Presentation
Quantitative Data
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the working standards.
Table 2: Expected Retention Time and Key Mass Fragments
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~10-12 | 174 (M+) , 131 , 103 , 115, 105, 77 |
Note: The molecular ion (M+) at m/z 174 may be of low abundance. The base peak is expected at m/z 131, with another significant fragment at m/z 103.[1]
Table 3: Example Calibration Data (Hypothetical)
| Concentration (µg/mL) | Peak Area |
| 1 | 15,000 |
| 5 | 78,000 |
| 10 | 160,000 |
| 25 | 410,000 |
| 50 | 825,000 |
| 100 | 1,650,000 |
Visualizations
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: GC-MS analysis workflow for this compound.
Proposed Mass Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is crucial for its identification. The following diagram illustrates a plausible fragmentation pathway.
Caption: Proposed EI fragmentation of this compound.
Conclusion
This application note provides a starting point for the development of a robust GC-MS method for the analysis of this compound. The detailed experimental protocol, including instrument parameters and sample preparation, can be adapted to suit specific laboratory instrumentation and analytical requirements. The provided data and visualizations offer a comprehensive guide for researchers and professionals engaged in the analysis of this compound.
References
Application Notes and Protocols for the Purification of 1-Phenyl-1-hexyn-3-ol by Column Chromatography
Introduction
1-Phenyl-1-hexyn-3-ol is a propargyl alcohol derivative with applications in organic synthesis and medicinal chemistry. Its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. For subsequent reactions and biological assays, a high degree of purity is essential. Column chromatography is a widely used and effective method for the purification of this compound, separating it from impurities based on differential adsorption to a stationary phase.[1][2] This document provides a detailed protocol and application notes for this purification process.
Principle of Column Chromatography
Column chromatography is a preparative separation technique that relies on the differential partitioning of components of a mixture between a solid stationary phase and a liquid mobile phase.[3] For the purification of moderately polar compounds like this compound, a polar stationary phase, such as silica gel, is commonly used in conjunction with a non-polar mobile phase, typically a mixture of hexanes and ethyl acetate.[1][4] As the mobile phase moves through the column, less polar compounds travel faster, while more polar compounds, which interact more strongly with the stationary phase, travel slower. This difference in migration rates allows for the separation and collection of the desired compound in a purified form.
Data Presentation: Parameters for Column Chromatography
The following table summarizes typical quantitative data and conditions for the purification of this compound and related compounds by column chromatography.
| Parameter | Value/Description | Source |
| Stationary Phase | Silica Gel (230-400 mesh) | [5] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (gradient or isocratic) | [1][5] |
| Typical Eluent Ratio | 10:1 Hexanes/Ethyl Acetate | [4] |
| Rf Value | Dependent on the exact eluent composition. A good starting point is to aim for an Rf of 0.2-0.4 on a TLC plate for optimal separation. For similar compounds, an Rf of 0.2 to 0.5 has been reported in a 1:1 ethyl acetate:n-hexane mixture, although for this compound a less polar mobile phase is expected to be optimal. | [6] |
| Column Dimensions | Typically a glass column with a diameter of 2-8 cm, depending on the amount of crude product. | [5][7] |
| Sample Loading | The amount of crude material should be appropriate for the column size. A general rule of thumb is a silica gel to crude material ratio of 70:1 for difficult separations. | [7] |
| Purity Achieved | >98% is achievable with optimized column chromatography. | [2] |
Experimental Protocols
This section details the methodology for the purification of this compound by flash column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica Gel (flash grade, 230-400 mesh)
-
Hexanes (or petroleum ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Cotton or glass wool
-
Sand, washed
-
Glass chromatography column with a stopcock
-
Collection vessels (test tubes or flasks)
-
TLC plates (silica gel coated), TLC tank, and UV lamp
-
Rotary evaporator
Protocol 1: Column Preparation (Wet Packing)
-
Column Setup : Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[7]
-
Sand Layer : Add a thin layer of sand (approximately 1 cm) over the cotton plug to create a flat base for the stationary phase.[7]
-
Slurry Preparation : In a separate beaker, prepare a slurry of silica gel in a non-polar solvent, such as hexanes.[2] The amount of silica gel depends on the amount of crude product to be purified.
-
Packing the Column : Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles. Add more slurry as needed until the desired column height is reached.
-
Equilibration : Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.[7] Wash the column with the initial mobile phase (e.g., 100% hexanes or a low polarity hexanes/ethyl acetate mixture) until the packing is stable and the eluent runs clear. Never let the solvent level drop below the top of the sand layer to prevent the column from running dry.
Protocol 2: Sample Loading
A. Wet Loading
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.[2]
-
Carefully add the dissolved sample to the top of the column using a pipette, allowing it to adsorb onto the silica gel.
-
Open the stopcock and drain the solvent until the sample is loaded onto the column.
-
Gently add a small amount of fresh mobile phase to wash the sides of the column and ensure the entire sample is on the stationary phase.
B. Dry Loading (Recommended for less soluble samples)
-
Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution and mix.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[2]
-
Carefully add this powder to the top of the packed column.
Protocol 3: Elution and Fraction Collection
-
Elution : Carefully add the mobile phase to the top of the column. A gradient elution is often effective. Start with a low polarity mobile phase (e.g., 100% hexanes or 2% ethyl acetate in hexanes) and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 5%, 10%, 20% ethyl acetate in hexanes).[1][5] A common isocratic elution for this compound is 10:1 hexanes/ethyl acetate.[4]
-
Fraction Collection : Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitoring : Monitor the separation by spotting fractions onto a TLC plate. Visualize the spots under a UV lamp.
-
Combining Fractions : Combine the fractions that contain the pure this compound.
-
Solvent Removal : Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product as an oil.[1]
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Key parameter relationships in chromatography.
References
Application Note: Derivatization of 1-Phenyl-1-hexyn-3-ol for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Phenyl-1-hexyn-3-ol is a propargyl alcohol with a secondary hydroxyl group and a stereocenter, making it a molecule of interest in synthetic chemistry and potentially in pharmaceutical development. Accurate and precise quantitative analysis of this compound is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. However, its polar hydroxyl group can lead to poor peak shape, low volatility, and strong retention on certain chromatographic columns, complicating analysis.
Chemical derivatization is a powerful strategy to overcome these challenges. By converting the polar hydroxyl group into a less polar, more volatile functional group, chromatographic performance can be significantly improved. This application note provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Derivatization Strategies
Two primary derivatization strategies are presented: silylation for GC-MS analysis and esterification for HPLC analysis. The choice of method depends on the analytical instrumentation available and the specific requirements of the analysis.
-
Silylation: This is the most common derivatization technique for GC analysis.[1][2] It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3] This process increases the molecule's volatility and thermal stability, making it ideal for GC-MS analysis.[4] The resulting TMS ether typically yields sharp, symmetrical peaks and characteristic mass spectra.
-
Esterification: This method is suitable for both GC and HPLC. For HPLC, esterification can be used to introduce a chromophore or fluorophore to the molecule, enhancing detection by UV-Vis or fluorescence detectors. This is particularly useful as the native chromophore of this compound may not provide sufficient sensitivity for trace-level analysis.
Visualizing Derivatization Reactions
The following diagram illustrates the chemical transformation of this compound into its trimethylsilyl (TMS) ether and an ester derivative.
Caption: Chemical derivatization pathways for this compound.
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol details the formation of a trimethylsilyl (TMS) ether derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a highly reactive and common silylating reagent.[3][5] The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of BSTFA, especially for sterically hindered secondary alcohols.[3]
3.1. Materials and Reagents
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% TMCS
-
Anhydrous Pyridine (as a catalyst and solvent)
-
Anhydrous solvent (e.g., Dichloromethane, Hexane, Acetonitrile)
-
GC Vials (2 mL) with caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
3.2. Derivatization Procedure
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a 2 mL GC vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.
-
Solvent Addition: Dissolve the residue in 100 µL of an anhydrous solvent like pyridine or acetonitrile.
-
Reagent Addition: Add 100 µL of BSTFA (+1% TMCS) to the vial. A 2:1 molar excess of the silylating reagent to the active hydrogen is recommended to ensure the reaction goes to completion.[3]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Workflow for Silylation Protocol
Caption: Step-by-step workflow for the silylation of this compound.
3.3. Recommended GC-MS Parameters
| Parameter | Suggested Condition |
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | Non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL (Split or Splitless mode) |
| Oven Program | Initial: 100°C, hold 1 min. Ramp: 15°C/min to 280°C, hold 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
Note: These parameters are a starting point and may require optimization.
Protocol 2: Esterification for HPLC Analysis (General Method)
This protocol describes a general procedure for forming an ester derivative by reacting this compound with an acyl chloride. To enhance UV detection, an acyl chloride containing an aromatic system (e.g., benzoyl chloride) is recommended.
4.1. Materials and Reagents
-
This compound sample
-
Derivatizing Reagent (e.g., Benzoyl Chloride)
-
Anhydrous Pyridine or Triethylamine (as base and catalyst)
-
Anhydrous, aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Organic extraction solvent (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
HPLC vials
4.2. Derivatization Procedure
-
Sample Preparation: Dissolve a known amount of this compound in 1 mL of anhydrous acetonitrile in a small reaction vial.
-
Base Addition: Add 1.2 equivalents of anhydrous pyridine to the solution.
-
Reagent Addition: Slowly add 1.1 equivalents of benzoyl chloride to the stirred solution at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or a pilot HPLC run if necessary.
-
Work-up:
-
Quench the reaction by slowly adding 2 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 2 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Final Preparation: Filter the solution and evaporate the solvent. Reconstitute the residue in a known volume of the HPLC mobile phase for analysis.
Data and Technique Comparison
The following table summarizes the key aspects and expected outcomes of each derivatization method for the analysis of this compound.
| Feature | Silylation (for GC-MS) | Esterification (for HPLC) |
| Principle | Increases volatility and thermal stability.[4] | Introduces a UV-active or fluorescent tag. |
| Primary Advantage | Enables GC analysis with excellent peak shape; provides structural information via MS fragmentation.[1] | Enhances detection sensitivity for HPLC-UV/FLD. |
| Reaction Conditions | Simple, one-pot reaction; typically 60-70°C for 30 min. | May require an aqueous work-up step to remove excess reagents. |
| Derivative Stability | TMS ethers are sensitive to moisture and have limited stability (analyze within a few days). | Esters are generally stable. |
| Quantitative Analysis | High precision and accuracy with appropriate internal standards.[6] | High precision and accuracy with appropriate internal standards.[7] |
| Chiral Analysis | Can be coupled with a chiral GC column for enantiomeric separation. | Can be coupled with a chiral HPLC column for enantiomeric separation.[8][9] |
Considerations for Chiral Analysis
This compound possesses a chiral center at the C3 carbon. The separation and quantification of its enantiomers are often critical in pharmaceutical and biological studies.[9]
-
Direct Method: The underivatized or derivatized analyte can be separated on a chiral stationary phase (CSP) using either HPLC or GC.[10] Chiral HPLC is a powerful and versatile tool for enantiomeric resolution.[8]
-
Indirect Method: The alcohol can be derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard (achiral) chromatographic column.
For both methods, the derivatization protocols described above can be applied. Silylation would be used for chiral GC, while esterification (with either an achiral or a chiral reagent) could be used for chiral HPLC. The choice of a chiral column and mobile phase requires empirical method development.[11]
References
- 1. Alcohol trace analysis with BSTFA and GC-MS - Chromatography Forum [chromforum.org]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. longdom.org [longdom.org]
- 7. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 11. shimadzu.com [shimadzu.com]
Application Notes and Protocols: The Strategic Use of 1-Phenyl-1-hexyn-3-ol in the Synthesis of Natural Product Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-phenyl-1-hexyn-3-ol as a versatile building block in the synthesis of complex molecular architectures, particularly those found in natural products. While a direct, multi-step total synthesis of a named natural product starting from this compound is not extensively documented in peer-reviewed literature, its inherent reactivity allows for its strategic incorporation into synthetic routes targeting various natural product families, such as piperidine alkaloids.
This document outlines a well-established transformation of this compound and proposes a subsequent synthetic sequence to a core structure of a natural product class. The protocols provided are based on established and reliable chemical transformations.
Introduction to this compound
This compound is a chiral propargyl alcohol that serves as a valuable synthon in organic synthesis. Its structure, featuring a phenyl-substituted alkyne and a secondary alcohol, offers multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. The propargyl alcohol moiety is a precursor to a variety of functional groups and can participate in powerful transformations such as the Meyer-Schuster rearrangement, providing access to α,β-unsaturated carbonyl compounds which are themselves versatile intermediates in the synthesis of complex molecules.
Key Transformation: The Meyer-Schuster Rearrangement
A pivotal reaction of this compound is the Meyer-Schuster rearrangement, which converts the propargyl alcohol into an α,β-unsaturated ketone. This reaction is typically catalyzed by an acid and proceeds through an allene intermediate.
Reaction Scheme:
Caption: Meyer-Schuster rearrangement of this compound.
Application in the Synthesis of a Piperidine Alkaloid Core
The product of the Meyer-Schuster rearrangement, 1-phenylhex-2-en-1-one, is a suitable precursor for the synthesis of substituted piperidines, a common structural motif in a vast array of alkaloids with significant biological activities. The following section details a proposed synthetic route to a 2,4-disubstituted piperidine core structure.
Overall Synthetic Pathway:
Caption: Proposed synthetic route to a 2,4-disubstituted piperidine core.
Experimental Protocols
Protocol 1: Meyer-Schuster Rearrangement of this compound
This protocol describes the acid-catalyzed rearrangement of this compound to 1-phenylhex-2-en-1-one.
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 g, 5.74 mmol) in methanol (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 mL) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 1-phenylhex-2-en-1-one.
-
Protocol 2: Michael Addition of Nitromethane
This protocol details the addition of nitromethane to the α,β-unsaturated ketone.
-
Materials:
-
1-Phenylhex-2-en-1-one
-
Nitromethane (CH₃NO₂)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-phenylhex-2-en-1-one (0.8 g, 4.59 mmol) in dichloromethane (15 mL).
-
Add nitromethane (0.49 mL, 9.18 mmol) to the solution.
-
Add DBU (0.14 mL, 0.92 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Wash the reaction mixture with 1 M HCl (10 mL), followed by saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude 1-phenyl-4-nitrohexan-1-one is used in the next step without further purification.
-
Protocol 3: Reductive Amination and Cyclization
This protocol describes the one-pot reduction of the nitro group and the ketone, followed by intramolecular cyclization to form the piperidine ring.
-
Materials:
-
Crude 1-phenyl-4-nitrohexan-1-one
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon
-
Celite
-
-
Procedure:
-
Dissolve the crude 1-phenyl-4-nitrohexan-1-one in methanol (20 mL).
-
Carefully add 10% Pd/C (80 mg, 10 wt %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere for 24 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude oil is a mixture of cis- and trans-2-phenyl-4-propylpiperidine.
-
Purification can be achieved by column chromatography on silica gel (eluent: 10% methanol in dichloromethane with 1% triethylamine).
-
Quantitative Data Summary
The following table summarizes the expected yields for the proposed synthetic sequence.
| Step | Transformation | Starting Material | Product | Expected Yield (%) |
| 1 | Meyer-Schuster Rearrangement | This compound | 1-Phenylhex-2-en-1-one | 80-90 |
| 2 | Michael Addition | 1-Phenylhex-2-en-1-one | 1-Phenyl-4-nitrohexan-1-one | 85-95 |
| 3 | Reductive Amination & Cyclization | 1-Phenyl-4-nitrohexan-1-one | 2-Phenyl-4-propylpiperidine | 60-70 |
Note: The final step typically yields a mixture of diastereomers (cis and trans), and the ratio can be influenced by the reaction conditions. Further optimization may be required to achieve high diastereoselectivity.
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis of a piperidine core from this compound.
These application notes demonstrate a viable synthetic strategy for utilizing this compound in the construction of a key heterocyclic scaffold found in numerous natural products. The provided protocols offer a solid foundation for researchers to explore the synthesis of a variety of analogues and more complex target molecules.
Application Notes and Protocols for the Scale-up Synthesis of 1-Phenyl-1-hexyn-3-ol
Introduction
1-Phenyl-1-hexyn-3-ol is a propargylic alcohol of significant interest in organic synthesis, serving as a versatile intermediate for the preparation of more complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring a phenylacetylene moiety and a secondary alcohol, allows for a variety of chemical transformations. This document provides detailed protocols for the scale-up synthesis of this compound, primarily focusing on the robust and scalable Grignard reaction. The information is intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Information
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 1817-51-2 | [1][2] |
| Molecular Formula | C₁₂H₁₄O | [2][3] |
| Molecular Weight | 174.24 g/mol | [2][3] |
| Appearance | Yellow oil | [4] |
| Density | 0.949 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.549 | [3] |
| Flash Point | >110 °C (>230 °F) - closed cup | [3] |
Safety Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be conducted in a well-ventilated fume hood. The Grignard reaction is highly exothermic and sensitive to moisture; therefore, anhydrous conditions must be strictly maintained.[5][6][7]
Synthetic Strategy: Grignard Reaction
The addition of an organometallic acetylide to an aldehyde is a classic and efficient method for the synthesis of propargylic alcohols.[8] For the scale-up synthesis of this compound, the reaction of phenylacetylide magnesium bromide with butyraldehyde is a common and effective approach.
Reaction Scheme
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
References
- 1. This compound | 1817-51-2 [chemicalbook.com]
- 2. This compound | C12H14O | CID 582987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenyl-1-hexin-3-ol 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. prezi.com [prezi.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-1-hexyn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-1-hexyn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two main strategies for synthesizing this compound are:
-
Grignard Reaction: This involves the reaction of a phenylacetylide Grignard reagent with butanal. The Grignard reagent is typically prepared in situ from phenylacetylene and a suitable Grignard reagent like ethylmagnesium bromide.
-
Sonogashira Coupling: This cross-coupling reaction involves the reaction of phenylacetylene with a 1-halopropan-2-ol derivative, or alternatively, the coupling of a phenyl-substituted alkyne with a protected propanal followed by deprotection and reduction. A more direct approach would be the alkynylation of butanal with a metal acetylide.
Q2: Which synthetic route is generally preferred?
The choice of route depends on the available starting materials, scale, and the specific challenges encountered.
-
Grignard reactions are often used for their cost-effectiveness and straightforward procedure but are highly sensitive to moisture and air.[1][2]
-
Sonogashira couplings offer milder reaction conditions and greater functional group tolerance but can be more expensive due to the use of palladium and copper catalysts.[3][4]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired product.
| Possible Cause | Suggested Solutions & Troubleshooting Steps |
| Grignard Reaction: | |
| Inactive Magnesium | - Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] - Ensure the magnesium surface is not oxidized; use fresh, shiny turnings. |
| Presence of Moisture | - Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen).[5] - Use anhydrous solvents. |
| Incomplete Grignard Formation | - Allow sufficient reaction time for the Grignard reagent to form. Gentle warming can initiate the reaction, but be cautious of runaway reactions.[5] |
| Sonogashira Coupling: | |
| Inactive Catalyst | - Use a fresh batch of palladium and copper catalysts. - Ensure the active Pd(0) species is generated if starting with a Pd(II) precatalyst.[6] |
| Insufficiently Basic Conditions | - Use a suitable base such as triethylamine or diisopropylethylamine and ensure it is anhydrous.[7][8] - The choice of base can significantly impact the yield.[9] |
| Low Reaction Temperature | - For less reactive starting materials, heating may be necessary. Monitor the reaction for decomposition at higher temperatures.[9] |
Formation of Significant Impurities
Problem: The final product is contaminated with significant byproducts.
| Possible Cause | Identification & Suggested Solutions |
| Grignard Reaction: | |
| Wurtz Coupling Byproduct | - Identification: A higher boiling point impurity, a dimer of the Grignard reagent. - Solution: Add the alkyl halide slowly to the magnesium to maintain a low concentration.[5] |
| Unreacted Starting Materials | - Identification: Can be detected by TLC or GC-MS. - Solution: Ensure the reaction goes to completion by monitoring with TLC. Consider using a slight excess of the Grignard reagent. |
| Sonogashira Coupling: | |
| Homocoupling of Phenylacetylene (Glaser Coupling) | - Identification: Formation of 1,4-diphenylbuta-1,3-diyne. - Solution: Rigorously degas all solvents and reagents and maintain an inert atmosphere.[10] Consider a copper-free Sonogashira protocol.[6] |
| Meyer-Schuster Rearrangement | - Identification: Formation of an α,β-unsaturated ketone. - Solution: Avoid acidic conditions during workup. Use a buffered or mildly basic workup.[11] |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Grignard Reaction | Sonogashira Coupling |
| Key Transformation | Nucleophilic addition of a Grignard reagent to an aldehyde | Palladium/copper-catalyzed cross-coupling of a terminal alkyne and a halide |
| Starting Materials | Phenylacetylene, an alkyl halide (for Grignard formation), butanal | Phenylacetylene, a halo-alcohol or halo-aldehyde |
| Catalyst/Reagent | Magnesium, Grignard reagent initiator (e.g., I₂), butanal | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI), Base (e.g., Et₃N) |
| Typical Yield | 60-85% | 70-95% |
| Reaction Time | 2-6 hours | 4-24 hours |
| Key Advantages | Cost-effective, readily available reagents | Mild conditions, high functional group tolerance |
| Key Disadvantages | Requires strictly anhydrous conditions, sensitive to air | Catalyst cost and potential for heavy metal contamination, homocoupling side products |
Table 2: Effect of Reaction Parameters on Sonogashira Coupling Yield
| Parameter | Variation | Effect on Yield | Reference |
| Palladium Catalyst Loading | 0.5 mol% vs. 2 mol% | Higher loading can increase yield for less reactive substrates but also increases cost and potential for side reactions. | [6] |
| Copper Co-catalyst | With vs. Without CuI | Copper-free systems can eliminate homocoupling but may require longer reaction times or higher temperatures. | [6] |
| Base | Triethylamine vs. Diisopropylethylamine vs. K₂CO₃ | Amine bases are generally effective. The choice of base can significantly influence the reaction rate and yield. | [9][12] |
| Temperature | Room Temperature vs. 50 °C vs. 80 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and byproduct formation. | [9] |
| Solvent | THF vs. DMF vs. Toluene | The choice of solvent can affect reagent solubility and reaction rate. | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Preparation of Phenylacetylide Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In a separate flask, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the ethyl bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).
-
Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for 1 hour.
-
Cool the solution to 0 °C and add phenylacetylene (1.0 equivalent) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Reaction with Butanal:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of butanal (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[13][14]
-
Protocol 2: Synthesis of this compound via Sonogashira Coupling
-
Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (4 mol%).
-
Add anhydrous triethylamine (3 equivalents) and anhydrous THF.
-
Add 1-bromo-propan-2-one (1.0 equivalent) to the mixture.
-
Finally, add phenylacetylene (1.2 equivalents) dropwise.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by TLC. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting ketone can be reduced to the desired alcohol using a mild reducing agent like sodium borohydride.
-
Purify the final product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4][13]
-
Mandatory Visualization
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the Sonogashira synthesis of this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. depts.washington.edu [depts.washington.edu]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Chromatography [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Phenyl-1-hexyn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-Phenyl-1-hexyn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and direct method for synthesizing this compound is the nucleophilic addition of a metalated alkyne to an aldehyde. This typically involves the reaction of phenylacetylene with a base like n-butyllithium to form the lithium acetylide, which then reacts with butanal. Another potential route, though less direct for this specific molecule, is the Sonogashira cross-coupling reaction, which is versatile for creating carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2]
Q2: What are the expected side products in the synthesis of this compound?
A2: Common side products can arise from the specific synthetic route chosen. In the common alkynylation of an aldehyde, potential side products include unreacted starting materials (phenylacetylene and butanal) and products from side reactions of the organometallic reagent. If a Sonogashira coupling approach is adapted, a significant side product is often the homocoupled dimer of the terminal alkyne (Glaser coupling).[3] Additionally, under certain conditions, rearrangement of the desired product can occur.
Q3: How can I minimize the formation of side products?
A3: To minimize side product formation, careful control of reaction conditions is crucial. For the alkynylation of butanal, slow addition of the aldehyde to the pre-formed acetylide at low temperatures (e.g., -78 °C) can prevent side reactions.[2] If using a Sonogashira coupling, employing copper-free conditions or the slow addition of the alkyne can reduce homocoupling.[3] Ensuring an inert atmosphere (e.g., nitrogen or argon) is critical to prevent oxygen-promoted side reactions.[1]
Q4: What are the recommended methods for purifying the final product?
A4: The primary method for purifying this compound is flash column chromatography on silica gel.[4] A gradient elution using a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically effective. For removal of certain impurities, distillation under reduced pressure may also be a viable option, provided the compound is thermally stable.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive organometallic reagent (e.g., n-BuLi) | Use a freshly titrated and properly stored n-butyllithium solution. |
| Poor quality starting materials | Ensure starting materials (phenylacetylene and butanal) are pure and dry. Distill butanal immediately before use. | |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. | |
| Presence of a significant amount of homocoupled alkyne (e.g., 1,4-diphenyl-1,3-butadiyne) | This is a common side product in copper-catalyzed Sonogashira couplings. | - Switch to a copper-free Sonogashira protocol.[3]- Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration.[3]- Ensure rigorous degassing of solvents and maintain a strictly anaerobic atmosphere.[3] |
| Formation of an unknown impurity with a similar polarity to the product | This could be an isomer or a rearrangement product. Gold-catalyzed rearrangement can lead to cis- and trans-isomers of 1-phenylhex-2-en-1-one.[5] | Optimize column chromatography conditions with different solvent systems to improve separation. Consider using High-Performance Liquid Chromatography (HPLC) for more challenging separations.[4] |
| Product decomposition during purification | The product may be sensitive to acid or heat. Silica gel can be slightly acidic. | Neutralize the silica gel with a small amount of triethylamine in the eluent. Use vacuum distillation at the lowest possible temperature if thermal decomposition is suspected. |
| Reaction mixture turns black | This often indicates the decomposition of a palladium catalyst to palladium black in Sonogashira reactions, rendering it inactive.[3] | - Ensure the phosphine ligand is not oxidized and is present in a sufficient amount to stabilize the palladium catalyst.[3]- Avoid excessive heating of the reaction mixture.[3] |
Experimental Protocols
Synthesis of this compound via Alkynylation of Butanal
This protocol is a generalized procedure and may require optimization.
Materials:
-
Phenylacetylene
-
n-Butyllithium (in hexanes)
-
Butanal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add phenylacetylene to the cooled THF.
-
Add n-butyllithium dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30-60 minutes to form the lithium phenylacetylide.
-
Slowly add freshly distilled butanal to the reaction mixture.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthetic pathway for this compound via alkynylation.
Caption: Troubleshooting workflow for the synthesis and purification.
References
Meyer-Schuster Rearrangement Technical Support Center
Welcome to the technical support center for the Meyer-Schuster rearrangement. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues, with a focus on byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should be concerned about in the Meyer-Schuster rearrangement?
A1: The main competing reaction is the Rupe rearrangement . This is particularly problematic when using tertiary propargyl alcohols.[1][2][3] While the Meyer-Schuster reaction yields α,β-unsaturated ketones or aldehydes via a 1,3-hydroxyl shift, the Rupe rearrangement proceeds via a different mechanism to form α,β-unsaturated methyl ketones from tertiary alcohols that would otherwise be expected to form aldehydes.[1][4][5]
Q2: My reaction is producing a mixture of compounds. What are the most likely byproducts?
A2: Besides the Rupe product, several other side reactions can occur:
-
Ethers: A common byproduct is an ether formed from the intermolecular condensation of the starting propargyl alcohol.[6] In some cases, this ether can act as an intermediate, but it may also be an undesired final product.[6]
-
Allenic Alcohols: The allenol intermediate of the Meyer-Schuster pathway can sometimes be isolated or trapped before it tautomerizes to the final carbonyl compound.[7][8]
-
Elimination Products: If your substrate contains other acid-sensitive functional groups, you may observe undesired elimination products.[4]
-
Skeletal Rearrangements: The carbocationic intermediates in the reaction can occasionally undergo Wagner-Meerwein or Nametkin rearrangements, leading to structurally isomeric products.[4]
Q3: How can I suppress the formation of the Rupe rearrangement byproduct and favor the Meyer-Schuster pathway?
A3: Suppressing the Rupe pathway is a critical challenge. The choice of catalyst is the most important factor.[9]
-
Avoid Strong Brønsted Acids: Traditional strong acid catalysts (e.g., H₂SO₄, concentrated HCl) and high temperatures often favor the Rupe rearrangement.[1][6]
-
Use Milder Catalysts: Modern methods employ milder and more selective catalysts. Transition metal-based (e.g., Ruthenium, Gold, Rhenium) and Lewis acid catalysts (e.g., InCl₃, Ag-based) have been shown to significantly improve yields of the Meyer-Schuster product while minimizing the Rupe pathway.[1][6][7][10]
-
Microwave-Assisted Synthesis: Using microwave irradiation in conjunction with certain catalysts, like InCl₃, can lead to excellent yields, high selectivity, and shorter reaction times.[1][5]
Q4: My aldehyde product yield is low, even though my starting material is fully consumed. What could be the cause?
A4: α,β-Unsaturated aldehydes, which are the products from terminal propargyl alcohols, can be unstable under the reaction conditions.[1][4] Low yields are often attributed to self-condensation (e.g., aldol condensation) or oxidation of the aldehyde product, especially under harsh acidic conditions or prolonged heating.[4] Using milder, faster catalytic systems can help mitigate these subsequent reactions.
Byproduct Distribution Overview
The choice of catalyst has a profound impact on the product distribution. While exact yields are substrate-dependent, the following table provides a general guide to catalyst selectivity.
| Catalyst Type | Typical Conditions | Predominant Pathway | Common Byproducts | Reference |
| Strong Brønsted Acid (e.g., H₂SO₄) | High Temperature | Meyer-Schuster / Rupe (competing) | Rupe ketones, ethers, elimination products | [1][6] |
| Lewis Acid (e.g., InCl₃, Ag(I)) | Mild Temp / Microwave | Meyer-Schuster | Lower levels of Rupe products | [1][5] |
| Transition Metal (e.g., Ru, Au, Re) | Mild Temperature | Meyer-Schuster | Generally high selectivity, minimal byproducts | [1][10][11] |
| Phosphorus Acids (e.g., (OH)P(O)H₂) | Moderate Temperature | Meyer-Schuster | Ethers from alcohol condensation | [6] |
Troubleshooting Workflow
If you encounter low yields or unexpected byproducts, follow this logical workflow to diagnose and solve the issue.
Caption: A flowchart for troubleshooting byproduct formation in the Meyer-Schuster rearrangement.
Reaction Pathways: Meyer-Schuster vs. Rupe
The key divergence between the desired Meyer-Schuster pathway and the competing Rupe pathway occurs after the formation of the initial carbocation intermediate from the protonated propargyl alcohol.
Caption: Competing reaction pathways of the Meyer-Schuster (green) and Rupe (red) rearrangements.
Generalized Experimental Protocol
This protocol is a general guideline for performing a Meyer-Schuster rearrangement using a mild phosphorus-containing Brønsted acid catalyst, which can minimize Rupe byproducts.[6]
Materials:
-
Propargylic alcohol (1.0 mmol)
-
Aqueous hypophosphorous acid (50 wt% aq. solution, 5-10 mol%)
-
Toluene (technical grade, 1.0 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a vial or round-bottom flask, add the propargylic alcohol (1.0 mmol) and toluene (1.0 mL).
-
Catalyst Addition: Add the aqueous hypophosphorous acid solution (5-10 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at a temperature between 90-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 18 hours.[6]
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: If necessary, purify the crude product by silica gel column chromatography to isolate the desired α,β-unsaturated carbonyl compound.[6]
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. synarchive.com [synarchive.com]
- 4. Rupe Rearrgment | PPTX [slideshare.net]
- 5. wikiwand.com [wikiwand.com]
- 6. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Phenyl-1-hexyn-3-ol
This technical support center provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 1-Phenyl-1-hexyn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound after synthesis?
A1: Crude this compound, typically synthesized via a Grignard reaction between a phenylacetylide and butanal, may contain several impurities. These include unreacted starting materials such as phenylacetylene and butanal, and side-products from the Grignard reaction.[1][2] With sterically hindered ketones, Grignard reagents can also act as a base, leading to deprotonation and the formation of an enolate intermediate, or cause reduction of the carbonyl group.[1]
Q2: Is this compound thermally stable? What precautions should I take during distillation?
Q3: My purified this compound is a yellow oil. Is this normal?
A3: Yes, it is common for purified this compound to be a yellow oil.[3]
Q4: What analytical methods are recommended for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying proton-containing impurities.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying and quantifying volatile impurities.[8][9]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the progress of purification, especially during column chromatography.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile or thermally sensitive impurities.[5][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Flash Column Chromatography
-
Problem: The compound is not separating from impurities on the silica gel column.
-
Possible Cause: The solvent system (eluent) has incorrect polarity.
-
Solution: Optimize the eluent using TLC. A common starting point is a mixture of hexanes and ethyl acetate.[3] If the Rf value is too high (spots move too fast), decrease the polarity by reducing the amount of ethyl acetate. If the Rf is too low, increase the polarity.[5]
-
-
Problem: The compound is eluting as a broad band, leading to poor separation and mixed fractions.
-
Possible Cause: The initial sample band loaded onto the column was too diffuse.
-
Solution: Dissolve the crude sample in the absolute minimum amount of the eluent for loading. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[5]
-
Vacuum Distillation
-
Problem: The product is degrading or rearranging during distillation, indicated by discoloration or the presence of new impurities in the distillate.
-
Possible Cause: The distillation temperature is too high, or the residence time at high temperature is too long.
-
Solution: Ensure a sufficiently low vacuum is achieved to reduce the boiling point. Use a short-path distillation apparatus to minimize the surface area and time the compound is exposed to heat. Avoid heating the distillation flask to dryness.[5]
-
-
Problem: The distillation is characterized by "bumping" or uneven boiling.
-
Possible Cause: Lack of nucleation sites for smooth boiling.
-
Solution: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Ensure efficient stirring if using a stir bar.[5]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O | [6][10] |
| Molecular Weight | 174.24 g/mol | [6][10] |
| Appearance | Yellow Oil | [3] |
| Density | 0.949 g/mL at 25 °C | [10] |
| Refractive Index | n20/D 1.549 | [10] |
| CAS Number | 1817-51-2 | [6][10] |
Table 2: Comparison of Purification Techniques
| Technique | Typical Purity | Advantages | Disadvantages |
| Flash Column Chromatography | >98% | High resolution, effective for separating impurities with similar boiling points, applicable to a wide range of compounds. | Can be time-consuming, requires larger volumes of solvents, potential for sample loss on the column.[5] |
| Vacuum Distillation | 95-99% | Good for large-scale purification, effective for removing non-volatile or very volatile impurities. | Requires the compound to be thermally stable, less effective for impurities with similar boiling points.[5] |
Experimental Protocols
Protocol 1: Aqueous Work-up
This procedure is the initial step to remove inorganic salts and water-soluble impurities following the synthesis reaction.
-
Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with constant stirring to quench any unreacted organometallic reagents.[11]
-
Extraction: Transfer the entire mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and shake vigorously, venting frequently to release pressure.[12]
-
Separation: Allow the layers to separate fully. Collect the upper organic layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine (saturated aqueous NaCl solution) to remove residual water-soluble impurities.[11]
-
Drying: Dry the collected organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12]
-
Concentration: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.[12]
Protocol 2: Vacuum Distillation
This protocol is suitable for purifying the crude product, especially for removing impurities with significantly different boiling points.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, preferably a short-path or Kugelrohr apparatus.[5][13] Ensure all glassware joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or fresh boiling chips into the distillation flask.[5]
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).
-
Heating: Begin gently heating the distillation flask with a heating mantle while stirring.
-
Fraction Collection: Collect and discard any initial low-boiling fractions. Collect the main fraction corresponding to the boiling point of this compound at the applied pressure. A similar compound, (S)-1-phenyl-1-propanol, distills at 150-155°C at 20 mmHg.[13]
-
Completion: Stop the distillation before the flask goes to dryness. Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.[5]
Protocol 3: Flash Column Chromatography
This method is ideal for separating the target compound from impurities with similar polarities.
-
Solvent System Selection: Using TLC, determine an optimal solvent system that gives a good separation of the product from impurities. An eluent of 10:1 hexanes/ethyl acetate has been used for similar compounds.[3] Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a flat, undisturbed bed.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed.[5]
-
Elution: Add the prepared eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for common purification issues.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. prezi.com [prezi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C12H14O | CID 582987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound 97 1817-51-2 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1-Phenyl-1-hexyn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of starting materials from 1-Phenyl-1-hexyn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials that need to be removed from a crude this compound reaction mixture?
A1: The most common starting materials are typically unreacted benzaldehyde and 1-pentyne, which are the precursors for the synthesis of this compound. Other potential impurities include catalysts, solvents, and by-products from side reactions.
Q2: What are the recommended methods for purifying this compound?
A2: A combination of techniques is often employed for effective purification. The primary methods include:
-
Aqueous Workup and Extraction: To remove water-soluble impurities and catalysts.
-
Bisulfite Extraction: Specifically for the removal of unreacted benzaldehyde.
-
Flash Column Chromatography: A highly effective method for separating the product from remaining starting materials and other non-polar impurities.[1]
-
Vacuum Distillation: Suitable for large-scale purification, especially if the impurities have significantly different boiling points.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its impurities during column chromatography. Staining with permanganate can help visualize the spots. For quantitative analysis of purity, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Benzaldehyde Contamination in the Final Product
-
Problem: After initial extraction and solvent removal, a characteristic almond-like smell of benzaldehyde persists, and analytical data (e.g., NMR) shows signals corresponding to benzaldehyde.
-
Cause: Benzaldehyde can be difficult to remove completely by simple extraction due to its partial solubility in some organic solvents.
-
Solution: Perform a liquid-liquid extraction with a sodium bisulfite solution. Benzaldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can then be easily separated in the aqueous phase.[2]
Issue 2: Co-elution of 1-Pentyne with the Product during Column Chromatography
-
Problem: During flash column chromatography, the more non-polar 1-pentyne impurity is not fully separated from the this compound.
-
Cause: The chosen eluent system may be too polar, causing both the product and the impurity to move up the column too quickly.
-
Solution:
-
Optimize the Eluent System: Use a less polar solvent system. Start with a higher ratio of a non-polar solvent like hexanes to a polar solvent like ethyl acetate (e.g., 20:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Monitor with TLC: Before running the column, test different solvent systems using TLC to find the optimal separation where the Rf value of this compound is around 0.25-0.35, and there is a clear separation from the 1-pentyne spot.
-
Issue 3: Low Recovery Yield After Purification
-
Problem: The final isolated yield of pure this compound is significantly lower than expected.
-
Cause:
-
Product loss during extractions due to emulsion formation or solubility in the aqueous phase.
-
Using a highly polar eluent in column chromatography, leading to broad peaks and poor separation.
-
Decomposition of the product on acidic silica gel.
-
-
Solution:
-
Extractions: To break emulsions, add a small amount of brine (saturated NaCl solution). Ensure the pH of the aqueous phase is not strongly acidic or basic to prevent product degradation.
-
Column Chromatography: Use a less polar eluent for better separation and sharper peaks. If the product is sensitive to acid, the silica gel can be neutralized by pre-treating it with a triethylamine solution in the eluent.
-
Solvent Removal: Avoid excessive heat during solvent evaporation under reduced pressure, as this can lead to decomposition.
-
Quantitative Data Summary
The following table summarizes typical data associated with the purification of this compound. Please note that these values are estimates and can vary depending on the specific reaction conditions and scale.
| Parameter | Aqueous & Bisulfite Extraction | Flash Column Chromatography | Overall Process |
| Purity after Step | 80-90% | >97% | >97% |
| Typical Recovery Yield | 90-95% | 85-95% | 75-90% |
| Key Impurities Removed | Water-soluble by-products, Benzaldehyde | 1-Pentyne, Non-polar impurities | All major starting materials and by-products |
Experimental Protocols
Protocol 1: Aqueous Workup and Benzaldehyde Removal via Bisulfite Extraction
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Bisulfite Wash: Prepare a 10% (w/v) solution of sodium bisulfite in water. Wash the combined organic layers with the sodium bisulfite solution. Shake the separatory funnel for 2-3 minutes and then allow the layers to separate. Drain the aqueous layer. Repeat the wash if the smell of benzaldehyde persists.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Select an appropriately sized column and pack it with silica gel using a slurry method with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product obtained from Protocol 1 in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent system, such as a 20:1 mixture of hexanes and ethyl acetate. A common eluent system for this type of compound is a gradient of hexanes and ethyl acetate, starting with a low concentration of ethyl acetate and gradually increasing it.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A workflow diagram illustrating the purification and troubleshooting process for this compound.
Caption: Diagram illustrating the removal of benzaldehyde via bisulfite extraction.
References
Technical Support Center: Optimization of Gold Catalyst Loading for Rearrangement Reactions
Welcome to the technical support center for the optimization of gold catalyst loading in rearrangement reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to these powerful synthetic methodologies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during gold-catalyzed rearrangement reactions, such as the Meyer-Schuster rearrangement and enyne cycloisomerizations.
| Issue | Possible Cause | Suggested Solution |
| 1. Slow or Incomplete Reaction | Insufficient Catalyst Loading: A threshold concentration of the gold catalyst is often required to initiate the reaction. | Incrementally increase the catalyst loading. A typical starting point is 1-2 mol%. If the reaction remains slow, consider increasing to 5 mol%.[1] |
| Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. | Gently heat the reaction mixture. For instance, performing a Meyer-Schuster rearrangement at 60 °C can significantly reduce reaction times. Monitor for potential side product formation at elevated temperatures. | |
| Catalyst Poisoning: Impurities with high affinity for gold, such as halides or bases from solvents, reagents, or glassware, can deactivate the catalyst. | Ensure all solvents and reagents are of high purity and freshly distilled if necessary. Glassware should be meticulously cleaned and dried. | |
| Poor Catalyst Activity: The chosen gold pre-catalyst or ligand may not be optimal for the specific substrate. | Screen different gold catalysts (e.g., AuCl₃, PPh₃AuNTf₂, [JohnPhosAu(NCMe)]SbF₆) and ligands. The electronic and steric properties of the ligand can significantly influence reactivity.[1] | |
| 2. Low Yield of Desired Product | Side Reactions: Undesired reaction pathways, such as Rupe rearrangement or decomposition, can compete with the desired rearrangement. | Optimize Catalyst Loading: Both excessively low and high catalyst loadings can promote side reactions. A screening of catalyst concentrations is crucial to find the optimal loading for your substrate. |
| Sub-optimal Temperature: Higher temperatures might favor side reactions over the desired pathway. | Attempt the reaction at a lower temperature for a longer duration to improve selectivity for the desired product. For sensitive substrates, temperatures as low as -20 °C may be necessary.[1] | |
| Presence of Protic Acids: Trace amounts of acid can sometimes promote undesired pathways. | For certain reactions, the addition of a non-nucleophilic acid co-catalyst like triflimide (HNTf₂) can improve yields by preventing the formation of side products.[1] | |
| 3. Poor Selectivity (e.g., E/Z isomers) | Catalyst and Ligand Choice: The steric and electronic environment of the gold center plays a critical role in determining the stereochemical outcome of the reaction. | Experiment with different ligands on the gold catalyst. For example, in enyne cycloisomerizations, the choice of phosphine ligand can influence the regioselectivity. |
| Reaction Conditions: Solvent and temperature can influence the transition state geometries and thus the selectivity. | Screen different solvents and run the reaction at various temperatures to identify conditions that favor the formation of the desired isomer. | |
| 4. Inconsistent Results/Lack of Reproducibility | Variations in Reagent and Solvent Quality: Impurities, even in trace amounts, can significantly impact the catalyst's activity and the reaction outcome. | Use reagents and solvents from the same batch for a series of experiments. If a new batch is used, re-optimization of the reaction conditions may be necessary. |
| Atmosphere Control: Gold catalysts can be sensitive to air and moisture, leading to deactivation. | Employ rigorous inert atmosphere techniques, such as using degassed solvents and performing the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen). | |
| Inconsistent Catalyst Handling: Gold catalysts can be sensitive to light. | Store gold catalysts in the dark and minimize their exposure to light during handling and reaction setup. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a gold-catalyzed rearrangement?
A typical starting point for catalyst loading is in the range of 1-5 mol%.[1] For many reactions, 1-2 mol% is sufficient to achieve good conversion. However, the optimal loading is highly substrate-dependent and should be determined experimentally.
Q2: My reaction is not working even after increasing the catalyst loading. What else can I try?
If increasing the catalyst loading does not improve the reaction, consider the following:
-
Catalyst Poisoning: Ensure the purity of all your reagents and solvents. Traces of halides or basic impurities can poison the gold catalyst.[2]
-
Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Catalyst Choice: The specific gold pre-catalyst and its ligands are crucial. Consider screening a variety of commercially available or literature-reported gold catalysts.
-
Additives: In some cases, the use of a silver salt (e.g., AgSbF₆) as a halide scavenger is necessary to generate the active cationic gold species.
Q3: How do I monitor the progress of my gold-catalyzed rearrangement?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows you to track the consumption of the starting material and the formation of the product(s).
Q4: Can I run gold-catalyzed reactions open to the air?
While some gold(I) catalysts are tolerant of oxygen, it is generally good practice to perform reactions under an inert atmosphere (e.g., argon or nitrogen) to ensure reproducibility and prevent potential catalyst deactivation, especially if the reaction is sensitive to moisture.[3]
Q5: How does the choice of counter-ion affect the gold catalyst's activity?
The counter-ion can significantly impact the Lewis acidity and overall reactivity of the cationic gold catalyst. Weakly coordinating anions, such as SbF₆⁻ or NTf₂⁻, generally lead to more active catalysts.
Experimental Protocols
Gold-Catalyzed Meyer-Schuster Rearrangement of a Propargylic Alcohol
This protocol is a representative example for the rearrangement of a propargylic alcohol to an α,β-unsaturated ketone.
Materials:
-
Propargylic alcohol (1.0 mmol)
-
Gold(I) catalyst (e.g., PPh₃AuNTf₂, 0.01 mmol, 1 mol%)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., argon or nitrogen line)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the propargylic alcohol.
-
Dissolve the substrate in the anhydrous solvent.
-
Add the gold(I) catalyst to the solution.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C).[4]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to obtain the desired enone.
Gold-Catalyzed Cycloisomerization of a 1,6-Enyne
This protocol provides a general guideline for the cycloisomerization of a 1,6-enyne.
Materials:
-
1,6-Enyne substrate (0.4 mmol)
-
Gold pre-catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆, 0.008 mmol, 2 mol%)[5]
-
Anhydrous Dichloromethane (DCM) (4 mL)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., argon or nitrogen line)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the 1,6-enyne substrate in anhydrous DCM.[5]
-
To the stirred solution at room temperature (23 °C), add the gold pre-catalyst.[5]
-
Stir the reaction mixture and monitor its progress by TLC or GC-MS.
-
Once the starting material has been consumed, quench the reaction by adding a drop of triethylamine.[5]
-
Concentrate the solution in vacuo.[5]
-
Purify the crude product by column chromatography on silica gel to afford the cycloisomerized product.[5]
Data Presentation
Optimization of Catalyst Loading for Meyer-Schuster Rearrangement
The following table summarizes the effect of catalyst loading on the yield of an α,β-unsaturated ester from the corresponding propargyl alcohol.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AuCl₃ | 20 | CH₂Cl₂ | Room Temp | 12-16 | 86 |
| 2 | AuCl₃ | 10 | CH₂Cl₂ | Room Temp | 24 | 75 |
| 3 | AuCl₃ | 5 | CH₂Cl₂ | Room Temp | 48 | 60 |
| 4 | AuCl₃ | 1 | CH₂Cl₂ | Room Temp | 72 | 35 |
Data is illustrative and based on trends reported in the literature.[6]
Catalyst Screening for 1,5-Allenyne Cycloisomerization
This table illustrates the impact of different gold catalysts on the yield of the cycloisomerized product from a 1,5-allenyne.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ph₃PAuCl / AgSbF₆ | 1 | CH₂Cl₂ | Room Temp | Complex Mixture |
| 2 | [(Ph₃PAu)₃O]BF₄ | 1 | CH₂Cl₂ | Room Temp | 31 |
| 3 | [(Ph₃PAu)₃O]BF₄ | 1 | Chloroform | 60 | 88 |
Data adapted from a study on 1,5-allenyne cycloisomerization.[7]
Visualizations
Caption: General experimental workflow for a gold-catalyzed enyne cycloisomerization.
Caption: Simplified mechanism of the gold-catalyzed Meyer-Schuster rearrangement.
Caption: Key steps in the gold-catalyzed cycloisomerization of a 1,6-enyne.
References
Preventing Rupe rearrangement in tertiary propargyl alcohols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tertiary propargyl alcohols and seeking to prevent the undesired Rupe rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the Rupe rearrangement and why is it problematic for tertiary propargyl alcohols?
The Rupe rearrangement is an acid-catalyzed isomerization of tertiary propargyl alcohols that contain at least one α-hydrogen.[1][2][3] Instead of the expected α,β-unsaturated ketone or aldehyde via the Meyer-Schuster rearrangement, the Rupe rearrangement yields an α,β-unsaturated methyl ketone through a different mechanistic pathway involving an enyne intermediate.[1] This side reaction is problematic as it reduces the yield of the desired product and complicates the purification process.
Q2: What is the difference between the Meyer-Schuster and Rupe rearrangements?
Both are acid-catalyzed rearrangements of propargyl alcohols. The key difference lies in the substrate and the product. The Meyer-Schuster rearrangement typically occurs with secondary and tertiary propargyl alcohols to form α,β-unsaturated ketones or aldehydes via a[4][5]-hydroxyl shift.[3][6][7] In contrast, the Rupe rearrangement is a competing reaction specifically for tertiary propargyl alcohols with available α-hydrogens, proceeding through a[1][4]-hydroxyl shift to yield α,β-unsaturated ketones.[3]
Q3: How can I prevent the Rupe rearrangement?
Preventing the Rupe rearrangement involves carefully selecting reaction conditions to favor alternative pathways. Key strategies include:
-
Avoiding Strong Brønsted Acids: Traditional strong acid catalysts (e.g., H₂SO₄, PTSA) promote the Rupe rearrangement.[1][8]
-
Utilizing Transition Metal Catalysts: Milder conditions are possible with transition metal-based and Lewis acid catalysts.[1] Gold, ruthenium, and silver catalysts are commonly used to promote desired reactions like hydration or controlled rearrangements.[1][9]
-
Controlling Reaction Temperature: Lower reaction temperatures can sometimes suppress the Rupe rearrangement in favor of other products.[8]
-
Employing Additives: Protic additives with a specific pKa range (7-9), such as p-nitrophenol or boric acid, can intercept reaction intermediates and favor regioselective hydration over rearrangement.[10]
Q4: What are the desired alternative reactions to the Rupe rearrangement?
Instead of the Rupe rearrangement, several synthetically useful transformations of tertiary propargyl alcohols can be achieved:
-
Meyer-Schuster Rearrangement: To obtain the corresponding α,β-unsaturated ketone.
-
Regioselective Hydration: To form β-hydroxy ketones or α-hydroxy ketones, which are valuable building blocks.[10][11][12]
-
Propargylic Substitution: Reaction with various nucleophiles to introduce new functional groups at the propargylic position.[5]
Troubleshooting Guide
Problem 1: My reaction is producing a significant amount of an unexpected α,β-unsaturated methyl ketone.
-
Possible Cause: You are likely observing the Rupe rearrangement product. This is common when using strong acid catalysts with tertiary propargyl alcohols that have α-hydrogens.[1][3]
-
Solution:
-
Switch to a Milder Catalyst: Replace the strong acid with a transition metal catalyst. Gold(I) or ruthenium(II) complexes are often effective in promoting alternative reaction pathways.[1][9]
-
Modify Reaction Conditions: Lower the reaction temperature and screen different solvents.
-
Use a Protic Additive: If your goal is hydration, adding a protic additive with a pKa between 7 and 9, such as boric acid or p-nitrophenol, can promote the formation of β-hydroxy ketones and suppress the rearrangement.[10]
-
Problem 2: I am observing a complex mixture of products, including my desired product, the Rupe product, and decomposition.
-
Possible Cause: The reaction conditions are too harsh, leading to multiple competing pathways and degradation of sensitive functionalities.[8]
-
Solution:
-
Reduce Catalyst Loading: High catalyst concentrations can sometimes lead to side reactions.
-
Lower the Temperature: Perform the reaction at a lower temperature to increase selectivity.
-
Change the Catalyst System: Explore different ligands on your metal catalyst or switch to a different metal altogether. For example, if a gold catalyst is leading to a mixture, a ruthenium-based system might offer different selectivity.[4][5]
-
Problem 3: My desired hydration reaction is not proceeding, and I only recover the starting material.
-
Possible Cause: The catalytic system is not active enough under the chosen conditions, or the substrate is particularly unreactive.
-
Solution:
-
Increase Temperature: While high temperatures can promote the Rupe rearrangement, a moderate increase might be necessary to initiate the desired reaction.[10]
-
Activate the Catalyst: For gold(I) catalysis, the use of a silver salt co-catalyst (e.g., AgOTf, AgSbF₆) is often necessary to generate the active cationic gold species.[13][14]
-
Solvent Choice: Ensure the solvent is appropriate for the chosen catalytic system. For some gold-catalyzed hydrations, dichloromethane has been shown to be effective.[13]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for the Hydration of Tertiary Propargyl Alcohols
| Catalyst System | Additive | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Ph₃PAuCl / AgSbF₆ | - | Dioxane/H₂O | Room Temp | α-Acyloxy Methyl Ketone | High | [14] |
| Gold(I) Catalyst | p-Nitrophenol | Toluene | Varies | β-Hydroxy Ketone | Good | [10] |
| Gold(I) Catalyst | Boric Acid | Toluene | Varies | β-Hydroxy Ketone | Excellent | [10] |
| AgOAc | [Emim][OAc] (Ionic Liquid), CO₂ | Neat | 80 | α-Hydroxy Ketone | Moderate to Excellent | [11] |
| CuCl | [C₂C₁im][Lev] (Ionic Liquid), CO₂ | Neat | 80 | α-Hydroxy Ketone | High | [12] |
Experimental Protocols
Protocol 1: Gold-Catalyzed Regioselective Hydration of a Tertiary Propargyl Alcohol to a β-Hydroxy Ketone
This protocol is adapted from the work of A. Stephen K. Hashmi and coworkers, who demonstrated that a protic additive can divert the reaction from the Meyer-Schuster/Rupe pathway to regioselective hydration.[10]
-
Materials:
-
Tertiary propargyl alcohol (1.0 equiv)
-
Gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF₆, 1-2 mol%)
-
Protic additive (e.g., p-nitrophenol or boric acid, 1.0 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Water (2.0 equiv)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon), add the tertiary propargyl alcohol, gold catalyst, and protic additive.
-
Add the anhydrous solvent, followed by water.
-
Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-hydroxy ketone.
-
Protocol 2: Silver-Catalyzed, CO₂-Promoted Hydration to α-Hydroxy Ketones
This environmentally friendly protocol utilizes a recyclable silver/ionic liquid system.[11]
-
Materials:
-
Tertiary propargyl alcohol (5 mmol)
-
Silver acetate (AgOAc, 0.25 mol%)
-
1-ethyl-3-methylimidazolium acetate ([Emim][OAc], 5 mmol)
-
Water (10 mmol)
-
Carbon dioxide (CO₂)
-
-
Procedure:
-
In a Schlenk tube, combine the tertiary propargyl alcohol, AgOAc, [Emim][OAc], and water.
-
Purge the system with CO₂ three times, then maintain a CO₂ atmosphere (1 bar).
-
Stir the mixture at 80 °C. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and extract with diethyl ether (5 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent under vacuum.
-
The product can be further purified by column chromatography if necessary. The ionic liquid/catalyst system can be recycled.
-
Visualizations
Figure 1. Competing pathways of Meyer-Schuster and Rupe rearrangements.
Figure 2. Troubleshooting workflow for preventing Rupe rearrangement.
Figure 3. Catalyst selection guide for tertiary propargyl alcohols.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Rupe Rearrgment | PPTX [slideshare.net]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. Ruthenium-catalyzed propargylic substitution reactions of propargylic alcohols with oxygen-, nitrogen-, and phosphorus-centered nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wikiwand.com [wikiwand.com]
- 7. synarchive.com [synarchive.com]
- 8. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Intercepting the Gold‐Catalysed Meyer–Schuster Rearrangement by Controlled Protodemetallation: A Regioselective Hydration of Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Multifunctional Biomass-Based Ionic Liquids/CuCl-Catalyzed CO2-Promoted Hydration of Propargylic Alcohols: A Green Synthesis of α-Hydroxy Ketones [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gold-Catalyzed Regioselective Hydration of Propargyl Acetates Assisted by a Neighboring Carbonyl Group: Access to α-Acyloxy Methyl Ketones and Synthesis of (±)-Actinopolymorphol B [organic-chemistry.org]
Technical Support Center: Enantioselective Addition to Aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in enantioselective addition reactions to aldehydes.
Troubleshooting Guide
This guide addresses common issues encountered during enantioselective additions to aldehydes, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my enantioselectivity (ee) low?
Low enantioselectivity is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often necessary.
Potential Causes and Solutions:
-
Suboptimal Catalyst or Ligand: The choice of catalyst and chiral ligand is paramount for achieving high enantioselectivity.
-
Solution: Screen a variety of chiral ligands and catalyst precursors. The electronic and steric properties of the ligand can dramatically influence the stereochemical outcome. For instance, in organozinc additions, modifying the BINOL ligand structure, such as introducing electron-withdrawing groups, can enhance enantioselectivity.[1][2]
-
-
Uncatalyzed Background Reaction: A non-selective reaction pathway that occurs without the chiral catalyst can significantly erode the overall enantiomeric excess.[1][2][3]
-
Catalyst Deactivation or Inhibition: The catalyst's effectiveness can be diminished by impurities or by the reaction products themselves.
-
Solution: Ensure all reagents and solvents are of high purity and are appropriately dried and degassed. Product inhibition, where the newly formed chiral alcohol coordinates to the catalyst, can sometimes be mitigated by using a higher catalyst loading or by the addition of specific additives.
-
-
Incorrect Catalyst-to-Ligand Ratio: The stoichiometry between the metal precursor and the chiral ligand is crucial for the formation of the active chiral catalyst.
-
Solution: Optimize the metal-to-ligand ratio. Small deviations from the optimal ratio can sometimes lead to the formation of less selective or inactive catalytic species.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity.
-
Solution: Conduct a solvent screen. Polar, non-polar, protic, and aprotic solvents can all have different effects. For example, in some alkyne additions, changing the solvent from methylene chloride to THF or toluene has been shown to drastically reduce the ee.[4]
-
Q2: Why is my reaction yield low?
Poor yields can be attributed to a range of issues from reaction conditions to substrate stability.
Potential Causes and Solutions:
-
Slow Reaction Rate: The reaction may not be proceeding to completion within the allotted time.
-
Solution: Increasing the reaction temperature can increase the rate, but this must be balanced with the potential for decreased enantioselectivity.[4] Increasing the catalyst loading may also improve the reaction rate.
-
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction.[5][6]
-
Solution: As with low ee, ensure high purity of all components. In some cases, catalyst deactivation is inherent to the system, and it may be necessary to add the catalyst in portions or use a higher initial loading.
-
-
Substrate Decomposition or Side Reactions: The aldehyde substrate may be unstable under the reaction conditions, leading to side products. A common side reaction is the self-condensation (aldol reaction) of enolizable aldehydes.[7]
-
Poor Solubility: Reagents may not be fully dissolved, leading to a heterogeneous mixture and reduced reaction rates.
-
Solution: Choose a solvent system in which all components are fully soluble at the reaction temperature.
-
Q3: My reaction is not reproducible. What could be the cause?
Lack of reproducibility is often traced back to subtle variations in experimental setup and reagent quality.
Potential Causes and Solutions:
-
Atmosphere and Moisture Control: Many organometallic reagents and catalysts used in these reactions are sensitive to air and moisture.
-
Solution: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that solvents are properly dried and degassed. Interestingly, some systems, like those using Zn(OTf)2 and (+)-N-methylephedrine for alkyne additions, have been shown to be tolerant of small amounts of water.[9]
-
-
Reagent Purity and Stoichiometry: Trace impurities in reagents or solvents can poison the catalyst. Inaccurate measurement of reagents can also lead to inconsistent results.
-
Solution: Use high-purity reagents and solvents. Titrate organometallic solutions to determine their exact concentration before use.
-
-
Temperature Control: Inconsistent temperature can affect both the rate and the selectivity of the reaction.
-
Solution: Use a reliable cryostat or cooling bath to maintain a constant temperature throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right chiral ligand for my reaction?
A: The selection of the optimal chiral ligand is often empirical. However, a good starting point is to review the literature for similar transformations. Ligand classes such as BINOL and its derivatives, Salen complexes, and chiral amino alcohols are commonly employed. It is advisable to screen a small library of ligands to identify the most promising candidate for your specific substrate.
Q: What is the role of additives in these reactions?
A: Additives can play several roles. For example, Lewis bases like HMPA have been shown to facilitate the formation of the active nucleophile at lower temperatures in some alkynylzinc additions.[4] In other cases, additives can act as catalyst activators or help to prevent catalyst aggregation. The addition of a zinc salt was found to be crucial for facilitating the enantioselective addition of organozirconium reagents.[10]
Q: Can I use aliphatic aldehydes in enantioselective additions?
A: Yes, but they can be challenging substrates. Aliphatic aldehydes are prone to enolization and subsequent self-aldol condensation, which consumes the starting material and can complicate purification.[7] Strategies to overcome this include the slow addition of the aldehyde and careful control of the reaction temperature.[7]
Data Presentation
The following tables summarize quantitative data from the literature, illustrating the impact of various parameters on reaction outcomes.
Table 1: Effect of Temperature and Additives on Enantioselective Phenylacetylene Addition to Benzaldehyde
| Entry | Ligand (mol%) | Additive (equiv) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S)-BINOL (20) | None | 25 | 85 | 78 |
| 2 | (S)-BINOL (20) | None | 0 | 72 | 89 |
| 3 | (S)-BINOL (20) | HMPA (2) | 25 | 91 | 93 |
| 4 | (S)-BINOL (20) | HMPA (2) | 0 | 88 | 97 |
Data synthesized from principles discussed in cited literature.[4]
Table 2: Influence of Solvent on Enantioselectivity
| Entry | Aldehyde | Nucleophile | Catalyst System | Solvent | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Phenylacetylene | (S)-BINOL/Ti(OiPr)4 | CH2Cl2 | 91 | 93 |
| 2 | Benzaldehyde | Phenylacetylene | (S)-BINOL/Ti(OiPr)4 | THF | 85 | 65 |
| 3 | Benzaldehyde | Phenylacetylene | (S)-BINOL/Ti(OiPr)4 | Toluene | 82 | 58 |
Illustrative data based on findings reported in the literature.[4]
Experimental Protocols
General Protocol for a Catalytic Enantioselective Alkynylzinc Addition to an Aldehyde
This protocol is a generalized procedure and may require optimization for specific substrates and catalyst systems.
-
Glassware and Atmosphere: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.
-
Reagent Preparation:
-
Anhydrous solvent (e.g., toluene or CH2Cl2) is required.
-
The chiral ligand (e.g., (S)-BINOL) and the metal precursor (e.g., Ti(OiPr)4) should be handled under an inert atmosphere.
-
The aldehyde should be purified (e.g., by distillation) to remove any acidic or oxidized impurities.
-
The alkyne should be filtered through a short plug of neutral alumina if necessary.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chiral ligand (e.g., 20 mol%).
-
Add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the aldehyde).
-
Add the metal precursor (e.g., Ti(OiPr)4, 1.2 equiv) and stir the mixture at room temperature for 30 minutes.
-
In a separate Schlenk flask, prepare the alkynylzinc reagent by adding the alkyne (1.5 equiv) to a solution of diethylzinc (1.5 equiv) in the same anhydrous solvent. Stir at room temperature for 1 hour.
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C).
-
Slowly add the freshly prepared alkynylzinc solution to the catalyst solution.
-
Add the aldehyde (1.0 equiv) dropwise to the reaction mixture over a period of 30 minutes.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl at the reaction temperature.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
-
Visualizations
Caption: A general troubleshooting workflow for enantioselective additions.
Caption: Key factors influencing the enantioselectivity of the reaction.
Caption: A typical catalytic cycle and potential deactivation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs)† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalysis - Wikipedia [en.wikipedia.org]
- 7. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Stabilizing 1-Phenyl-1-hexyn-3-ol during storage
This technical support center provides guidance on the stabilization and storage of 1-Phenyl-1-hexyn-3-ol for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage?
A1: this compound, a secondary propargylic alcohol, is susceptible to several degradation pathways. The primary concerns are:
-
Acid-Catalyzed Rearrangement: Traces of acid can catalyze the Meyer-Schuster rearrangement, converting the alcohol to the corresponding α,β-unsaturated ketone, 1-phenylhex-2-en-1-one.[1]
-
Oxidation: The propargylic alcohol functionality can be oxidized, especially in the presence of air or oxidizing agents.
-
Polymerization: Under certain conditions, such as elevated temperatures or in the presence of radical initiators, the alkyne group may undergo polymerization.
-
Photodegradation: Exposure to light, particularly UV light, can potentially lead to degradation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at or below -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q3: Can I store this compound at room temperature for short periods?
A3: For short-term storage, 4°C is acceptable. Room temperature storage is not recommended for extended periods due to the increased risk of degradation, particularly acid-catalyzed rearrangement and oxidation.
Q4: Are there any chemical stabilizers that can be added to this compound for enhanced stability?
Troubleshooting Guide
Issue 1: I observe a new, unexpected peak in my analytical chromatogram (GC or HPLC) after storing my sample.
-
Question: What could be the cause of this new peak?
-
Answer: The most likely cause is the degradation of this compound. If the storage conditions were not ideal (e.g., exposure to air, light, or acidic contaminants), the compound may have undergone rearrangement or oxidation. The primary degradation product to suspect is 1-phenylhex-2-en-1-one, formed via the Meyer-Schuster rearrangement.[1]
Issue 2: The purity of my this compound sample has decreased significantly over time.
-
Question: How can I prevent this from happening?
-
Answer: To prevent purity loss, strictly adhere to the recommended storage conditions: store at low temperature (-20°C), under an inert atmosphere, and protected from light. Ensure that all containers and solvents used are free from acidic impurities.
Issue 3: My reaction involving this compound is giving inconsistent results.
-
Question: Could the stability of the starting material be the issue?
-
Answer: Yes, the presence of degradation products in your this compound starting material can lead to inconsistent reaction outcomes. It is crucial to assess the purity of the compound before each use, especially if it has been stored for a prolonged period.
Stability and Degradation Profile
The stability of this compound is influenced by various environmental factors. The following table summarizes the expected stability under different stress conditions based on the known chemistry of propargylic alcohols.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Low | 1-Phenylhex-2-en-1-one (via Meyer-Schuster rearrangement)[1] |
| Basic (e.g., 0.1 M NaOH) | Moderate | Potential for base-catalyzed side reactions of the propargyl group. |
| Oxidative (e.g., 3% H₂O₂) | Low | Propargylic aldehyde or acid derivatives. |
| Thermal (e.g., >60°C) | Moderate to Low | Increased rate of rearrangement and potential for polymerization.[2] |
| Photolytic (UV/Vis light) | Moderate | Potential for photo-initiated oxidative degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in the dark.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
3. Sample Analysis:
-
At predetermined time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, along with an unstressed control sample, by a stability-indicating analytical method such as HPLC-UV or GC-MS.
Protocol 2: Purity Assessment by GC-MS
This protocol provides a general method for determining the purity of this compound and identifying potential volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity volatile solvent such as dichloromethane or ethyl acetate.
2. GC-MS Parameters (starting point, may require optimization):
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
3. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.
-
Attempt to identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
Visualizations
References
Technical Support Center: Work-up of 1-Phenyl-1-hexyn-3-ol
This guide provides detailed troubleshooting and procedural information for the aqueous work-up and purification of 1-Phenyl-1-hexyn-3-ol following its synthesis, which typically involves the nucleophilic addition of a phenylacetylide derivative to butanal.
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for the work-up after the reaction is complete? A1: The critical first step is to quench the reaction mixture. This is typically done by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (e.g., 0 °C).[1][2] This procedure protonates the intermediate alkoxide to form the desired alcohol and neutralizes any unreacted organometallic reagents more gently than using a strong acid, which can cause side reactions.[3][4]
Q2: A persistent emulsion has formed during the extraction process. How can this be resolved? A2: Emulsion formation is common when separating aqueous and organic layers. To break the emulsion, add a small amount of brine (saturated aqueous NaCl solution). Gently swirl the separatory funnel rather than shaking it vigorously. If the emulsion persists, allowing the mixture to stand for a longer period or passing it through a pad of Celite or glass wool can also be effective.
Q3: My crude product is a dark oil. What is the best method for purification and decolorization? A3: The most effective method for purifying this compound from colored impurities and side products is flash column chromatography on silica gel.[5] A solvent system with a gradient of ethyl acetate in hexanes is a common starting point for elution.[6]
Q4: My final yield is significantly lower than expected. What are common causes related to the work-up? A4: Low yields during work-up can result from several factors:
-
Incomplete Extraction: The product may have some water solubility. Ensure you perform multiple extractions (at least 3) with an appropriate organic solvent like diethyl ether or ethyl acetate to maximize recovery from the aqueous layer.[1][6]
-
Product Loss During Washing: Aggressive washing or failure to properly separate the layers can lead to loss of the organic phase.
-
Incomplete Quenching: If the alkoxide intermediate is not fully protonated, it will remain in the aqueous layer as a salt, thus reducing the yield of the neutral alcohol in the organic layer.
Q5: How can I efficiently remove unreacted butanal from the crude product? A5: Butanal has a relatively low boiling point (approx. 75°C).[2] A significant portion can be removed along with the extraction solvent during concentration on a rotary evaporator. For trace amounts, purification by vacuum distillation or flash column chromatography will effectively separate the more volatile butanal from the higher-boiling this compound.[2]
Q6: What are the likely side products in this synthesis? A6: Side products can arise from the reaction conditions. If a Grignard reagent is used to generate the phenylacetylide, a common side product is biphenyl, formed from the coupling of the Grignard reagent.[7] Additionally, the organometallic reagent can act as a base, causing the deprotonation (enolization) of butanal, which will not lead to the desired alcohol.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Extraction: Product remains in the aqueous layer. | Perform at least three extractions with a suitable organic solvent (e.g., diethyl ether). Check the aqueous layer by TLC to ensure no product remains. |
| Incomplete Quenching: The product remains in the aqueous layer as an alkoxide salt. | Ensure a sufficient amount of quenching solution (e.g., sat. aq. NH₄Cl) is added until the aqueous layer is slightly acidic. | |
| "Wet" Product (Water Contamination) | Inadequate Drying: Insufficient amount or time with the drying agent. | Use an adequate amount of anhydrous drying agent like Na₂SO₄ or MgSO₄. Allow sufficient time for drying (15-20 minutes) with occasional swirling. Ensure the organic layer is clear before filtering. |
| Poor Separation: Aqueous layer was not fully removed before drying. | Carefully separate the layers in the separatory funnel. A final wash with brine helps to remove bulk water from the organic layer before adding the drying agent.[1][6] | |
| Product Contaminated with Impurities | Unreacted Starting Materials: The reaction did not go to completion. | Purify the crude product using flash column chromatography or vacuum distillation to separate the product from starting materials.[9] |
| Formation of Side Products: Reaction conditions may have favored side reactions like enolization or reagent coupling. | Optimize reaction conditions in future syntheses. For the current batch, purification via flash column chromatography is the most effective method to isolate the desired alcohol.[9] |
Quantitative Data
The following table summarizes key quantitative data for this compound and a typical purification outcome.
| Parameter | Value | Notes |
| Molecular Formula | C₁₂H₁₄O | [10] |
| Molecular Weight | 174.24 g/mol | [10] |
| Density | 0.949 g/mL at 25 °C | |
| Refractive Index | n20/D 1.549 | |
| Typical Purity (Post-Chromatography) | >97% | Based on commercially available products and typical lab outcomes.[11] |
| Typical Reaction Yield | 85-95% | Yields are highly dependent on reaction conditions and exclusion of moisture. Similar alcohol syntheses report high yields.[1] |
Experimental Protocol: Standard Work-up Procedure
This protocol outlines the steps for quenching, extraction, and isolation of crude this compound.
1. Reaction Quenching:
-
Once the reaction is deemed complete by TLC analysis, cool the reaction vessel in an ice-water bath to 0 °C.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[2] Monitor for any temperature increase or gas evolution. Continue adding until no further exothermic reaction is observed.
2. Extraction and Phase Separation:
-
Transfer the entire mixture to a separatory funnel.
-
Add an organic extraction solvent (e.g., diethyl ether or ethyl acetate) and gently shake, venting the funnel frequently to release pressure.
-
Allow the layers to fully separate. The organic layer, containing the product, is typically the upper layer.
-
Drain the lower aqueous layer.
-
Re-extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[1]
3. Washing the Combined Organic Layers:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the organic layer sequentially with:
-
During each wash, shake gently and allow the layers to separate before draining the lower aqueous layer.
4. Drying and Solvent Removal:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl the flask.[2][7] The solution should become clear.
-
Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining residue is the crude this compound.
5. Purification:
-
The crude product can be purified by either flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate mixture) or by vacuum distillation, depending on the nature of the impurities.[5]
Visualizations
Caption: Standard experimental workflow for the work-up of this compound.
Caption: Decision tree for troubleshooting common work-up issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. leah4sci.com [leah4sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C12H14O | CID 582987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, 97% | Fisher Scientific [fishersci.ca]
Technical Support Center: Minimizing Side Reactions in Alkynylation
Welcome to the Technical Support Center for alkynylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions in their experiments. This guide provides detailed answers to frequently asked questions (FAQs) and step-by-step troubleshooting guides for common alkynylation reactions.
Section 1: Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. However, the reaction is often plagued by the formation of undesired side products, primarily the homocoupling of the terminal alkyne (Glaser-Hay coupling).
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in Sonogashira coupling, and what causes it?
A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, which leads to the formation of a 1,3-diyne (dimer).[1] This undesired reaction, also known as Glaser or Hay coupling, consumes the alkyne starting material, thereby reducing the yield of the desired cross-coupled product and complicating purification.[1][2] The primary causes of homocoupling are the presence of oxygen and the copper(I) co-catalyst.[2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, a key species in the Glaser coupling pathway.[1]
Q2: How can I visually understand the competition between Sonogashira coupling and Glaser homocoupling?
A2: The following diagram illustrates the catalytic cycles of both the desired Sonogashira cross-coupling and the competing Glaser homocoupling side reaction.
Caption: Competing pathways in Sonogashira reactions.
Q3: Are there copper-free methods to avoid homocoupling?
A3: Yes, several copper-free Sonogashira protocols have been developed to completely eliminate the Glaser coupling side reaction.[1] These methods often require careful optimization of the palladium catalyst, ligand, base, and solvent to achieve high yields of the desired cross-coupled product.[1]
Q4: What is the role of the base in minimizing side reactions?
A4: The base is essential for deprotonating the terminal alkyne. The choice and amount of base can significantly impact the extent of homocoupling. Secondary amines like piperidine, morpholine, or diisopropylamine can sometimes be more effective than tertiary amines like triethylamine in suppressing this side reaction.[2] However, using an excessive amount of any amine can sometimes promote other side reactions.[2]
Q5: Can protecting groups help in minimizing side reactions?
A5: Yes, protecting the terminal alkyne with a suitable group, such as a trimethylsilyl (TMS) group, can prevent homocoupling.[3] The TMS group can be removed in situ or in a subsequent step to yield the desired product.[3] This strategy is particularly useful in the synthesis of complex molecules where multiple reactive sites are present.[4]
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Significant Homocoupling Product | 1. Presence of oxygen. 2. High concentration of copper catalyst. 3. High alkyne concentration. | 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[1] 2. Reduce Copper Catalyst Loading: Use the minimum effective concentration of the copper(I) co-catalyst. 3. Slow Addition of Alkyne: Add the terminal alkyne slowly to the reaction mixture using a syringe pump to maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[1] 4. Employ Copper-Free Conditions: Switch to a well-established copper-free protocol. 5. Use a Reducing Atmosphere: Introducing a hydrogen gas atmosphere diluted with nitrogen or argon can reduce the homocoupling side product to as low as 2%.[5][6][7] |
| Low or No Yield of Desired Product | 1. Inactive catalyst. 2. Poor choice of ligand or base. 3. Unsuitable solvent. 4. Low reactivity of aryl/vinyl halide. | 1. Verify Catalyst Activity: Use a fresh batch of palladium catalyst and copper(I) salt. Ensure they have been stored under appropriate conditions. 2. Optimize Ligand and Base: Screen different phosphine ligands (e.g., bulky and electron-rich ligands may be beneficial) and bases (e.g., secondary amines).[1] 3. Solvent Selection: Ensure the solvent is anhydrous and degassed. Common solvents include THF, DMF, and amines like triethylamine. The optimal solvent is substrate-dependent. 4. Increase Reaction Temperature: For less reactive halides (e.g., bromides and chlorides), a higher reaction temperature may be required.[3] |
| Formation of Other Byproducts (e.g., Hydrodehalogenation) | 1. Presence of water or other protic impurities. 2. Suboptimal reaction conditions. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. 2. Optimize Reaction Parameters: Adjusting the temperature, base, and ligand may help to suppress this side reaction. |
Quantitative Data Summary
The following table summarizes the effect of reaction atmosphere on the yield of homocoupling byproduct in a Sonogashira reaction.
| Reaction Atmosphere | Homocoupling Byproduct Yield (%) | Cross-Coupling Product Yield (%) | Reference |
| Air | High (not specified) | Lower | [6] |
| Nitrogen/Argon | Reduced | Higher | [6] |
| Hydrogen/Nitrogen or Argon | ~2% | Very Good | [5][6][7] |
Experimental Protocols
This protocol is a modification of the original Sonogashira conditions, optimized to reduce Glaser coupling.
-
Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen three times.[2]
-
Solvent and Base Addition: Add freshly distilled and degassed triethylamine (5 mL) and THF (10 mL) via syringe.[2]
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive aryl halides, the temperature may need to be increased to 40-60 °C.[2]
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize homocoupling.
-
Reagent Preparation: Ensure all solvents are anhydrous and degassed. The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.[1]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv). Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]
-
Reaction Execution: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe. Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.[1]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Section 2: C-H Alkynylation
Direct C-H alkynylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions. This method avoids the need for pre-functionalized starting materials. However, controlling selectivity and minimizing side reactions can be challenging.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in transition metal-catalyzed C-H alkynylation?
A1: Side reactions in C-H alkynylation are highly dependent on the metal catalyst (e.g., Iridium, Rhodium, Gold) and the reaction conditions. Common side reactions include:
-
Homocoupling of the alkyne: Similar to Sonogashira coupling, this can be a significant side reaction, especially in gold-catalyzed systems.
-
Oxidative addition to other C-H bonds: This can lead to a mixture of regioisomers.
-
Solvent-related side reactions: For example, in electrochemical iridium-catalyzed C-H alkynylation, C-H methoxylation can be a major side product when using methanol as the solvent.[8]
-
Catalyst deactivation: The catalyst can be deactivated through various pathways, leading to low or no conversion.
Q2: How can I improve the regioselectivity of my C-H alkynylation reaction?
A2: The use of directing groups is a common strategy to achieve high regioselectivity. The directing group coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond, which is then preferentially activated and functionalized. The choice of the directing group is crucial and depends on the substrate and the catalyst system.
Q3: My iridium-catalyzed C-H alkynylation is not working. What should I check first?
A3: For iridium-catalyzed reactions, low or no catalytic activity can often be attributed to catalyst integrity, purity of reagents and solvents, or suboptimal reaction conditions.[9] A systematic troubleshooting approach is recommended, starting with verifying the activity of the iridium precursor and ligands.[9][10]
Troubleshooting Guide: C-H Alkynylation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Catalyst deactivation. 2. Inappropriate solvent. 3. Suboptimal temperature. | 1. Verify Catalyst Integrity: Use fresh, pure catalyst and ligands. Handle air- and moisture-sensitive complexes under an inert atmosphere.[9][10] 2. Solvent Screening: The choice of solvent is critical. Polar, non-coordinating solvents are often effective.[10] 3. Temperature Optimization: The optimal temperature can vary significantly depending on the catalyst and substrates. A systematic screen of reaction temperatures is recommended. |
| Poor Regioselectivity | 1. Ineffective directing group. 2. Competing C-H activation pathways. | 1. Screen Directing Groups: If applicable, test a variety of directing groups to find the one that provides the best selectivity for your substrate. 2. Ligand Modification: The electronic and steric properties of the ligand can influence the regioselectivity. Experiment with different ligands on the metal catalyst. |
| Formation of Homocoupling Product | 1. Reaction conditions favoring dimerization. | 1. Adjust Reaction Parameters: Modifying the catalyst, solvent, and temperature can help to disfavor the homocoupling pathway. 2. Control Reagent Stoichiometry: Varying the ratio of the alkyne to the C-H substrate may reduce homocoupling. |
Experimental Workflow and Logic
The following diagram outlines a general workflow for troubleshooting and optimizing a C-H alkynylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 8. Facilitating Ir-Catalyzed C–H Alkynylation with Electrochemistry: Anodic Oxidation-Induced Reductive Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Phenyl-1-hexyn-3-ol
Welcome to the technical support center for the purification of 1-Phenyl-1-hexyn-3-ol. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography of this secondary alcohol.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for the column chromatography of this compound?
A1: A standard and effective starting solvent system for a moderately polar compound like this compound is a mixture of a non-polar solvent and a more polar solvent.[1] A good starting point is an ethyl acetate/hexanes mixture.[1][2] Begin with a low polarity mixture, such as 10-20% ethyl acetate in hexanes, and adjust the ratio based on Thin Layer Chromatography (TLC) analysis.
Q2: How do I determine the optimal solvent system for my separation?
A2: The optimal solvent system should provide a good separation between your desired compound and any impurities. This is determined by running preliminary TLC plates with different solvent ratios.[3] Aim for an Rf (retention factor) value between 0.2 and 0.4 for the this compound to ensure good separation on the column. An ideal Rf value is around 0.3. If the Rf is too high (compound moves too fast), decrease the polarity of the solvent system. If the Rf is too low (compound doesn't move), increase the polarity.
Q3: What stationary phase is most appropriate for purifying this compound?
A3: For normal-phase column chromatography of this compound, silica gel is the most common and appropriate stationary phase. Standard flash-grade silica gel (e.g., 230-400 mesh) is suitable for this purpose. The silanol groups on the silica surface are acidic, which allows for effective separation of moderately polar compounds.[4]
Q4: How much crude sample can I load onto the column?
A4: The amount of crude sample you can load depends on the difficulty of the separation and the size of your column. As a general rule of thumb for flash chromatography, the sample load should be between 1% and 5% of the total mass of the silica gel used. For a difficult separation, a lower loading percentage (e.g., 1%) is recommended to achieve better resolution.
Troubleshooting Guide
Problem: My compound has a very low Rf value (or doesn't move from the baseline) on the TLC plate.
-
Possible Cause: The eluent (solvent system) is not polar enough.
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Solution: Increase the polarity of your solvent system. For an ethyl acetate/hexanes system, this means increasing the proportion of ethyl acetate. For instance, if a 10:1 hexanes:ethyl acetate mixture results in a low Rf, try an 8:1 or 5:1 mixture. You could also switch to a more polar solvent system, such as dichloromethane/methanol, starting with a very low percentage of methanol (e.g., 1-2%).[2]
Problem: My compound has a very high Rf value (runs with the solvent front) on the TLC plate.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of your solvent system. If you are using a 5:1 hexanes:ethyl acetate mixture, try a 10:1 or 20:1 mixture. The goal is to slow down the compound's movement on the silica to allow for separation from less polar impurities.
Problem: The separation between my compound and an impurity is poor.
-
Possible Cause: The chosen solvent system does not provide adequate selectivity for the two compounds.
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Solution: Try a different combination of solvents. Sometimes, switching one component of the solvent system can significantly alter the selectivity. For example, you could try a diethyl ether/hexanes or an acetone/hexanes system.[1][5] Running TLC plates with different solvent systems is crucial for finding the best separation.
Problem: My compound is eluting as a broad band, leading to mixed fractions.
-
Possible Causes:
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The initial sample was loaded in too large a volume of solvent.
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The column was not packed properly, leading to channeling.
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The sample is not very soluble in the eluent, causing it to precipitate at the top of the column.
-
-
Solutions:
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Dry Loading: Dissolve your crude sample in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[6] This powder can then be carefully added to the top of the column.
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Concentrated Loading: If using a wet-loading technique, dissolve the sample in the absolute minimum amount of the eluent or a slightly stronger solvent.[6]
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Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
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Problem: I have a low overall yield after column chromatography.
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Possible Causes:
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The compound is unstable on silica gel and is decomposing.[7]
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The compound is highly polar and is irreversibly adsorbed onto the silica.
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Fractions containing the product were discarded due to poor analysis.
-
-
Solutions:
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Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica. In this case, you could try deactivating the silica gel with a small amount of triethylamine in your eluent (if your compound is basic) or using a different stationary phase like alumina.
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Increase Eluent Polarity: After your main compound has eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to check if any remaining compound is released.
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Careful Fraction Analysis: Analyze all fractions carefully by TLC before combining and concentrating them.
-
Data Presentation
| Solvent System (v/v) | Polarity | Expected Rf for this compound | Application Notes |
| 100% Hexanes | Very Low | ~0.0 | Useful for eluting very non-polar impurities (e.g., hydrocarbons). |
| 10:1 Hexanes / Ethyl Acetate | Low | 0.1 - 0.2 | A good starting point for elution. May provide good separation from non-polar byproducts. |
| 5:1 Hexanes / Ethyl Acetate | Medium | 0.2 - 0.4 | Often the ideal range for eluting the target compound. Aim for an Rf in this range for the column.[4] |
| 2:1 Hexanes / Ethyl Acetate | High | 0.5 - 0.7 | May be too polar, potentially co-eluting with more polar impurities. Good for speeding up elution if needed. |
| 100% Ethyl Acetate | Very High | ~0.8 | Useful for flushing the column of all polar compounds after the desired product has been collected.[2] |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography of this compound
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TLC Analysis and Solvent System Selection:
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Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a silica gel TLC plate.
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Develop several TLC plates using different ratios of hexanes and ethyl acetate (e.g., 20:1, 10:1, 5:1, 2:1).
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Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., permanganate or vanillin).
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Select the solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and provides the best separation from impurities.
-
-
Column Preparation (Slurry Packing):
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Choose a glass column of an appropriate size for the amount of silica gel to be used.
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Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
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In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10:1 hexanes:ethyl acetate).[6]
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Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.
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Gently tap the column to ensure even packing and remove any air bubbles.
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Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
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Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane (5-10 mL).
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Add 2-3 grams of silica gel to this solution.
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Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
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Carefully add this powder to the top of the packed column, creating a uniform layer.
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Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to begin eluting the solvent through the silica. Maintain a steady flow rate.
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Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).
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If a gradient elution is needed, gradually increase the polarity of the solvent system (e.g., from 10:1 to 5:1 hexanes:ethyl acetate) to elute compounds with stronger interactions with the silica gel.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Spot several fractions on a single TLC plate for direct comparison.
-
Combine the fractions that contain the pure product.
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Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
References
Technical Support Center: Analysis of 1-Phenyl-1-hexyn-3-ol by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 1-Phenyl-1-hexyn-3-ol using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the NMR analysis of this compound.
Q1: My 1H NMR spectrum shows unexpected peaks in the aromatic region (δ 7.0-8.0 ppm) and a singlet around δ 10.0 ppm. What could be the impurity?
A1: These signals strongly suggest the presence of unreacted benzaldehyde , a common starting material for the synthesis of this compound. The aldehyde proton of benzaldehyde typically appears as a sharp singlet around δ 10.0 ppm, and the aromatic protons resonate between δ 7.5 and 8.0 ppm.[1]
Troubleshooting Steps:
-
Compare with Reference Spectra: Compare the chemical shifts and coupling patterns of the impurity signals with a known spectrum of benzaldehyde.
-
Check Reaction Completion: If the reaction was performed in-house, this indicates an incomplete reaction. Consider extending the reaction time or optimizing the reaction conditions.
-
Purification: If the material was purchased, further purification by column chromatography may be necessary.
Q2: I observe extra signals in the aliphatic region of my 1H NMR spectrum, specifically a triplet around δ 1.0 ppm and multiplets between δ 1.5 and 2.2 ppm. What is the likely contaminant?
A2: These signals are characteristic of unreacted 1-pentyne , the other key starting material in the synthesis. The terminal methyl group (CH3) of 1-pentyne typically appears as a triplet, and the methylene groups (CH2) show characteristic multiplets in the upfield region of the spectrum.[2][3]
Troubleshooting Steps:
-
Confirm with 13C NMR: Check the 13C NMR spectrum for signals corresponding to 1-pentyne, which has characteristic peaks for its sp-hybridized carbons.
-
Assess Volatility: 1-pentyne is volatile. If present in significant amounts, it might be removable under high vacuum, though this should be done with care to avoid loss of the desired product.
-
Review Stoichiometry: If synthesizing the compound, review the stoichiometry of the reactants. An excess of 1-pentyne may have been used.
Q3: My NMR spectra show signals for a carbonyl group (around δ 190 ppm in 13C NMR) and vinylic protons (δ 6.0-7.5 ppm in 1H NMR) that are not consistent with the starting materials. What are these impurities?
A3: The presence of a conjugated ketone and vinylic protons suggests that this compound has undergone a Meyer-Schuster rearrangement to form (E)- and/or (Z)-1-phenylhex-2-en-1-one . This is a common acid-catalyzed rearrangement of propargyl alcohols.
Troubleshooting Steps:
-
Analyze Coupling Constants: The geometry of the double bond in the enone isomers can be determined by the coupling constant (J) between the vinylic protons in the 1H NMR spectrum. A larger coupling constant (typically ~16 Hz) indicates the trans (E) isomer, while a smaller coupling constant is characteristic of the cis (Z) isomer.
-
Check for Acidic Conditions: The rearrangement is often promoted by acidic conditions. Ensure that all workup and purification steps are performed under neutral or slightly basic conditions to minimize this side reaction.
-
Chromatographic Separation: The (E) and (Z) isomers, along with the desired alcohol, can usually be separated by column chromatography.
Q4: I see a peak around δ 190-200 ppm in my 13C NMR spectrum, but no corresponding vinylic proton signals in the 1H NMR. What could this be?
A4: This could indicate the presence of 1-phenyl-1-hexyn-3-one , the product of the oxidation of the secondary alcohol in this compound. The carbonyl carbon of a ketone adjacent to an alkyne would appear in this region. The absence of vinylic protons distinguishes it from the rearrangement products.
Troubleshooting Steps:
-
Check for Oxidizing Agents: Review the experimental procedure to ensure no oxidizing agents were inadvertently introduced. Air oxidation can also occur, especially if the sample has been stored for a long time.
-
Confirm with IR Spectroscopy: An IR spectrum should show a strong carbonyl stretch for the ketone, which would be absent in the pure alcohol.
-
Purification: This impurity can likely be separated from the more polar alcohol by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
A1: Please refer to the data tables below for a summary of the expected chemical shifts for this compound and its potential impurities.
Q2: The -OH proton signal of my this compound is broad and its chemical shift varies between samples. Is this normal?
A2: Yes, this is very common for alcohol protons. The chemical shift and peak shape of the -OH proton are highly dependent on concentration, temperature, solvent, and the presence of acidic or basic impurities. The peak can range from a sharp singlet to a broad hump and can appear over a wide chemical shift range (typically δ 2-5 ppm).
Q3: How can I confirm the presence of an -OH proton?
A3: A simple method is to perform a D2O shake . Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The -OH proton will exchange with deuterium, causing the signal to disappear or significantly decrease in intensity.
Q4: What are some common solvent impurities I should be aware of?
A4: Common NMR solvents like CDCl3 can contain residual CHCl3 (δ ~7.26 ppm) and water (δ ~1.56 ppm). Acetone (δ ~2.17 ppm) and grease (broad signals around δ 0.8-1.5 ppm) are also frequent contaminants from lab equipment.
Data Presentation
Table 1: 1H NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities in CDCl3
| Compound | Phenyl (Ar-H) | Vinylic (-CH=CH-) | Methine (-CH-OH) | Methylene (-CH2-) | Methyl (-CH3) | Other |
| This compound | ~7.2-7.5 (m) | - | ~4.5 (t) | ~1.7-1.9 (m) | ~1.0 (t) | ~2.5 (br s, -OH) |
| Benzaldehyde | ~7.5-8.0 (m) | - | - | - | - | ~10.0 (s, -CHO) |
| 1-Pentyne | - | - | - | ~1.5 (m), ~2.2 (m) | ~1.0 (t) | ~1.9 (t, ≡C-H) |
| (E)-1-phenylhex-2-en-1-one | ~7.3-8.0 (m) | ~6.9 (dt), ~6.5 (dt) | - | ~2.3 (q) | ~1.0 (t) | - |
| (Z)-1-phenylhex-2-en-1-one | ~7.3-8.0 (m) | ~6.3 (m) | - | ~2.7 (q) | ~1.1 (t) | - |
| 1-phenyl-1-hexyn-3-one (Predicted) | ~7.3-7.6 (m) | - | - | ~2.7 (t) | ~1.1 (t) | - |
Table 2: 13C NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities in CDCl3
| Compound | Carbonyl (C=O) | Aromatic/Vinylic (C) | Alkyne (C≡C) | Methine (-CH-OH) | Methylene (-CH2-) | Methyl (-CH3) |
| This compound | - | ~122.6, 128.2, 128.3, 131.6 | ~84.7, 90.2 | ~62.7 | ~18.5, 39.9 | ~13.7 |
| Benzaldehyde | ~192.3 | ~128.9, 129.8, 134.4, 136.3 | - | - | - | - |
| 1-Pentyne | - | - | ~68.5, 83.5 | - | ~20.5, 22.1 | ~13.4 |
| (E)-1-phenylhex-2-en-1-one | ~190.8 | ~125.9, 128.4, 132.9, 137.9, 149.4 | - | - | ~35.4 | ~13.7 |
| (Z)-1-phenylhex-2-en-1-one | ~190.8 | ~128.4, 132.9, 137.9, 149.7 | - | - | ~28.4 | ~13.8 |
| 1-phenyl-1-hexyn-3-one (Predicted) | ~185-195 | ~123, 128, 129, 132 | ~85, 95 | - | ~18, 45 | ~13 |
Experimental Protocols
NMR Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. It is recommended to filter the solution through a small plug of glass wool at the bottom of the pipette to remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
-
D2O Exchange (Optional): To identify the hydroxyl proton, acquire a standard 1H NMR spectrum. Then, add 1-2 drops of deuterium oxide (D2O) to the NMR tube, cap, and shake gently. Re-acquire the 1H NMR spectrum. The disappearance or significant reduction of a signal confirms it as the -OH proton.
Visualizations
Caption: Workflow for identifying impurities in this compound by NMR.
Caption: Synthesis pathway of this compound and the origin of common impurities.
References
Quenching procedures for organometallic reactions in 1-Phenyl-1-hexyn-3-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-1-hexyn-3-ol, a key intermediate for researchers, scientists, and drug development professionals. The focus is on the critical quenching procedures for the organometallic reactions involved.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the quenching step.
Issue 1: Low or No Product Yield After Quenching
| Possible Cause | Suggested Solution(s) |
| Premature Quenching of Organometallic Reagent | Ensure all glassware is rigorously flame-dried or oven-dried to remove any trace of water. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture and oxygen. |
| Degradation of Organometallic Reagent | Use freshly prepared or recently titrated Grignard or organolithium reagents. Prolonged storage can lead to degradation. |
| Inefficient Quenching | For Grignard reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent. For organolithium reactions, a similar quenching procedure can be followed. Ensure the quenching solution is added slowly at a low temperature (e.g., 0 °C) to control the exotherm. |
| Side Reactions During Grignard Formation | A major side reaction is Wurtz-like homocoupling. This can be minimized by the slow addition of the alkyl halide to the magnesium turnings during the Grignard reagent preparation. |
Issue 2: Formation of an Emulsion During Work-up
| Possible Cause | Suggested Solution(s) |
| Formation of Magnesium Salts | Quenching with saturated aqueous ammonium chloride can sometimes lead to the formation of fine precipitates of magnesium salts, resulting in an emulsion. |
| Choice of Quenching Agent | Consider using a dilute acid solution (e.g., 1 M HCl) for quenching. This can help to dissolve the magnesium salts and prevent emulsion formation, leading to a more efficient work-up.[1] |
Issue 3: Presence of α,β-Unsaturated Ketone Impurity
| Possible Cause | Suggested Solution(s) |
| Meyer-Schuster Rearrangement | The use of acidic conditions during work-up can catalyze the rearrangement of the propargyl alcohol product to an α,β-unsaturated ketone. |
| Mild Quenching Conditions | Use a neutral or mildly acidic quenching agent like saturated aqueous ammonium chloride. Avoid strong acids during the initial quench to minimize the risk of this side reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the nucleophilic addition of a phenylacetylide organometallic reagent to butanal. This can be achieved using either a Grignard reagent (phenylmagnesium bromide followed by reaction with butanal) or an organolithium reagent (deprotonation of phenylacetylene with a strong base like n-butyllithium, followed by the addition of butanal).
Q2: Why is the quenching step so critical in this synthesis?
A2: The quenching step serves two primary purposes: to protonate the alkoxide intermediate to form the desired alcohol and to neutralize any unreacted organometallic reagent. Improper quenching can lead to low yields, the formation of byproducts, and difficulties in purification.
Q3: What are the best practices for quenching a Grignard reaction for this synthesis?
A3: The reaction mixture should be cooled in an ice bath before the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[3] This method is generally effective for hydrolyzing the magnesium alkoxide and dissolving the resulting magnesium salts.
Q4: Can I use water to quench the reaction?
A4: While water will protonate the alkoxide, it reacts violently with unreacted Grignard or organolithium reagents. This can be dangerous and difficult to control. It is much safer to use a buffered or mildly acidic quenching solution like saturated aqueous ammonium chloride.
Q5: How can I confirm that my Grignard reagent has formed successfully before adding the aldehyde?
A5: Visual cues for Grignard reagent formation include the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution. For a more quantitative assessment, a small aliquot of the reagent can be titrated.
Data Presentation
The choice of quenching agent can impact the ease of the work-up procedure.
| Quenching Agent | Observation | Recommendation |
| Saturated Aqueous NH₄Cl | Can sometimes lead to the formation of a white emulsion, complicating the separation of aqueous and organic layers. | A standard and generally effective method. |
| 1 M Aqueous HCl | Avoids the formation of an emulsion, allowing for a more efficient work-up.[1] | Recommended if emulsions are a persistent issue. |
Experimental Protocols
The following are representative protocols for the synthesis of this compound using either a Grignard or an organolithium reagent.
Protocol 1: Synthesis via Grignard Reagent
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is assembled under an inert atmosphere (nitrogen or argon).
-
Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, with a small crystal of iodine or gentle warming. Once initiated, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
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Phenylacetylide Formation: Phenylacetylene is added dropwise to the freshly prepared Grignard reagent. The mixture is stirred for 1 hour at room temperature.
-
Aldehyde Addition: The reaction mixture is cooled to 0 °C in an ice bath. A solution of butanal in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1 hour.
-
Quenching: The reaction mixture is cooled to 0 °C, and saturated aqueous ammonium chloride solution is added slowly and carefully with vigorous stirring.
-
Work-up and Purification: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Synthesis via Organolithium Reagent
-
Apparatus Setup: A flame-dried, round-bottom flask is equipped with a magnetic stir bar and a septum under an inert atmosphere (nitrogen or argon).
-
Acetylide Formation: Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C in a dry ice/acetone bath. Phenylacetylene is added, followed by the slow, dropwise addition of n-butyllithium, maintaining the temperature at -78 °C. The resulting solution is stirred for 1 hour.
-
Aldehyde Addition: Butanal is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours, then allowed to slowly warm to room temperature and stirred overnight.[4]
-
Quenching: The reaction is cooled to 0 °C, and quenched by the slow addition of saturated aqueous ammonium chloride solution.[4]
-
Work-up and Purification: The mixture is transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[4]
Mandatory Visualization
Caption: A generalized workflow for the quenching and work-up of organometallic reactions.
Caption: A decision-making flowchart for troubleshooting low product yield.
References
Effect of solvent on Meyer-Schuster rearrangement selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Meyer-Schuster rearrangement. The focus is on the critical role of solvent selection in influencing reaction selectivity and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on the Meyer-Schuster rearrangement?
The Meyer-Schuster rearrangement is sensitive to the solvent environment. The polarity of the solvent can influence the rate and selectivity of the reaction by stabilizing the transition state. Theoretical studies suggest that a "solvent caging" effect can stabilize the intermediates involved in the rearrangement.[1][2] While a systematic quantitative correlation across a wide range of solvents is not extensively documented in a single study, empirical evidence suggests that nonpolar, aprotic solvents often provide excellent results.
Q2: Which solvent is generally recommended for good selectivity in the Meyer-Schuster rearrangement?
Based on solvent screening studies, toluene is often the recommended solvent for achieving high reactivity and selectivity in the Meyer-Schuster rearrangement.[3] In one study, various apolar and polar solvents were tested, and none could match the performance of toluene.[3]
Q3: Can protic solvents be used for the Meyer-Schuster rearrangement?
While the reaction can be performed in protic solvents, they may not always be the optimal choice. Protic solvents can potentially participate in side reactions or alter the catalytic activity. For instance, the use of acidic media like acetic acid is part of the classical conditions for this rearrangement.[3] However, for modern catalytic systems, aprotic solvents are generally preferred to avoid complications.
Q4: How does solvent choice affect the competition with the Rupe rearrangement?
The Rupe rearrangement is a common competing reaction, particularly with tertiary propargylic alcohols.[1] This side reaction leads to the formation of α,β-unsaturated methyl ketones instead of the expected aldehydes. The choice of solvent, in conjunction with the catalyst and reaction conditions, can influence the chemoselectivity between the Meyer-Schuster and Rupe pathways. Nonpolar, aprotic solvents like toluene have been shown to favor the Meyer-Schuster rearrangement.[3]
Q5: What is the role of "solvent caging" in the Meyer-Schuster rearrangement?
The concept of "solvent caging" has been proposed to explain the stabilizing effect of the solvent on the transition state of the Meyer-Schuster rearrangement.[1][2] It is suggested that solvent molecules arrange themselves around the reacting species, creating a "cage" that stabilizes the charged intermediates and facilitates the desired 1,3-hydroxyl shift.
Troubleshooting Guides
Issue 1: Low E/Z Selectivity
Symptoms:
-
The product is a mixture of E and Z isomers, with the desired isomer in low ratio.
-
1H NMR analysis of the crude reaction mixture shows complex signals in the olefinic region.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Solvent Choice | The polarity of the solvent can significantly impact the stereoselectivity. If you are observing poor E/Z ratios, consider switching to a nonpolar, aprotic solvent like toluene , which has been reported to provide high selectivity.[3] |
| Reaction Temperature Too Low | Lower reaction temperatures have been shown to decrease the E/Z selectivity of the Meyer-Schuster rearrangement.[3] If your protocol allows, cautiously increasing the reaction temperature may improve the stereoselectivity. However, be aware that higher temperatures can also lead to decomposition. |
| Inappropriate Catalyst | The choice of catalyst is crucial for selectivity. If solvent optimization does not resolve the issue, consider screening different acid catalysts (e.g., Brønsted vs. Lewis acids) as their interaction with the substrate and solvent can influence the stereochemical outcome. |
Issue 2: Formation of Byproducts
Symptoms:
-
Besides the desired α,β-unsaturated carbonyl compound, other major products are observed by TLC, GC, or NMR.
-
The isolated yield of the desired product is low despite good conversion of the starting material.
Common Byproducts & Troubleshooting:
| Byproduct | Identification | Cause | Mitigation Strategies |
| Rupe Rearrangement Product | Formation of an α,β-unsaturated methyl ketone from a tertiary propargylic alcohol.[1] | This is a common competing pathway for tertiary alcohols. | Employ milder reaction conditions. The use of certain catalysts in nonpolar solvents can suppress the Rupe pathway. |
| Ether Byproduct | Dimeric ether of the starting propargylic alcohol. | Condensation reaction of the starting alcohol, which can be promoted by the acid catalyst. | Modifying the reaction conditions, such as catalyst loading and temperature, can minimize this side reaction. In some cases, the ether can act as an intermediate.[3] |
| Allenic Alcohol | The intermediate allenol may be observed under certain conditions. | Incomplete tautomerization to the final carbonyl compound. | Ensure complete reaction by extending the reaction time or adjusting the workup procedure to promote tautomerization. |
Data Presentation
The following table summarizes the effect of different solvents on the yield and selectivity of the Meyer-Schuster rearrangement of a model substrate as reported in a study by Díez-González and coworkers.
Table 1: Solvent Screening for the Meyer-Schuster Rearrangement
| Entry | Solvent | Yield of Enone (%) | E/Z Ratio |
| 1 | Toluene | 90 | >98:2 |
| 2 | Dioxane | 75 | >98:2 |
| 3 | CH2Cl2 | 68 | >98:2 |
| 4 | CH3CN | 55 | >98:2 |
| 5 | THF | 52 | >98:2 |
Reaction conditions: 1a (1 mmol), aq. (OH)P(O)H2 (10 mol%) in solvent (1 mL) at 90 °C for 18 h. Yields and E/Z ratios were determined by 1H NMR of the crude reaction mixture.[3]
Experimental Protocols
General Procedure for Solvent Optimization in the Meyer-Schuster Rearrangement
This protocol provides a framework for screening different solvents to optimize the selectivity and yield of the Meyer-Schuster rearrangement.
-
Preparation of Starting Material:
-
Synthesize and purify the desired propargylic alcohol starting material. Ensure it is free of impurities that might interfere with the reaction.
-
-
Reaction Setup:
-
In a series of clean, dry reaction vials equipped with stir bars, add the propargylic alcohol (e.g., 0.5 mmol).
-
To each vial, add the chosen acid catalyst (e.g., 5-10 mol%).
-
To each vial, add the solvent to be tested (e.g., 1.0 mL). Solvents to consider for screening include:
-
Nonpolar: Toluene, Hexane, Dioxane
-
Polar Aprotic: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF)
-
Polar Protic: (Use with caution, may require different catalyst systems) Acetic Acid, Methanol
-
-
-
Reaction Execution:
-
Workup and Analysis:
-
Cool the reaction mixtures to room temperature.
-
Quench the reactions with a suitable reagent (e.g., saturated aqueous NaHCO3 solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by 1H NMR spectroscopy to determine the conversion, yield (using an internal standard), and the E/Z isomer ratio.
-
Mandatory Visualization
Caption: Workflow for solvent optimization in the Meyer-Schuster rearrangement.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
Validation & Comparative
The Reactivity of 1-Phenyl-1-hexyn-3-ol: A Comparative Analysis with Other Propargyl Alcohols
Propargyl alcohols are a versatile class of compounds in organic synthesis, serving as crucial intermediates in the formation of complex molecules, including pharmaceuticals and natural products. Their reactivity, centered around the alkyne and hydroxyl functional groups, allows for a diverse range of transformations. This guide provides a comparative analysis of the reactivity of 1-Phenyl-1-hexyn-3-ol against other representative propargyl alcohols in several key catalytic reactions. The comparison is supported by experimental data to highlight the influence of substitution on reaction outcomes.
The unique structure of this compound, a secondary alcohol with an internal alkyne flanked by a phenyl and a propyl group, imparts a distinct reactivity profile compared to simpler terminal or unsubstituted propargyl alcohols. This difference is explored through reactions such as the Meyer-Schuster rearrangement, the Nicholas reaction, and the A³ coupling reaction.
Comparative Reactivity Data
The following tables summarize quantitative data from various experiments, offering a direct comparison of this compound's performance against other propargyl alcohols.
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. Modern methods often employ gold catalysts for milder and more efficient reactions.[1][2]
| Substrate | Catalyst | Solvent / Additive | Temp. (°C) | Time | Product | Yield (%) | E:Z Ratio |
| This compound | PPh₃AuNTf₂ | Toluene / Methanol | 60 | - | cis/trans-1-Phenylhex-2-en-1-one | 64.2 | 1:1 |
| 1-Phenyl-2-propyn-1-ol | NHC-Au-OTf | Dioxane | 50 | 30 min | Cinnamaldehyde | >99 | - |
| 3-Hexyn-2-ol | NHC-Au-OTf | CDCl₃ | 298 K | - | 3-Hexen-2-one | - | - |
| 1,3-Diphenyl-2-propyn-1-ol | NHC-Au-OTf | CDCl₃ | 298 K | - | 1,3-Diphenyl-2-propen-1-one | - | - |
Data compiled from references[1] and[3].
The presence of the phenyl group directly conjugated to the alkyne in this compound and 1,3-diphenyl-2-propyn-1-ol influences the electronic properties of the triple bond, affecting the rate and outcome of the rearrangement. Gold catalysts have been shown to be highly effective, offering faster reactions and milder conditions compared to traditional, more toxic mercury-based catalysts.[1]
Key Reaction Methodologies & Mechanisms
Understanding the experimental conditions and underlying mechanisms is crucial for researchers designing synthetic pathways. Below are detailed protocols and diagrams for the reactions discussed.
Gold-Catalyzed Meyer-Schuster Rearrangement
This reaction transforms propargyl alcohols into α,β-unsaturated carbonyl compounds. The gold catalyst activates the alkyne, facilitating a nucleophilic attack and subsequent rearrangement.
Caption: Experimental workflow for the gold-catalyzed Meyer-Schuster rearrangement.
Experimental Protocol:
-
Preparation: In a suitable flask, dissolve this compound in a mixture of toluene and methanol.[1]
-
Catalyst Addition: Add the gold catalyst (e.g., PPh₃AuNTf₂) to the solution.[1]
-
Reaction: Attach an air condenser and heat the mixture to 60°C.[1]
-
Monitoring: Track the reaction's progress by taking aliquots every 15 minutes and analyzing them using Thin-Layer Chromatography (TLC) with a 10:1 hexanes/ethyl acetate eluent.[2]
-
Workup: Once the reaction is complete, cool the mixture and perform a standard aqueous workup followed by solvent extraction.
-
Purification: Purify the crude product using column chromatography on silica gel, eluting with 10:1 hexanes/ethyl acetate to isolate the α,β-unsaturated ketone product.[1]
Nicholas Reaction
The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing for subsequent nucleophilic attack. This method is highly effective for converting propargylic alcohols into a variety of substituted alkynes under mild conditions.[4][5]
Caption: Key steps in the Nicholas reaction mechanism.
Experimental Protocol:
-
Complexation: Dissolve the propargyl alcohol (1.0 eq) in dichloromethane (DCM) at room temperature. Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) and stir for 1 hour.[4]
-
Cation Formation: Cool the mixture to 0°C and add the desired nucleophile (3.0 eq), followed by a Lewis acid such as BF₃∙Et₂O (2.5 eq). Stir for approximately 3.5 hours.[4]
-
Quenching: Quench the reaction by adding a saturated sodium bicarbonate (NaHCO₃) solution.[4]
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over sodium sulfate (Na₂SO₄).
-
Demetallation: Concentrate the organic phase to obtain the crude cobalt-complexed product. Dissolve this residue in acetone at 0°C and add ceric ammonium nitrate (CAN, 4.4 eq) in portions. Allow the mixture to warm to room temperature and stir for 1 hour.[4]
-
Purification: Concentrate the mixture, dilute with water, and extract with ethyl acetate (EtOAc). Wash the combined organic extracts, dry, and concentrate. Purify the final product by flash column chromatography.[4]
A³ Coupling (Aldehyde-Alkyne-Amine)
The A³ coupling is a powerful one-pot, three-component reaction that synthesizes propargylamines from an aldehyde, a terminal alkyne, and an amine.[6] This atom-economical reaction is typically catalyzed by various transition metals, including gold, copper, and iron.[7][8] The reactivity of the alkyne component is paramount, and thus this reaction is primarily suited for terminal alkynes. This compound, being an internal alkyne, would not be a suitable substrate for the standard A³ coupling mechanism which requires C-H activation of a terminal alkyne.[8]
Caption: Mechanistic pathway of the A³ coupling reaction.
Conclusion
The reactivity of propargyl alcohols is significantly influenced by their substitution pattern. This compound demonstrates characteristic reactivity in rearrangements like the Meyer-Schuster, where the internal, phenyl-conjugated alkyne leads to the formation of α,β-unsaturated ketones. Its structure, however, makes it unsuitable for reactions requiring a terminal alkyne, such as the A³ coupling. In contrast, reactions that proceed via stabilization of a propargylic cation, like the Nicholas reaction, are broadly applicable to a wide range of propargyl alcohols, including tertiary and secondary alcohols like this compound. For researchers, understanding these structural and mechanistic nuances is essential for selecting the appropriate substrate and reaction conditions to achieve a desired synthetic outcome. The use of modern catalysts, particularly gold-based systems, continues to expand the synthetic utility of this important class of molecules by enabling reactions under milder, more selective, and efficient conditions.
References
A Comparative Guide to Catalysts for the Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement, a cornerstone transformation in organic synthesis, facilitates the conversion of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes.[1] This reaction has seen significant evolution from its early days of harsh acidic conditions to the current era of mild and selective catalysis. For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to achieving high yields, controlling stereoselectivity, and ensuring compatibility with complex molecular architectures. This guide provides a comparative overview of various catalytic systems, supported by experimental data and detailed protocols, to aid in the selection of the most suitable catalyst for a given synthetic challenge.
At a Glance: Performance of Key Catalyst Classes
The selection of a catalyst for the Meyer-Schuster rearrangement hinges on factors such as substrate scope, desired reaction conditions, and cost. Below is a summary of the performance of prominent catalyst classes for the rearrangement of a common substrate, 1,1-diphenylprop-2-yn-1-ol.
| Catalyst Class | Catalyst Example | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Transition Metal | ||||||||
| Gold | PPh₃AuNTf₂ | 1-2 | Toluene | Room Temp | 0.5-4 | >95 | >99:1 | [2] |
| Gold | AuCl₃ | 5 | CH₂Cl₂ | Room Temp | 1 | 92 | - | |
| Silver | AgOTf | 5 | Dioxane | 80 | 20 | High (unspecified) | - | [3] |
| Ruthenium | [RuCl₂(p-cymene)]₂ | 2.5 | Toluene | 80 | 1.5 | 98 | >99:1 | |
| Brønsted Acid | ||||||||
| Phosphorus-based | Hypophosphorous acid | 5-10 | Toluene | 90-110 | 18 | 85 | >95:5 | [4] |
| Sulfonic Acid | p-TsOH | 10 | 1,2-DCE | 80 | 1 | 95 | - | |
| Solid Acid | ||||||||
| Zeolite | H-BEA | - | Toluene | 110 | 24 | Moderate | - | [5] |
| Ion-Exchange Resin | Amberlyst-15 | - | Dichloromethane | Reflux | 24 | Good | - | [6] |
| Organocatalyst | ||||||||
| Thiourea-based | Schreiner's Catalyst | 10 | CH₂Cl₂ | Room Temp | 24 | Moderate | - | [7] |
Note: Yields and reaction conditions are highly substrate-dependent. The data presented here is for a specific substrate and should be considered as a general performance indicator. "-" indicates data not specified in the cited literature.
In-Depth Catalyst Analysis
Transition Metal Catalysts: The Gold Standard and Beyond
Transition metal complexes, particularly those of gold, silver, and ruthenium, are highly effective for the Meyer-Schuster rearrangement, often proceeding under mild conditions with excellent yields and stereoselectivity.[1][8]
-
Gold Catalysts: Gold complexes, such as [Au(IPr)Cl]/AgSbF₆ and PPh₃AuNTf₂, are renowned for their high catalytic activity and functional group tolerance.[2] They typically afford the thermodynamically favored E-isomer with high selectivity. Both gold(I) and gold(III) species have been shown to be effective.[9]
-
Silver Catalysts: Silver salts, like silver triflate (AgOTf), are also potent catalysts for this rearrangement.[3] They are generally less expensive than their gold counterparts but may require higher temperatures or longer reaction times.
-
Ruthenium Catalysts: Ruthenium complexes have emerged as versatile catalysts, capable of promoting not only the Meyer-Schuster rearrangement but also the competing Rupe rearrangement.[4] The choice of ligands and additives can steer the reaction towards the desired product.
Brønsted and Lewis Acid Catalysis: The Traditional and the Refined Approach
The original Meyer-Schuster rearrangement was conducted using strong Brønsted acids.[4] While effective, these conditions often lead to side reactions, particularly the Rupe rearrangement in the case of tertiary alcohols.[4] Modern methodologies employ milder Brønsted and Lewis acids to improve selectivity.
-
Phosphorus-Containing Brønsted Acids: Commercially available and inexpensive phosphorus-based acids, such as hypophosphorous acid, have been demonstrated to be efficient catalysts.[4] These reactions are typically carried out in non-polar solvents at elevated temperatures.
-
Sulfonic Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective Brønsted acid catalyst for this transformation, often providing high yields in chlorinated solvents.
-
Lewis Acids: A wide range of Lewis acids, including InCl₃, can catalyze the Meyer-Schuster rearrangement, often under microwave irradiation to accelerate the reaction and improve yields.[1]
Solid Acid Catalysts: Heterogeneous and Recyclable Options
The use of solid acid catalysts, such as zeolites and ion-exchange resins, offers significant advantages in terms of catalyst separation and recyclability, aligning with the principles of green chemistry.
-
Zeolites: Zeolites, like H-BEA, with their porous structures and tunable acidity, can act as effective heterogeneous catalysts for the Meyer-Schuster rearrangement.[5] The reaction typically requires elevated temperatures.
-
Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are strong acidic catalysts that can be readily employed in a packed-bed reactor for continuous flow processes or easily filtered from batch reactions.[6]
Organocatalysis: A Metal-Free Alternative
Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free reaction pathways. While less common for the Meyer-Schuster rearrangement, certain organocatalysts have shown promise.
-
Thiourea Derivatives: Chiral thiourea-based organocatalysts, known for their ability to activate substrates through hydrogen bonding, can catalyze the Meyer-Schuster rearrangement, albeit with generally lower efficiency compared to metal catalysts.[7]
Visualizing the Catalytic Pathways
The general mechanism of the Meyer-Schuster rearrangement and a typical experimental workflow are depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. Silver(I) triflate-catalyzed post-Ugi synthesis of pyrazolodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 5. Insight into the active site nature of zeolite H-BEA for liquid phase etherification of isobutylene with ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dupont.com [dupont.com]
- 7. Stereoselective organocatalyzed glycosylations – thiouracil, thioureas and monothiophthalimide act as Brønsted acid catalysts at low loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 9. pnnl.gov [pnnl.gov]
A Comparative Guide to the Validation of a Chiral HPLC Method for 1-Phenyl-1-hexyn-3-ol and Alternative Enantioseparation Techniques
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a critical step in ensuring the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of a validated chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 1-Phenyl-1-hexyn-3-ol enantiomers with alternative techniques, namely Enzymatic Kinetic Resolution (EKR) and Diastereomeric Salt Formation. The performance of each method is supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for a given research or manufacturing need.
Experimental Protocols
A robust and reliable analytical method is paramount for the quality control of chiral substances. The following sections detail the experimental procedures for a validated chiral HPLC method and two alternative enantioseparation techniques.
1. Validated Chiral HPLC Method
High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers.[1][2] The method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[3][4][5]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Sample Preparation: A racemic standard of this compound is dissolved in the mobile phase to a concentration of 1 mg/mL. Solutions of individual enantiomers are also prepared for peak identification.
Validation Parameters: The method is validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH Q2(R1) guidelines.[3][4]
2. Alternative Method 1: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a biocatalytic method that utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of a racemic alcohol, enabling the separation of the unreacted alcohol and the newly formed ester.[6][7]
Methodology:
-
Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435)
-
Acyl Donor: Vinyl acetate
-
Solvent: n-Hexane
-
Procedure:
-
To a solution of racemic this compound (1 equivalent) in n-hexane, add vinyl acetate (2 equivalents).
-
Add Novozym® 435 (20 mg per mmol of alcohol).
-
The mixture is stirred at 30°C and the reaction progress is monitored by chiral HPLC or GC.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The resulting mixture of the unreacted alcohol and the acylated product is separated by column chromatography.
-
3. Alternative Method 2: Diastereomeric Salt Formation
This classical resolution method involves the derivatization of the racemic alcohol with a chiral resolving agent to form diastereomers. These diastereomers, having different physical properties, can then be separated by crystallization.[6]
Methodology:
-
Chiral Resolving Agent: (R)-(-)-O-Acetylmandelyl chloride
-
Procedure:
-
The racemic this compound is esterified with (R)-(-)-O-acetylmandelyl chloride in the presence of a base (e.g., triethylamine) to form a mixture of diastereomeric esters.
-
The diastereomeric esters are separated by fractional crystallization from a suitable solvent (e.g., ethanol/water mixture). The solubility difference between the two diastereomers allows one to crystallize preferentially.
-
The separated diastereomeric ester is then hydrolyzed (e.g., using NaOH followed by acidification) to yield the enantiomerically pure this compound.
-
Data Presentation and Comparison
The following tables summarize the quantitative data for the validation of the chiral HPLC method and the performance of the alternative separation techniques.
Table 1: Summary of Validation Parameters for the Chiral HPLC Method
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.01 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | - |
| Resolution (Rs) | > 2.0 | Rs ≥ 1.5 |
Table 2: Performance Comparison of Enantioseparation Methods
| Method | Principle | Throughput | Scalability | Purity Achievable | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High | Analytical to Preparative | > 99.9% ee | Direct separation, high purity, good for analytical and preparative scales. | High cost of chiral columns, solvent consumption. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed stereoselective acylation | Moderate | Good | > 99% ee (for both enantiomers) | High enantioselectivity, mild reaction conditions. | Maximum 50% yield for each enantiomer, requires separation of product and unreacted starting material.[7] |
| Diastereomeric Salt Formation | Formation and separation of diastereomers by crystallization | Low | Excellent for large scale | > 99% ee | Cost-effective for large scale, well-established technique. | Tedious optimization of crystallization, may require multiple recrystallizations. |
Visualizing the Workflows
The following diagrams illustrate the logical flow of each described method.
Caption: Workflow for the validation of a chiral HPLC method.
Caption: Process flow for Enzymatic Kinetic Resolution.
Caption: Workflow for Diastereomeric Salt Formation.
Conclusion
The choice of an appropriate method for the enantioseparation of this compound depends on the specific requirements of the application. The validated chiral HPLC method offers a direct, rapid, and highly accurate approach, making it ideal for analytical quality control and smaller-scale preparative separations. For larger-scale production, Enzymatic Kinetic Resolution provides a highly enantioselective and environmentally friendly option, although it is limited by a theoretical maximum yield of 50% for each enantiomer. Diastereomeric Salt Formation remains a viable and cost-effective method for large industrial-scale resolutions, despite being more time-consuming in the development phase. This guide provides the foundational information for researchers and drug development professionals to make an informed decision based on factors such as scale, required purity, cost, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
A Comparative Guide to the Reactivity of Phenylalkynes and Alkylalkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of phenylalkynes and alkylalkynes in several key classes of organic reactions. The information presented is supported by experimental data to aid researchers in selecting the appropriate alkyne substrate for their synthetic needs.
Introduction
Alkynes are fundamental building blocks in organic synthesis, valued for their ability to be transformed into a diverse array of functional groups. The reactivity of the carbon-carbon triple bond is significantly influenced by the nature of its substituents. This guide focuses on the comparative reactivity of two major classes of alkynes: phenylalkynes, which feature an aromatic ring directly attached to the alkyne, and alkylalkynes, which have an alkyl group substituent.
The electronic and steric differences between a phenyl group and an alkyl group lead to distinct reactivity profiles. The phenyl group, with its sp²-hybridized carbons and π-system, can engage in resonance and inductive effects, while alkyl groups are primarily electron-donating through induction. These differences manifest in the rates and outcomes of various reactions, including palladium-catalyzed cross-coupling reactions, electrophilic additions, nucleophilic additions, and cycloadditions.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1] Both phenylalkynes and alkylalkynes are effective substrates in this reaction, though their reactivity can differ depending on the specific reaction conditions and substrates.
Generally, terminal alkynes react with a copper(I) salt to form a copper(I) acetylide, which then reacts with a palladium(0) complex in the catalytic cycle.[1] The acidity of the terminal alkyne proton can influence the rate of the initial deprotonation step. Phenylacetylene is typically more acidic than terminal alkylalkynes, which can lead to faster formation of the copper acetylide and, consequently, a faster overall reaction rate under certain conditions.
Table 1: Comparison of Yields in Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ MNPs (3 mol%), K₂CO₃ | EtOH | 70 | 3 | 90 | [2] |
| Iodobenzene | (2-propynyl)cyclohexane | Pd/CuFe₂O₄ MNPs (3 mol%), K₂CO₃ | EtOH | 70 | 5 | 62 | [2] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina, 0.1% Cu₂O on alumina | THF-DMA | 75 | 72 | <2 (batch) | [3] |
| 4-Iodotoluene | Phenylacetylene | Flow reactor with Pd catalyst and Cu₂O | THF-DMA | 80 | - | 60 | [3] |
| Various Aryl Iodides | Phenylacetylene | Fe₃O₄@SiO₂–NHC–Pd(II) | neat | - | - | High | |
| Various Aryl Iodides | 1-Octyne | magnetic silane-2,4,6-trichloro...Pd(II) | - | - | High |
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene
Materials:
-
Iodobenzene (1 mmol)
-
Phenylacetylene (1 mmol)
-
Pd/CuFe₂O₄ magnetic nanoparticles (3 mol%)
-
Potassium carbonate (K₂CO₃) (4 mmol)
-
Ethanol (EtOH) (4 mL)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add iodobenzene (1 mmol), phenylacetylene (1 mmol), Pd/CuFe₂O₄ MNPs (3 mol %), and K₂CO₃ (4 mmol).[2]
-
Add ethanol (4 mL) to the flask.[2]
-
The mixture is stirred aerobically and refluxed at 70°C.[2]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate and deionized water.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed using a rotary evaporator to yield the crude product.[2]
Logical Relationship: Sonogashira Coupling Catalytic Cycle
References
Navigating Structural Elucidation: A Comparative Guide to the Validation of 1-Phenyl-1-hexyn-3-ol
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. While single-crystal X-ray crystallography stands as the gold standard for absolute structural assignment, its application is contingent on the ability to grow high-quality crystals. This guide provides a comparative analysis of structural validation methods for 1-Phenyl-1-hexyn-3-ol, highlighting the power of spectroscopic techniques in the absence of crystallographic data.
Currently, a search of the Cambridge Structural Database (CSD) and other public repositories reveals no publicly available single-crystal X-ray diffraction data for this compound. Therefore, this guide will present a comparative overview of the data obtainable from X-ray crystallography, using a structurally related propargyl alcohol derivative, 3-(Pyrazol-4-yl)propargyl alcohol, as a representative example. This will be contrasted with the structural insights that can be gleaned from alternative and readily available spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), for which data on this compound is accessible.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data that can be obtained from each analytical technique. Table 1 outlines the crystallographic data for a representative analogue, while Tables 2, 3, and 4 present the spectroscopic data available for this compound.
Table 1: Representative Single-Crystal X-ray Crystallography Data for a Propargyl Alcohol Analogue (3-(Pyrazol-4-yl)propargyl alcohol). [1]
| Parameter | Value |
| Chemical Formula | C₆H₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 9.886(2) Å, b = 5.488(1) Å, c = 11.139(2) Å |
| α = 90°, β = 100.24(3)°, γ = 90° | |
| Volume (ų) | 594.1(2) |
| Z (Molecules per unit cell) | 4 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound.
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.28 | m | 5H | Phenyl-H | |
| 4.55 | t | 1H | CH-OH | |
| 1.85 | m | 2H | -CH₂- | |
| 1.60 | m | 2H | -CH₂- | |
| 1.00 | t | 3H | -CH₃ | |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment | ||
| 131.7 | Phenyl C | |||
| 128.8 | Phenyl C | |||
| 128.3 | Phenyl C | |||
| 122.9 | Phenyl C | |||
| 91.3 | C≡C | |||
| 85.5 | C≡C | |||
| 62.8 | CH-OH | |||
| 38.6 | -CH₂- | |||
| 18.6 | -CH₂- | |||
| 13.8 | -CH₃ |
Table 3: Infrared (IR) Spectroscopy Data for this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) | Interpretation |
| O-H (Alcohol) | ~3400 (broad) | Presence of a hydroxyl group.[2][3] |
| C-H (sp²) | >3000 | Aromatic C-H stretching.[4] |
| C-H (sp³) | <3000 | Aliphatic C-H stretching.[4] |
| C≡C (Alkyne) | ~2230 | Presence of a carbon-carbon triple bond.[2][3] |
| C=C (Aromatic) | ~1600, 1490 | Aromatic ring stretching. |
| C-O (Alcohol) | ~1100 | Carbon-oxygen single bond stretch. |
Table 4: Mass Spectrometry (GC-MS) Data for this compound.
| Parameter | Value | Interpretation |
| Molecular Ion [M]⁺ | m/z 174 | Corresponds to the molecular weight of C₁₂H₁₄O. |
| Key Fragment Ions | m/z 131, 115, 105, 91, 77 | Characteristic fragmentation pattern providing evidence for the molecular structure. |
Experimental Protocols
Single-Crystal X-ray Diffraction (General Protocol)
-
Crystal Growth : High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.[5] The ideal crystal size for analysis is typically around 0.1-0.3 mm in all dimensions.[5]
-
Data Collection : A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[6]
-
Structure Solution and Refinement : The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule. The model is refined against the experimental data to obtain the final crystal structure, including atomic coordinates, bond lengths, and bond angles.[7]
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, standard parameters are used to acquire the spectrum. For ¹³C NMR, a proton-decoupled sequence is typically used. 2D NMR experiments like COSY and HSQC can be performed to establish connectivity.
-
Data Processing and Analysis : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts, coupling constants, and integrations are analyzed to elucidate the molecular structure.[8]
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition : The sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Spectral Interpretation : The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or methanol).
-
GC Separation : The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
MS Detection and Analysis : As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the ions is measured to produce a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[9]
Visualization of Workflows and Structural Information
The following diagrams illustrate the experimental workflows and the types of information obtained from the different analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the Determination of Enantiomeric Excess of 1-Phenyl-1-hexyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in modern chemistry, particularly within the pharmaceutical industry where the therapeutic efficacy and safety of a chiral drug molecule often reside in a single enantiomer. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess of the chiral propargylic alcohol, 1-Phenyl-1-hexyn-3-ol. The methodologies discussed—Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are evaluated based on their performance, with supporting data from analogous compounds and detailed experimental protocols to inform method selection and implementation.
General Workflow for Enantiomeric Excess Determination
The determination of enantiomeric excess for a chiral analyte like this compound typically follows a structured workflow. The process begins with the preparation of the analyte, which may include derivatization to enhance its chromatographic or spectroscopic properties. The prepared sample is then subjected to analysis using a chiral method, such as chromatography or NMR spectroscopy, to separate or differentiate the enantiomers. The final step involves data analysis to quantify the relative amounts of each enantiomer and calculate the enantiomeric excess.
Workflow for ee determination of this compound.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Differential interaction of volatile enantiomers with a chiral stationary phase. | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. |
| Sample Volatility | Not required. | Required. | Not required. |
| Derivatization | Often required for UV detection and to improve separation. | May be required to increase volatility. | Required (formation of diastereomers with chiral derivatizing agents) or addition of a chiral solvating agent. |
| Resolution | Generally high, baseline separation is often achievable. | Typically very high for volatile compounds. | Varies depending on the chiral auxiliary and the analyte. |
| Sensitivity | High (ng to pg range with UV or MS detection). | Very high (pg to fg range with FID or MS detection). | Lower (mg range). |
| Throughput | Moderate to high. | High. | Low to moderate. |
| Instrumentation | HPLC system with a chiral column and detector (e.g., UV, CD, MS). | GC system with a chiral column and detector (e.g., FID, MS). | NMR spectrometer. |
| Development Time | Method development can be time-consuming. | Method development can be time-consuming. | Relatively rapid method development. |
| Quantitative Accuracy | High. | High. | Moderate to high, depends on signal-to-noise and integration. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. While specific data for this compound is not widely published, the following protocols are based on established methods for structurally similar chiral propargylic alcohols and can be adapted accordingly.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. For alcohols like this compound, derivatization is often employed to introduce a chromophore for sensitive UV detection and to enhance chiral recognition by the stationary phase.
1. Derivatization (Esterification):
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., triethylamine or pyridine, 1.5 equivalents).
-
Add a derivatizing agent such as benzoyl chloride or 3,5-dinitrobenzoyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash column chromatography if necessary.
2. Chromatographic Conditions (Example for a derivatized propargylic alcohol):
-
Column: A polysaccharide-based chiral stationary phase is often effective. Examples include Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: Typically a mixture of n-hexane and isopropanol. The ratio is optimized to achieve baseline separation (e.g., 90:10 to 99:1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the chromophore introduced during derivatization (e.g., 254 nm for a benzoyl group).
-
Column Temperature: 25 °C.
3. Data Analysis:
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram using the formula:
% ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Chiral Gas Chromatography (GC)
Chiral GC is well-suited for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to increase the volatility of this compound.
1. Derivatization (Silylation):
-
Dissolve this compound (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane).
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (1.5 equivalents).
-
Heat the mixture at 60-80 °C for 30-60 minutes.
-
After cooling to room temperature, the sample can be directly injected into the GC.
2. Chromatographic Conditions:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., β-DEX or γ-DEX).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature: 280 °C.
3. Data Analysis:
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram, similar to the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a convenient method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ through the addition of a chiral auxiliary.
1. Sample Preparation:
-
Dissolve a known amount of this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR tube. Common choices for alcohols include:
-
Chiral Solvating Agents (CSAs): (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL), or Pirkle's alcohol ((S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol).
-
Chiral Derivatizing Agents (CDAs): (R)-(-)- or (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). If a CDA is used, a coupling agent like DCC or EDC may be required.
-
-
Gently shake the NMR tube to ensure thorough mixing.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
The interaction between the chiral auxiliary and the enantiomers of this compound will lead to the formation of diastereomeric complexes, which should exhibit distinct chemical shifts for at least one proton signal. The proton adjacent to the hydroxyl group (H-3) is a likely candidate for showing resolved signals.
3. Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
The enantiomeric excess is calculated from the integration values:
% ee = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] x 100
Where Integral₁ and Integral₂ are the integration values of the signals for the two diastereomers.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using Chiral HPLC, Chiral GC, or Chiral NMR spectroscopy.
-
Chiral HPLC offers high resolution and accuracy, particularly after derivatization, making it a robust method for routine analysis and purification.
-
Chiral GC provides excellent sensitivity and high throughput for volatile samples, which may require prior derivatization of the alcohol.
-
Chiral NMR with the use of chiral solvating or derivatizing agents presents a rapid and straightforward approach that does not require chromatographic separation, although it is generally less sensitive than chromatographic methods.
The choice of the optimal technique will be dictated by the specific requirements of the analysis, including sample properties, desired level of accuracy, and available instrumentation. For high-precision quantitative analysis, chromatographic methods are generally preferred, while NMR offers a quick assessment of enantiomeric purity.
A Comparative Guide to the Synthetic Routes of 1-Phenyl-1-hexyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of propargyl alcohols, such as 1-Phenyl-1-hexyn-3-ol, is a critical endeavor in organic chemistry, providing versatile building blocks for the construction of complex molecular architectures found in pharmaceuticals and biologically active compounds. The strategic placement of the phenyl group and the secondary alcohol adjacent to the alkyne moiety offers multiple points for further functionalization. This guide provides a comparative analysis of two primary synthetic methodologies for this compound: the Grignard reaction and the Sonogashira coupling. This comparison is supported by representative experimental protocols and quantitative data to assist researchers in selecting the most appropriate method for their specific synthetic goals.
Data Presentation
The following table summarizes the key quantitative and qualitative parameters for the two synthetic approaches to this compound, allowing for a direct comparison of their efficiencies and operational considerations.
| Parameter | Method A: Grignard Reaction | Method B: Sonogashira Coupling |
| Key Transformation | Nucleophilic addition of a phenylacetylide to an aldehyde | Palladium/copper-catalyzed cross-coupling of an aryl halide with a terminal alkyne |
| Starting Materials | Phenylacetylene, n-Butyllithium, Magnesium bromide, Butanal | Iodobenzene, 1-Hexyn-3-ol |
| Key Reagents/Catalyst | Grignard Reagent (in situ) | Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (Et₃N) |
| Typical Yield | 70-90% | 75-95% |
| Reaction Temperature | -78 °C to Room Temperature | Room Temperature to 60 °C |
| Reaction Time | 2 - 4 hours | 4 - 24 hours |
| Key Advantages | Utilizes readily available and inexpensive starting materials. The reaction is typically high-yielding and proceeds quickly. | High functional group tolerance and milder reaction conditions compared to many classical cross-coupling reactions.[1] |
| Key Disadvantages | Requires strictly anhydrous conditions due to the moisture sensitivity of the Grignard reagent. The handling of pyrophoric n-butyllithium requires significant care. | The cost of the palladium catalyst can be a drawback for large-scale synthesis. Removal of metal catalyst residues from the final product can be challenging. |
Experimental Protocols
Method A: Grignard Reaction Synthesis of this compound
This method involves the in-situ formation of a phenylacetylide Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal. Subsequent aqueous workup yields the target secondary alcohol.
Materials:
-
Phenylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Magnesium bromide (MgBr₂)
-
Butanal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Phenylacetylide Grignard Reagent: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add phenylacetylene (1.0 eq) dissolved in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. After the addition is complete, stir the solution for 30 minutes at -78 °C. To this solution, add magnesium bromide (1.1 eq) and allow the mixture to warm to 0 °C and stir for 1 hour.
-
Reaction with Butanal: Cool the freshly prepared phenylacetylide Grignard reagent solution to -78 °C. Add a solution of butanal (1.2 eq) in anhydrous THF dropwise to the Grignard reagent. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.
-
Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Method B: Sonogashira Coupling Synthesis of this compound
The Sonogashira coupling provides a powerful method for the formation of a C(sp)-C(sp²) bond.[1] In this route, iodobenzene is coupled with the terminal alkyne of 1-hexyn-3-ol, catalyzed by palladium and copper complexes.[1]
Materials:
-
Iodobenzene
-
1-Hexyn-3-ol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add iodobenzene (1.0 eq), 1-hexyn-3-ol (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Base Addition: Add anhydrous THF or DMF to the flask, followed by triethylamine (3.0 eq). The reaction mixture is stirred at room temperature for 15 minutes.
-
Reaction: The reaction mixture is then heated to 50-60 °C and stirred for 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows of the described synthetic methods.
Caption: Comparative workflow of Grignard and Sonogashira routes.
Caption: Generalized experimental workflow for organic synthesis.
References
Kinetic Studies of 1-Phenyl-1-hexyn-3-ol Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of reactions involving 1-Phenyl-1-hexyn-3-ol, a propargyl alcohol of significant interest in organic synthesis. The primary focus is on its rearrangement to α,β-unsaturated carbonyl compounds, a key transformation for the synthesis of complex molecules. While extensive research has been conducted on the synthetic outcomes, detailed quantitative kinetic data for this specific substrate remains limited in publicly available literature. This guide summarizes the existing knowledge, highlights the prevalent reaction pathways, and compares catalytic systems based on reported yields and reaction conditions.
Comparison of Catalytic Systems for the Meyer-Schuster Rearrangement of this compound
The principal reaction of this compound is the Meyer-Schuster rearrangement, which converts the propargyl alcohol into 1-phenylhex-2-en-1-one. This transformation is most commonly facilitated by acid or metal catalysts. The following table compares the performance of different catalytic systems based on available data.
| Catalyst System | Product(s) | Yield (%) | Isomer Ratio (E:Z) | Reaction Conditions | Reference |
| Gold(I) Catalyst | 1-phenylhex-2-en-1-one | 64.22 | 1:1 | Toluene, 60°C | [1] |
| Up to 100 (student labs) | Variable | Not specified | [1] | ||
| Traditional Acid Catalysis | 1-phenylhex-2-en-1-one | Moderate to High | Not specified | Strong acids (e.g., H₂SO₄) | [2] |
| Other Metal Catalysts | 1-phenylhex-2-en-1-one | Good to Excellent | Good stereoselectivity | Ru, Ag, InCl₃-based catalysts | [2] |
Reaction Mechanisms and Signaling Pathways
The Meyer-Schuster rearrangement is a well-established reaction, and its general mechanism is understood to proceed through three key steps. The gold-catalyzed pathway is believed to follow a similar sequence, with the gold catalyst playing a crucial role in activating the alkyne functionality.
General Mechanism of the Meyer-Schuster Rearrangement
The reaction is initiated by the protonation of the hydroxyl group, followed by a rate-determining 1,3-shift of the resulting water molecule to form an allene intermediate. Tautomerization of the allene then yields the final α,β-unsaturated ketone.
Caption: General mechanism of the acid-catalyzed Meyer-Schuster rearrangement.
Gold-Catalyzed Reaction Workflow
In a typical gold-catalyzed reaction, the catalyst is introduced to a solution of the propargyl alcohol in a suitable solvent. The reaction progress can be monitored over time using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: A typical experimental workflow for the gold-catalyzed rearrangement.
Experimental Protocols
Detailed experimental protocols for robust kinetic studies of this compound reactions are not extensively documented in the reviewed literature. However, based on general practices for monitoring organic reactions, a protocol for a kinetic study can be proposed.
Proposed Protocol for Kinetic Monitoring via ¹H NMR Spectroscopy
Objective: To determine the rate of disappearance of this compound and the appearance of 1-phenylhex-2-en-1-one.
Materials:
-
This compound
-
Gold(I) catalyst (e.g., [Ph₃PAu]NTf₂)
-
Anhydrous deuterated solvent (e.g., Toluene-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the deuterated solvent of a known concentration.
-
Prepare a stock solution of the gold(I) catalyst in the same deuterated solvent of a known concentration.
-
In an NMR tube, combine a known volume of the substrate/internal standard solution.
-
Place the NMR tube in the pre-heated NMR spectrometer and acquire a spectrum at t=0.
-
Inject a known volume of the catalyst solution into the NMR tube, mix quickly, and immediately start acquiring spectra at regular time intervals.
-
Integrate the characteristic signals of the starting material, the E and Z products, and the internal standard in each spectrum.
-
Plot the concentration of the reactant and products as a function of time to determine the reaction rate and order. By conducting the experiment at different temperatures, the activation energy can be determined using the Arrhenius equation.
Alternative Reactions and Future Outlook
While the Meyer-Schuster rearrangement is the most prominently reported reaction, other transformations of this compound are conceivable, including:
-
Hydrogenation: Selective hydrogenation of the alkyne moiety could yield the corresponding allylic alcohol or saturated alcohol. The choice of catalyst (e.g., Lindlar's catalyst for cis-alkene) would be crucial for selectivity.
-
Coupling Reactions: The terminal alkyne could potentially participate in various coupling reactions, such as Sonogashira or Glaser coupling, to form more complex structures.
-
Cyclization Reactions: Intramolecular cyclization could be induced under specific conditions, leading to the formation of cyclic ethers or other heterocyclic systems.
The field would greatly benefit from detailed kinetic investigations into the reactions of this compound. Such studies would not only provide a deeper understanding of the reaction mechanisms but also enable the optimization of reaction conditions for improved yields and selectivity, which is of paramount importance in the development of efficient synthetic methodologies for drug discovery and materials science.
References
A Researcher's Guide to Isomeric Ratio Determination in the Meyer-Schuster Rearrangement using NMR Spectroscopy
For researchers and professionals in drug development and synthetic chemistry, the Meyer-Schuster rearrangement is a valuable tool for the synthesis of α,β-unsaturated carbonyl compounds. A critical aspect of this reaction is the stereochemical outcome, specifically the ratio of E and Z isomers produced. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the determination of this isomeric ratio, supported by experimental data and detailed protocols.
The Meyer-Schuster Rearrangement and Isomer Formation
The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones or aldehydes.[1][2] The reaction proceeds through a protonated intermediate, followed by a 1,3-hydroxyl shift and tautomerization.[1] The stereoselectivity of the rearrangement, and thus the resulting E/Z ratio, is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature, as well as the structure of the propargylic alcohol substrate.[3]
Modern variations of this reaction utilize a range of catalysts, from traditional Brønsted acids to transition metals like gold and ruthenium, to achieve milder reaction conditions and improved stereoselectivity.[1] Understanding the isomeric composition of the product mixture is crucial for reaction optimization and for ensuring the desired properties of the final compound.
Determining the E/Z Isomeric Ratio: A Comparison of Methods
While several analytical techniques can be employed to determine the ratio of E and Z isomers, NMR spectroscopy stands out due to its inherent quantitative nature and its ability to provide unambiguous structural information.
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Distinguishes isomers based on differences in chemical shifts and spin-spin coupling constants of vinylic protons. The ratio is determined by integrating the corresponding signals.[4] | - Intrinsically quantitative without the need for calibration curves. - Provides definitive structural confirmation of the isomers. - Non-destructive. - Relatively fast analysis time. | - Lower sensitivity compared to chromatographic methods. - Signal overlap can complicate analysis in complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separates isomers based on their differential interactions with a stationary phase. The ratio is determined from the areas of the corresponding peaks. | - High sensitivity and resolution. - Can be automated for high-throughput analysis. | - Requires the development of a specific separation method. - Requires reference standards for isomer identification and quantification. - Can be destructive depending on the detector used. |
| Gas Chromatography (GC) | Separates volatile isomers based on their partitioning between a stationary phase and a mobile gas phase. The ratio is determined from the peak areas. | - Excellent for volatile and thermally stable compounds. - High sensitivity. | - Requires derivatization for non-volatile compounds. - High temperatures in the injector can potentially cause isomerization of thermally labile compounds.[5] - Requires reference standards. |
Quantitative Data: Influence of Reaction Conditions on Isomeric Ratios
The following table summarizes representative data on how different reaction parameters in the Meyer-Schuster rearrangement can influence the E/Z isomeric ratio of the resulting α,β-unsaturated carbonyl compounds.
| Catalyst | Substrate | Solvent | Temperature (°C) | E/Z Ratio | Reference |
| Aqueous (OH)P(O)H₂ | 1-phenylprop-2-yn-1-ol | Toluene | 90-110 | >95:5 | [3] |
| AuCl₃ | A tertiary propargylic alcohol | CH₂Cl₂/EtOH | Room Temp. | Not Specified | Not Specified |
| InCl₃ (microwave) | Various propargylic alcohols | Not Specified | Not Specified | Good stereoselectivity | [1] |
| p-Toluenesulfonic acid (PTSA) | ω-Alkynyl-ω-carbinol lactams | Not Specified | Not Specified | Diastereomerically-selective for E-alkene in a paclitaxel synthesis | [1] |
Note: This table is a compilation of representative examples and the stereochemical outcome can be highly substrate-dependent.
Experimental Protocols
General Protocol for the Meyer-Schuster Rearrangement (Brønsted Acid Catalysis)
This protocol is adapted from a procedure using aqueous hypophosphorous acid.[3]
Materials:
-
Propargylic alcohol (1.0 mmol)
-
Aqueous hypophosphorous acid (50 wt% aq. solution, 5–10 mol%)
-
Toluene (1.0 mL)
-
Saturated aqueous solution of NaHCO₃
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of the propargylic alcohol in toluene, add the aqueous hypophosphorous acid.
-
Stir the reaction mixture at 90–110 °C for 18 hours.
-
Cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be analyzed by NMR spectroscopy.
Protocol for Isomeric Ratio Determination by ¹H NMR Spectroscopy
1. Sample Preparation:
-
Dissolve an accurately weighed sample of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Add an internal standard with a known concentration if absolute quantification is desired. For relative quantification of isomers, an internal standard is not necessary.
2. NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for accurate integration.[6]
-
Use a relaxation delay (d1) of at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration.
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify the distinct signals corresponding to the vinylic protons of the E and Z isomers. The coupling constants (J-values) are key for assignment:
-
E (trans) isomers typically show a larger vicinal coupling constant (³JH,H) in the range of 12-18 Hz.
-
Z (cis) isomers exhibit a smaller coupling constant, typically 6-12 Hz.[4]
-
-
Integrate the well-resolved signals for each isomer. It is best to integrate signals that correspond to the same proton in both isomers (e.g., the α-proton).
-
Calculate the isomeric ratio by dividing the integral value of the chosen proton of the E isomer by the integral value of the same proton of the Z isomer.
Ratio (E/Z) = (Integral of E-isomer signal) / (Integral of Z-isomer signal)
Visualization of Key Processes
Caption: The reaction pathway of the Meyer-Schuster rearrangement.
Caption: Workflow for E/Z ratio determination by NMR.
Caption: Comparison of analytical methods for isomeric ratio determination.
Reference NMR Data for α,β-Unsaturated Carbonyls
The following table provides typical ¹H and ¹³C NMR chemical shift ranges for the vinylic protons and carbons of E and Z isomers of α,β-unsaturated ketones and aldehydes. These values can serve as a guide for isomer assignment.
| Isomer | Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Typical ³JH,H (Hz) |
| E (trans) | α-H | 5.8 - 6.5 | 120 - 150 | 12 - 18 |
| β-H | 6.5 - 7.5 | 130 - 160 | ||
| Z (cis) | α-H | 5.7 - 6.3 | 120 - 145 | 6 - 12 |
| β-H | 6.0 - 6.8 | 130 - 155 |
Note: Chemical shifts are highly dependent on the specific substituents on the double bond and the carbonyl group.[7][8]
Conclusion
For the accurate and reliable determination of isomeric ratios in the Meyer-Schuster rearrangement, ¹H NMR spectroscopy is the method of choice for most applications. Its intrinsic quantitative nature, coupled with the wealth of structural information it provides, makes it a powerful tool for reaction monitoring and optimization. While other techniques like HPLC and GC offer higher sensitivity, the potential need for method development and the risk of altering the isomeric composition during analysis make them less straightforward for routine analysis of these reaction products. By following the detailed protocols and utilizing the reference data provided in this guide, researchers can confidently and efficiently characterize the stereochemical outcome of their Meyer-Schuster rearrangements.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparison of gold, silver, and acid catalysts for propargyl alcohol rearrangement
A Comparative Guide to Catalysts for Propargyl Alcohol Rearrangement: Gold, Silver, and Acid
The rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds, a transformation known as the Meyer-Schuster rearrangement, is a fundamental reaction in organic synthesis. The choice of catalyst—gold, silver, or acid—profoundly influences the reaction's efficiency, selectivity, and substrate scope. This guide provides a detailed comparison of these catalytic systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic endeavors.
Performance Comparison of Catalysts
The selection of a catalyst for propargyl alcohol rearrangement hinges on factors such as desired product, substrate sensitivity, and reaction conditions. While traditional acid catalysis is effective, it often requires harsh conditions that can lead to side reactions. In contrast, gold and silver catalysts offer milder alternatives with distinct reactivity profiles.
Gold catalysts , particularly cationic gold(I) and gold(III) complexes, have emerged as highly efficient promoters of the Meyer-Schuster rearrangement.[1][2][3] They are valued for their ability to activate the alkyne π-system under mild, often room temperature, conditions, leading to high yields and excellent stereoselectivity for the E-enone.[1][4] Gold catalysts are generally tolerant of a wide range of functional groups, making them suitable for complex molecule synthesis.[5]
Silver catalysts can also facilitate the rearrangement of propargyl alcohols.[6] However, their utility is sometimes complicated by competing reaction pathways, such as propargylic substitution, especially with electron-rich substrates.[1][7] In some instances, silver salts are used as co-catalysts with gold complexes, particularly to activate gold halide precursors by scavenging the halide.[1]
Acid catalysts represent the classical approach to the Meyer-Schuster rearrangement.[8] Strong Brønsted acids like sulfuric or acetic acid are traditionally used, often at elevated temperatures.[9] These conditions can be detrimental to sensitive substrates and may promote the competing Rupe rearrangement, particularly with tertiary propargylic alcohols.[8][10] More recently, milder Brønsted acids, such as phosphorus-containing acids, have been shown to be effective catalysts.[9]
Quantitative Data Summary
The following tables summarize the performance of gold, silver, and acid catalysts in the rearrangement of various propargyl alcohols based on reported experimental data.
Table 1: Gold-Catalyzed Propargyl Alcohol Rearrangement [1][4][11]
| Catalyst | Substrate | Temp. (°C) | Time | Solvent | Yield (%) | E/Z Ratio | Reference |
| PPh₃AuNTf₂ (2 mol%) | Secondary Propargylic Alcohols | RT | - | Toluene | up to 99 | High E-selectivity | [1] |
| PPh₃AuNTf₂ (1-2 mol%) | Secondary & Tertiary Alcohols | RT | - | Toluene | Good to Excellent | High E-selectivity | [4] |
| AuBr₃ (5 mol%) | 1,3-Diarylpropargyl Alcohol | RT | 15 min | MeNO₂ | High | - | [12] |
Table 2: Silver-Catalyzed Propargyl Alcohol Rearrangement [6]
| Catalyst | Substrate | Temp. (°C) | Time (h) | Solvent | Yield (%) | Reference |
| AgSbF₆ (10 mol%) | Tertiary Propargyl Alcohols | 70 | 2-4 | 1,2-DCE | 70-92 | [6] |
Table 3: Acid-Catalyzed Propargyl Alcohol Rearrangement [9]
| Catalyst (mol%) | Substrate | Temp. (°C) | Time (h) | Solvent | Yield (%) | E/Z Ratio | Reference |
| (OH)P(O)H₂ (5-10) | Diarylic Propargylic Alcohols | 90-110 | 18 | Toluene | 65-88 | 1:0 - 1:0.2 | [9] |
| H₃PO₄ (10) | 1-(4-Methoxyphenyl)hept-2-yn-1-ol | 90 | 24 | Toluene | 25 | 1:0.1 | [9] |
| p-TsOH·H₂O (10) | 1-(4-Methoxyphenyl)hept-2-yn-1-ol | 90 | 24 | Toluene | 14 | 1:0.1 | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for each catalyst type.
Gold-Catalyzed Rearrangement Protocol
This procedure is adapted from a general method for the gold-catalyzed Meyer-Schuster rearrangement at room temperature.[4]
-
To a solution of the propargyl alcohol (1.0 mmol) in toluene (5 mL) is added methanol (1.0 mmol, 1.0 equiv).
-
The gold catalyst, PPh₃AuNTf₂ (0.02 mmol, 2 mol%), is then added to the stirred solution.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired α,β-unsaturated ketone.
Silver-Catalyzed Rearrangement Protocol
This protocol is based on the silver-catalyzed Meyer-Schuster rearrangement of tertiary propargyl alcohols.[6]
-
A mixture of the tertiary propargyl alcohol (0.264 mmol, 1 equiv.) and AgSbF₆ (0.0264 mmol, 10 mol%) in 1,2-dichloroethane (2 mL) is stirred at 70 °C under a nitrogen atmosphere.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, quenched with saturated aqueous NaHCO₃ solution, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography.
Acid-Catalyzed Rearrangement Protocol
The following procedure describes the Meyer-Schuster rearrangement using hypophosphorus acid.[9][13]
-
The propargylic alcohol (1.0 mmol) is added to a solution of aqueous hypophosphorus acid (50 wt% aq. solution, 0.05-0.10 mmol, 5-10 mol%) in technical grade toluene (1.0 mL).
-
The reaction mixture is stirred at 90–110 °C for 18 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The product can be further purified by column chromatography if necessary.
Reaction Mechanisms and Logical Workflows
The catalytic cycles and reaction pathways differ significantly between the catalyst types, which accounts for the observed differences in reactivity and selectivity.
Gold-Catalyzed Meyer-Schuster Rearrangement
Gold catalysts, being soft Lewis acids, activate the alkyne for nucleophilic attack. The generally accepted mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by an intramolecular 1,3-hydroxyl shift to form a gold-allenol intermediate, which then tautomerizes to the enone product.
Caption: Gold-catalyzed Meyer-Schuster rearrangement pathway.
Acid-Catalyzed Meyer-Schuster Rearrangement
The traditional acid-catalyzed mechanism proceeds through protonation of the hydroxyl group, followed by its departure as water to form a resonance-stabilized carbocation. A 1,3-shift of the hydroxyl group (as water) and subsequent tautomerization of the resulting allenol leads to the final product.
Caption: Acid-catalyzed Meyer-Schuster rearrangement mechanism.
Experimental Workflow
The general workflow for conducting and analyzing the catalytic rearrangement of propargyl alcohols is outlined below.
Caption: General experimental workflow for catalytic rearrangement.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prezi.com [prezi.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 9. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Gold- and silver-catalyzed reactions of propargylic alcohols in the presence of protic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Comparison of Synthetic Routes and Analysis of Reaction Intermediates in the Synthesis of 1-Phenyl-1-hexyn-3-ol
Guide Overview: This document provides a comparative analysis of the primary synthetic methodologies for 1-Phenyl-1-hexyn-3-ol, with a specific focus on the identification and characterization of key reaction intermediates. Understanding these transient species is crucial for reaction optimization, impurity profiling, and scaling up production in research and drug development settings. We will compare the widely-used nucleophilic addition of a phenylacetylide to an aldehyde with the Sonogashira coupling, a powerful alternative for constructing the core C(sp)-C(sp²) bond.
Method 1: Nucleophilic Addition of Phenylacetylide
The most direct and common laboratory-scale synthesis of this compound involves the nucleophilic addition of a metalated phenylacetylene (a potent nucleophile) to butanal. This method is favored for its high atom economy and straightforward execution. The choice of the metal cation (typically Li⁺ or MgBr⁺) can influence the reaction's kinetics and selectivity.
Reaction Intermediates
The key intermediates in this pathway are stoichiometric and relatively stable at low temperatures.
-
Metal Phenylacetylide: The reaction is initiated by deprotonating phenylacetylene with a strong base, such as n-butyllithium (n-BuLi) or a Grignard reagent like ethylmagnesium bromide. This forms the highly nucleophilic lithium phenylacetylide or phenylacetylide magnesium bromide. This species is the primary reactive intermediate that attacks the carbonyl carbon of butanal.
-
Metal Alkoxide: The nucleophilic attack on butanal generates a transient tetrahedral intermediate, which immediately forms a more stable lithium or magnesium alkoxide. This salt is the final intermediate before the reaction is quenched. Its stability prevents reversal or side reactions until an acidic workup is performed to protonate the alkoxide, yielding the final alcohol product.
Experimental Protocol: Synthesis via n-Butyllithium
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Acetylide Formation: Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C using a dry ice/acetone bath. Phenylacetylene (1.0 equivalent) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents, typically as a solution in hexanes). The mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium phenylacetylide intermediate.
-
Aldehyde Addition: Butanal (1.1 equivalents), freshly distilled, is added dropwise to the reaction mixture while maintaining the temperature at -78 °C. The reaction is stirred for 2-3 hours.
-
Reaction Quench and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The product is extracted from the aqueous layer using diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Logical Flow of Nucleophilic Addition
Caption: Reaction pathway for this compound synthesis via nucleophilic addition.
Method 2: Sonogashira Coupling (Comparative Route)
While not the most direct route to this compound, the Sonogashira coupling is a powerful and versatile method for forming C(sp)-C(sp²) bonds and is widely used for synthesizing analogs. A hypothetical route could involve coupling phenylacetylene with an iodo- or bromo-precursor that already contains the butan-2-ol moiety, or more commonly, coupling an aryl halide with a terminal alkyne like 1-hexyn-3-ol. This method involves complex, transient catalytic intermediates.
Reaction Intermediates
The Sonogashira reaction proceeds via two interconnected catalytic cycles, one involving palladium and the other copper. The intermediates are transient and exist in very low concentrations, making them challenging to isolate but possible to study using kinetic and computational methods.
-
Palladium Cycle Intermediates:
-
Pd(0)L₂: The active catalytic species, typically formed in situ from a Pd(II) precatalyst.
-
trans-ArPd(II)XL₂ (Oxidative Addition Product): Formed when the aryl halide (Ar-X) adds to the Pd(0) complex. This is often the rate-limiting step.[1]
-
trans-ArPd(II)(C≡CR)L₂ (Transmetalation Product): The alkynyl group is transferred from the copper acetylide to the palladium center.
-
-
Copper Cycle Intermediates:
Experimental Protocol: General Sonogashira Coupling
-
Apparatus Setup: A dry Schlenk flask is charged with the aryl halide (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI) (4-10 mol%) under an inert atmosphere.[3]
-
Solvent and Base Addition: Anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq) are added via syringe.[4]
-
Alkyne Addition: The terminal alkyne (e.g., 1-hexyn-3-ol, 1.2 eq) is added dropwise to the stirred mixture.
-
Reaction: The mixture is stirred at a temperature ranging from room temperature to 60-80 °C and monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled, and the amine salt is filtered off (often through a pad of Celite®). The filtrate is concentrated, and the residue is subjected to an aqueous workup and extraction. The crude product is purified by column chromatography.
Catalytic Cycles in Sonogashira Coupling
Caption: Interconnected catalytic cycles and key intermediates in the Sonogashira coupling.
Quantitative Data and Comparison
The choice of synthetic route is often dictated by factors such as substrate availability, functional group tolerance, and scalability. The analysis of intermediates provides insight into potential side reactions and optimization strategies.
| Feature | Nucleophilic Addition | Sonogashira Coupling |
| Intermediate Type | Stoichiometric Metal Alkoxide | Catalytic Organometallic Complexes |
| Key Metal(s) | Lithium (Li), Magnesium (Mg) | Palladium (Pd), Copper (Cu) |
| Intermediate Stability | Relatively stable at low temp. | Highly transient, reactive |
| Typical Yields | 70-95% | 60-90% |
| Common Side Reactions | Enolization of aldehyde, Wurtz coupling[5] | Glaser homocoupling (alkyne dimerization), catalyst decomposition[1] |
| Activation Enthalpy (ΔH‡) | Not typically measured | 54-82 kJ mol⁻¹ (for ArBr substrates)[6] |
| Analysis Techniques | Low-temp NMR, in-situ IR, trapping experiments | High-throughput kinetics, DFT calculations, mass spectrometry[6][7] |
Troubleshooting Workflow Based on Intermediate Analysis
Understanding the potential fate of reaction intermediates is key to troubleshooting common synthetic problems.
Caption: Troubleshooting guide for common issues based on intermediate reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Phenyl-1-hexyn-3-ol
For researchers, scientists, and drug development professionals, the accurate quantification and enantiomeric purity determination of chiral compounds like 1-Phenyl-1-hexyn-3-ol are critical for ensuring product quality, safety, and efficacy. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by representative experimental data and detailed protocols to aid in method selection and cross-validation.
This compound, a chiral propargyl alcohol, requires robust analytical methods to resolve and quantify its enantiomers. Both HPLC and GC, utilizing chiral stationary phases, are powerful techniques for this purpose. Cross-validation of these methods is essential to confirm the accuracy and consistency of results across different analytical platforms.[1]
Quantitative Performance Comparison
The following table summarizes representative performance characteristics for chiral HPLC and GC methods for the quantification of this compound enantiomers. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Limit of Detection (LOD) | 1.5 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL | 1.5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Analysis Time | 15 - 25 minutes | 20 - 30 minutes |
| Derivatization Required | No | Recommended for improved peak shape and volatility |
| Sample Volatility | Not a primary requirement | Essential |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the direct enantiomeric separation of this compound. Polysaccharide-based chiral stationary phases are widely used for their broad applicability in separating enantiomers.[2]
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column : Chiral stationary phase column (e.g., cellulose or amylose derivatives like Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of n-Hexane and a polar organic modifier like Ethanol or 2-Propanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally to achieve sufficient resolution.[3]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection Wavelength : 254 nm, due to the presence of the phenyl group.
-
Injection Volume : 10 µL.
-
Sample Preparation : Samples and standards should be dissolved in the mobile phase or a compatible solvent like hexane/2-propanol to a concentration of approximately 1 mg/mL.
Chiral Gas Chromatography (GC) Protocol
GC is a highly sensitive technique for volatile compounds. For chiral separations of alcohols, derivatized cyclodextrin-based stationary phases are highly effective.[4][5]
-
Instrumentation : A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.
-
Column : Chiral capillary column (e.g., derivatized β-cyclodextrin stationary phase, 30 m x 0.25 mm ID x 0.25 µm film thickness).[5]
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature : 250°C.
-
Injection Mode : Split (e.g., 50:1 ratio) to prevent column overload.
-
Oven Temperature Program :
-
Initial temperature: 120°C, hold for 1 minute.
-
Ramp: 5°C/min to 200°C.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Detector Temperature : 280°C (for FID).
-
Sample Preparation :
-
Dissolve samples and standards in a volatile solvent such as dichloromethane.
-
(Optional but Recommended) Derivatization: To improve peak shape and thermal stability, the hydroxyl group can be derivatized (e.g., silylation with BSTFA).
-
Final concentration should be in the range of 10-100 µg/mL.
-
Method Validation and Cross-Validation Workflow
Validation of analytical methods should assess parameters such as specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) to ensure the method is suitable for its intended purpose.[1][6][7] Cross-validation between two distinct methods like HPLC and GC provides a high degree of confidence in the analytical results.
Caption: Cross-validation workflow for HPLC and GC methods.
Signaling Pathways and Logical Relationships
The decision-making process for selecting an analytical method often involves considering the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates the logical flow for choosing between HPLC and GC for the analysis of this compound.
Caption: Logical workflow for analytical method selection.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Phenyl-1-hexyn-3-ol
For Immediate Reference: This document provides critical safety and logistical information for the proper disposal of 1-Phenyl-1-hexyn-3-ol (CAS: 1817-51-2). Adherence to these guidelines is essential for ensuring laboratory safety and environmental protection.
Key Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves
-
Safety goggles and a face shield
-
A lab coat
Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors. All potential ignition sources, such as open flames, hot plates, and spark-producing equipment, must be eliminated from the vicinity.
Quantitative Data Summary
The following table summarizes the key physical and safety properties of this compound, crucial for its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 1817-51-2 | |
| Molecular Formula | C₁₂H₁₄O | |
| Molecular Weight | 174.24 g/mol | |
| Appearance | Not specified; likely a liquid | |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| Storage Class | 10 - Combustible liquids | |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or mixed with non-hazardous waste.
-
Waste Identification and Segregation:
-
This compound waste must be segregated from other waste streams, particularly incompatible materials such as strong oxidizing agents.
-
It should be collected in a designated, properly labeled hazardous waste container.
-
-
Container Selection and Labeling:
-
Use a container that is in good condition, compatible with organic solvents, and has a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The CAS number (1817-51-2) should also be included.
-
-
Accumulation and Storage:
-
Store the waste container in a designated hazardous waste accumulation area. This area must be cool, well-ventilated, and away from sources of ignition and incompatible materials.
-
Keep the container closed at all times except when adding waste.
-
Maintain a log of the accumulated waste, noting the quantity and date of addition.
-
-
Arranging for Disposal:
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. They will have established procedures and approved contractors for this purpose.
-
-
Documentation:
-
Ensure that a hazardous waste manifest is completed accurately. This document tracks the waste from its point of generation to its final disposal.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Figure 1. Disposal Workflow for this compound
Essential Safety and Logistical Information for Handling 1-Phenyl-1-hexyn-3-ol
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for handling 1-Phenyl-1-hexyn-3-ol, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | ANSI Z87.1 compliant. A face shield must be worn over goggles.[1][2] | Protects against splashes and potential chemical exposure to the eyes and face.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Check the manufacturer's chemical resistance guide. | Prevents skin contact and absorption. |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex® or equivalent. | Protects against fire hazards, as this compound is a combustible liquid.[1] |
| Respiratory Protection | Air-Purifying Respirator | Required if working outside a fume hood or with poor ventilation. Use a respirator with organic vapor cartridges.[1] | Prevents inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.
-
Engineering Controls: Ensure a calibrated and functioning fume hood is available.[3] All handling of this compound should take place within the fume hood.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers before starting the experiment.
-
Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, fire extinguisher, and spill kit.[3][4]
2. Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated work area.
3. Handling the Chemical:
-
Dispensing: Carefully dispense the required amount of this compound within the fume hood. Keep the container opening away from your face.
-
Heating: This compound is a combustible liquid with a flash point greater than 110°C (230°F). Avoid open flames and use controlled heating sources such as heating mantles or oil baths.
-
Reactions: When running reactions, ensure the apparatus is securely clamped and that any potential for pressure buildup is mitigated.
4. Spill Response:
-
Small Spills: For minor spills contained within the fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[1] Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.
-
Large Spills: In the event of a large spill, evacuate the laboratory immediately and alert others. Contact your institution's emergency response team.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Hazardous Waste: All solutions containing this compound and any materials used for spill cleanup must be treated as hazardous waste.
-
Container: Use a designated, properly labeled, and chemically compatible container for liquid waste. The container should be clearly marked as "Hazardous Waste" and include the full chemical name.
-
Solid Waste: Contaminated gloves, absorbent materials, and other solid waste should be collected in a separate, clearly labeled hazardous waste container.
2. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources.[5] Keep containers tightly sealed when not in use.
3. Final Disposal:
-
Licensed Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[5]
-
Institutional Procedures: Follow your institution's Environmental Health and Safety (EHS) department's procedures for arranging waste pickup.
-
Manifesting: Ensure that a hazardous waste manifest is accurately completed for the disposal of this chemical.[5]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
